molecular formula C7H14O6 B583915 3-O-Methyl-D-[6-13C]glucose CAS No. 478529-34-9

3-O-Methyl-D-[6-13C]glucose

Katalognummer: B583915
CAS-Nummer: 478529-34-9
Molekulargewicht: 195.175
InChI-Schlüssel: SCBBSJMAPKXHAH-PFXJGHEHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-O-Methyl-D-[6-13C]glucose is a stable, non-metabolizable analog of D-glucose labeled with Carbon-13 at the 6th position, making it an invaluable tool in metabolic research. Its primary research value lies in its ability to trace glucose transport dynamics without being further metabolized, thereby allowing scientists to dissect uptake mechanisms from downstream metabolic events. A critical application is in the study of blood-brain barrier (BBB) transport, where it is used to characterize the distribution spaces and kinetics of hexoses into the brain, providing fundamental insights into cerebral energy supply . Furthermore, this compound serves as a key tracer in advanced neuroimaging and metabolic flux analysis (MFA) techniques. It has been utilized in positron emission tomography (PET) methodologies for measuring the cerebral metabolic rate of glucose (CMRglc), helping to elucidate how metabolic diseases like diabetes and obesity alter brain glucose metabolism . In pancreatic islet research, 3-O-Methyl-D-glucose has been shown to inhibit glucose-induced insulin release, providing a mechanism to study the enzymatic, metabolic, and cationic determinants of insulin secretion in beta-cells . When used with techniques like Magnetic Resonance Spectroscopy (MRS), the 13C-label enables researchers to non-invasively track and quantify flux through metabolic pathways, offering a comprehensive picture of cellular energetics in tissues such as the brain .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)-4-methoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBSJMAPKXHAH-PFXJGHEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Metabolic Probing with Precision: The Technical Guide to 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity & Chemical Logic[1][2]

3-O-Methyl-D-[6-13C]glucose is a specialized stable-isotope tracer designed to decouple glucose transport kinetics from downstream metabolism.[1][2] It represents a "dual-lock" probe:

  • Chemical Lock (3-O-Methylation): The methylation at the C3 hydroxyl group renders the molecule a poor substrate for hexokinase, effectively trapping it in the "transport-only" phase of cellular bioenergetics.[1][2]

  • Isotopic Lock ([6-13C]): The enrichment of Carbon-13 at the C6 position provides a non-radioactive, magnetically active handle for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) detection, distinct from the anomeric complexity of C1.[1]

Chemical Structure Analysis[1][2][3]
  • IUPAC Name: (2R,3S,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)-3-methoxyhexanal (open chain) / 3-O-Methyl-D-[6-13C]glucopyranose (cyclic).[1][2]

  • Molecular Formula:

    
    C
    
    
    
    C
    
    
    H
    
    
    O
    
    
    [1][2]
  • Molecular Weight: ~195.19 g/mol (Calculated: Standard 3-OMG 194.18 + ~1.003 Da for

    
    C).[1][2]
    
  • Key Feature: The C3 methoxy group prevents the formation of the transition state required for phosphorylation by ATP in the hexokinase active site, while the C6 label acts as a spectroscopic beacon.

Synthetic Route: The Diacetone Pathway

To synthesize this compound with high isomeric purity, the "Diacetone Glucose" route is the industry standard.[1] It utilizes the selective protection of the furanose form to leave the C3-hydroxyl available for methylation.[1]

SynthesisPath Start D-[6-13C]Glucose Inter1 1,2:5,6-Di-O-isopropylidene- alpha-D-[6-13C]glucofuranose Start->Inter1 Acetone, H+ (Thermodynamic Control) Inter2 3-O-Methyl-1,2:5,6-di-O- isopropylidene-D-[6-13C]glucose Inter1->Inter2 MeI, NaH (Williamson Ether Synthesis) Final 3-O-Methyl-D-[6-13C]glucose Inter2->Final Dilute HCl/AcOH (Hydrolysis of Acetonides)

Figure 1: Synthetic pathway utilizing 1,2:5,6-di-O-isopropylidene protection to selectively methylate C3 while retaining the C6 isotopic label.[1][2]

Physicochemical & Spectral Properties[2][4][5]

For researchers transitioning from radioactive tracers (e.g.,


H-3-OMG) to stable isotopes, understanding the NMR profile is critical.[1][2] The [6-13C] label is strategically chosen to avoid the crowded spectral region of ring carbons (70–80 ppm) and the anomeric carbons (90–100 ppm).
NMR Spectral Characteristics ( C-NMR, 150 MHz, D O)
Carbon PositionApprox.[1][2][3] Chemical Shift (

, ppm)
Signal Characteristics
C6 (Label) 61.5 - 62.0 Enhanced Singlet (Dominant Peak). Distinct from ring carbons.[1][2]
O-Methyl (C3)60.0 - 60.5Weak Natural Abundance Singlet.[1][2] Close to C6 but resolvable.
C1 (

-anomer)
92.9Weak Natural Abundance.[1][2]
C1 (

-anomer)
96.8Weak Natural Abundance.[1][2]
Ring Carbons (C2-C5)70.0 - 85.0Weak Natural Abundance multiplet region.[1][2]

Technical Insight: The proximity of the C6 signal (~61.8 ppm) and the O-Methyl signal (~60.2 ppm) requires a magnetic field strength


 400 MHz for clean integration.[1] However, since C6 is isotopically enriched (~99%), its signal intensity will be orders of magnitude higher than the methyl carbon, making quantification straightforward without interference.

Biological Mechanism: The "Metabolic Dead-End"[1][2]

The utility of 3-O-Methyl-D-[6-13C]glucose lies in its ability to mimic glucose transport without participating in glycolysis.[1][2]

Transport vs. Metabolism[2]
  • Influx: The molecule is recognized by GLUT (Glucose Transporter) family proteins (specifically GLUT1, GLUT2, GLUT3, GLUT4).[1] It competes with D-glucose for entry, following Michaelis-Menten kinetics.[1][2]

  • Intracellular Fate: Upon entry, Hexokinase (HK) attempts to bind the substrate.[1][2] The bulky methyl group at C3 sterically hinders the catalytic transfer of phosphate from ATP.

    • Mammalian Systems: It is considered functionally non-metabolizable.[1][2] It accumulates intracellularly until equilibrium is reached.[1][2]

    • Plant Systems: Note that in specific plant tissues (e.g., maize roots), minor phosphorylation to 3-OMG-6-phosphate has been observed [1], but this is generally negligible in mammalian drug development contexts.[1][2]

Mechanism cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytoplasm Glucose D-Glucose GLUT GLUT Transporter (Facilitated Diffusion) Glucose->GLUT Tracer 3-O-Me-[6-13C]Glc Tracer->GLUT HK Hexokinase GLUT->HK Substrate Delivery G6P Glucose-6-Phosphate (Glycolysis) HK->G6P Phosphorylation Block X HK->Block Accum Intracellular Accumulation (NMR Detectable) Block->Accum Steric Hindrance (No Reaction)

Figure 2: Differential processing of Glucose vs. 3-O-Methyl-D-[6-13C]glucose.[1][2] The tracer bypasses the hexokinase "sink," allowing direct measurement of transport capacity.

Applications in Drug Development[7]

A. Blood-Brain Barrier (BBB) Permeability

3-O-Methyl-D-[6-13C]glucose is the gold standard for assessing GLUT1 activity at the BBB.[1][2] Unlike FDG (Fluorodeoxyglucose), which is trapped, 3-OMG can efflux back into the blood.[1] This allows researchers to calculate the rate constants


 (influx) and 

(efflux) precisely.
B. Zero-Trans Uptake Assays (Oncology)

Tumor cells often overexpress GLUT1/3 (Warburg Effect).[1][2] This tracer allows for the screening of GLUT inhibitors without the confounding variable of glycolytic rate. If a drug reduces signal accumulation, it is a transport inhibitor, not a hexokinase inhibitor.[1][2]

C. Diabetes Research

In insulin-resistance models, GLUT4 translocation is impaired.[1][2] This tracer quantifies the "transport ceiling" of adipocytes or myocytes independent of their metabolic dysfunction.[1]

Experimental Protocol: Zero-Trans Uptake Assay

Objective: Determine the initial velocity of glucose transport in HEK293 cells using 3-O-Methyl-D-[6-13C]glucose via NMR.

Reagents
  • Tracer Solution: 5 mM 3-O-Methyl-D-[6-13C]glucose in Krebs-Ringer Phosphate HEPES (KRPH) buffer.

  • Stop Solution: Ice-cold Phloretin (100 µM) in PBS (Phloretin is a potent GLUT inhibitor, instantly freezing transport).

  • Lysis Buffer: 6% Perchloric Acid (PCA).[1][2]

Workflow
  • Starvation: Wash cells 3x with PBS and incubate in glucose-free KRPH for 30 minutes to deplete intracellular glucose (Zero-trans conditions).

  • Pulse: Add Tracer Solution to cells.[1][2] Incubate for strict time points (e.g., 30s, 60s, 2 min) at 37°C.

    • Note: Keep times short to measure initial velocity (

      
      ) before equilibrium is reached.[1][2]
      
  • Quench: Rapidly aspirate tracer and flood cells with Ice-Cold Stop Solution .[1][2] Wash 3x immediately.[1][2]

    • Critical Step: Failure to wash rapidly with inhibitor leads to tracer efflux and data underestimation.[1][2]

  • Extraction: Add 6% PCA, scrape cells, and centrifuge (10,000 x g, 10 min). Neutralize supernatant with KOH.[1][2]

  • NMR Analysis: Lyophilize supernatant, redissolve in D

    
    O. Acquire 
    
    
    
    C-NMR spectrum. Integrate the C6 peak at ~61.8 ppm relative to an internal standard (e.g., Formate or TSP).[1]
Validation Check
  • Self-Validation: Include a "Zero-Time" control (add tracer and immediately quench). The NMR signal should be negligible.[1][2] If a signal exists, it indicates insufficient washing or extracellular trapping.[1][2]

References

  • Cortés, S., et al. (2003).[1][2] In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar.[1][2][4] Plant Physiology, 131(2), 824–837.[1]

  • Jay, T. M., et al. (1990).[1][2][3] Metabolic Stability of 3-O-Methyl-D-Glucose in Brain and Other Tissues.[1][2] Journal of Neurochemistry, 55(3), 985-994.[1][2]

  • Haverkamp, J., et al. (1977).[1][2] 13C- and 1H-N.M.R.[1][2][5][6] Spectroscopy of Permethylated Gluco-, Galacto-, and Manno-pyranoses.[1][2][5] Carbohydrate Research.

  • PubChem. (2025).[1][2] 3-O-Methylglucose Compound Summary. National Library of Medicine.[1][2]

  • NIST. (2025). 3-O-methyl-α-D-glucopyranose Properties. NIST Chemistry WebBook.[1][2]

Sources

metabolic stability of 3-O-Methyl-D-[6-13C]glucose in cellular systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Stability of 3-O-Methyl-D-[6-13C]glucose in Cellular Systems

Introduction

For researchers in metabolic diseases and oncology, the ability to dissect the intricate steps of glucose uptake and metabolism is paramount. While D-glucose is the physiological substrate, its rapid metabolism complicates the study of its transport across the cell membrane. To isolate this crucial first step, scientists have long relied on glucose analogs. Among these, 3-O-Methyl-D-glucose (3-OMG) has emerged as a gold standard. This guide provides a deep dive into the theoretical basis and empirical validation of the metabolic stability of 3-O-Methyl-D-[6-13C]glucose, a stable isotope-labeled variant that offers enhanced analytical precision.

3-O-Methyl-D-[6-13C]glucose is a synthetic analog of D-glucose where the hydroxyl group at the C3 position is replaced by a methoxy group. This seemingly minor modification has profound consequences for its intracellular fate. Furthermore, the incorporation of a stable isotope, Carbon-13 (¹³C), at the C6 position provides a distinct mass signature, allowing for its unambiguous detection and tracing using mass spectrometry. This guide will explore the chemical reasons for its stability, provide detailed protocols for its use and validation in cellular systems, and discuss its applications in drug development and metabolic research.

Part 1: The Theoretical Framework for 3-OMG's Metabolic Inertness

The Chemical Basis of Stability: A Roadblock to Glycolysis

The metabolic journey of D-glucose within a cell begins with its phosphorylation by hexokinase (or glucokinase in the liver) to form glucose-6-phosphate (G6P). This irreversible step traps glucose inside the cell and commits it to further metabolism. The hydroxyl group at the C3 position of glucose is crucial for the proper conformational binding to the active site of hexokinase.

The defining feature of 3-O-Methyl-D-glucose is the methylation of this very hydroxyl group. This chemical "cap" at the C3 position sterically hinders the binding of the molecule to hexokinase. Consequently, 3-OMG is not a substrate for hexokinase and cannot be phosphorylated to enter the glycolytic pathway. This makes it an ideal tool to study glucose transport in isolation, as its intracellular concentration directly reflects the activity of glucose transporters (GLUTs) without the confounding factor of its subsequent metabolic consumption.

glycolysis_block cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3OMG_ext 3-O-Methyl-D-[6-13C]glucose GLUT GLUT Transporter 3OMG_ext->GLUT Uptake Glucose_ext D-Glucose Glucose_ext->GLUT Uptake 3OMG_int 3-O-Methyl-D-[6-13C]glucose Hexokinase Hexokinase 3OMG_int->Hexokinase Glucose_int D-Glucose Glucose_int->Hexokinase Substrate G6P Glucose-6-Phosphate Glycolysis Glycolysis & Further Metabolism G6P->Glycolysis Hexokinase->G6P Phosphorylation Block X Hexokinase->Block Block->3OMG_int Steric Hindrance GLUT->3OMG_int GLUT->Glucose_int

Caption: The 3-O-methyl group on 3-OMG prevents its phosphorylation by hexokinase, effectively blocking its entry into glycolysis.

Interaction with Glucose Transporters (GLUTs)

While 3-OMG resists metabolism, it is readily recognized and transported by the family of facilitative glucose transporters (GLUTs). The structural similarity between 3-OMG and D-glucose is sufficient for binding to the transporter proteins. Therefore, the rate of 3-O-Methyl-D-[6-13C]glucose uptake is a direct measure of glucose transport capacity across the plasma membrane. Once inside the cell, it remains chemically unchanged and can freely diffuse back out of the cell via the same transporters, eventually reaching an equilibrium that reflects the glucose gradient and transporter activity.

Part 2: Experimental Design for Validating Metabolic Stability

The theoretical inertness of 3-OMG must be empirically validated in the specific cellular system under investigation. The use of a stable isotope label, as in 3-O-Methyl-D-[6-13C]glucose, is critical for this validation, providing a clear analytical window to trace the fate of the molecule.

Principle of the Assay

The core principle is to expose a cellular system to a defined concentration of 3-O-Methyl-D-[6-13C]glucose and, after a specified incubation period, to extract and analyze the intracellular metabolites. Using a high-resolution analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), one can screen for the parent compound and any potential ¹³C-labeled metabolites. The absence of ¹³C-labeled metabolites confirms the metabolic stability of 3-OMG in that system.

experimental_workflow cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HepG2, 3T3-L1) B 2. Incubation with 3-O-Methyl-D-[6-13C]glucose A->B C 3. Quenching & Extraction (e.g., Cold Methanol) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Interpretation (Search for ¹³C-labeled metabolites) D->E

Caption: A typical experimental workflow for assessing the metabolic stability of 3-O-Methyl-D-[6-13C]glucose.

Materials and Methods

The choice of cell line is critical and should be relevant to the research question.

  • Hepatocytes (e.g., HepG2): High metabolic capacity, ideal for testing stability against a wide range of enzymes.

  • Adipocytes (e.g., 3T3-L1): Key model for insulin-stimulated glucose uptake.

  • Cancer Cell Lines (e.g., A549, HCT116): Often exhibit altered glucose metabolism (the Warburg effect).

Cells should be cultured to a confluent monolayer in an appropriate medium. It is advisable to perform the assay in serum-free media to avoid interference from components in the serum.

  • Aspirate the culture medium from the confluent cell monolayers.

  • Wash the cells twice with a warm (37°C) buffer, such as Krebs-Ringer-HEPES (KRH) buffer, to remove any remaining glucose.

  • Pre-incubate the cells in the buffer for 30-60 minutes to establish a metabolic baseline.

  • Prepare the treatment solution by dissolving 3-O-Methyl-D-[6-13C]glucose in the buffer to a final concentration typically in the range of 10-100 µM.

  • Remove the pre-incubation buffer and add the 3-O-Methyl-D-[6-13C]glucose solution to the cells.

  • Incubate for a relevant time period. For transport studies, this can be short (1-15 minutes). For stability studies, a longer duration (e.g., 1-24 hours) is recommended to allow for potential slow metabolic conversion.

Rapidly quenching metabolic activity is crucial to capture an accurate snapshot of the intracellular state.

  • Aspirate the incubation solution.

  • Immediately wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Add a pre-chilled (-80°C) extraction solvent, such as a mixture of methanol:acetonitrile:water (40:40:20 v/v/v), directly to the plate.

  • Scrape the cells in the presence of the extraction solvent.

  • Collect the cell lysate into a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.

  • Collect the supernatant, which contains the intracellular metabolites, for LC-MS/MS analysis.

A high-resolution mass spectrometer is essential for this analysis.

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating polar metabolites like glucose and its analogs.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. The analysis should consist of a full scan to search for all potential ¹³C-containing ions, followed by targeted MS/MS analysis to confirm the identity of the parent compound.

  • Expected Masses:

    • 3-O-Methyl-D-glucose (unlabeled): [M-H]⁻ at m/z 193.07

    • 3-O-Methyl-D-[6-¹³C]glucose (parent): [M-H]⁻ at m/z 194.08

Data Analysis and Interpretation

The primary goal is to search the full scan data for any ions that are 1, 2, 3, etc., mass units higher than the parent compound, which would indicate the incorporation of additional ¹³C atoms through metabolism. The ¹³C label at the C6 position is a powerful tracer. If 3-OMG were to be metabolized, this label would be incorporated into downstream metabolites.

Compound Expected [M-H]⁻ (m/z) Expected Finding Interpretation
3-O-Methyl-D-[6-¹³C]glucose194.08High abundanceConfirms uptake of the parent compound.
¹³C-labeled G6PNot expectedAbsentConfirms lack of phosphorylation by hexokinase.
¹³C-labeled lactateNot expectedAbsentConfirms blockage of entry into glycolysis.
Demethylated ¹³C-glucose181.06Unlikely, but possibleWould indicate demethylation, a potential biotransformation.

Expected Result: In most cellular systems, the only ¹³C-labeled species detected intracellularly at significant levels will be the parent compound, 3-O-Methyl-D-[6-¹³C]glucose. This result provides direct evidence of its metabolic stability within the context of the experiment.

Part 3: Advanced Considerations and Applications

Potential for Minor Biotransformation

While 3-OMG is resistant to glycolysis, it is prudent to consider other potential, albeit less common, metabolic pathways. For instance, cytochrome P450 enzymes could theoretically perform O-demethylation, converting 3-OMG back to D-glucose. If this were to occur with 3-O-Methyl-D-[6-¹³C]glucose, it would generate D-[6-¹³C]glucose, which would then be rapidly metabolized. This would result in the appearance of ¹³C-labeled glycolytic intermediates. The highly sensitive nature of modern mass spectrometers allows for the detection of even trace amounts of such biotransformations.

Applications in Drug Discovery

The validated stability of 3-O-Methyl-D-[6-¹³C]glucose makes it an invaluable tool for screening compounds that modulate glucose transport. For example, in the context of developing new insulin-sensitizing agents or inhibitors of glucose uptake in cancer, this tracer can be used to quantify changes in GLUT activity without the interference of downstream metabolic effects. A compound that increases the intracellular accumulation of 3-O-Methyl-D-[6-¹³C]glucose is likely acting on the glucose transport step.

Conclusion

3-O-Methyl-D-[6-¹³C]glucose stands as a robust and reliable tool for the study of glucose transport in a wide array of cellular systems. Its metabolic inertness, conferred by the strategic placement of a methyl group, has been theoretically and empirically established. The inclusion of a stable isotope label at the C6 position provides an unparalleled level of analytical certainty, allowing researchers to confidently dissect the intricacies of glucose transport. By following the rigorous validation protocols outlined in this guide, scientists can ensure the integrity of their experimental systems and generate high-quality, reproducible data in their quest to understand and therapeutically target metabolic pathways.

References

  • Title: 3-O-Methyl-D-glucose, a non-metabolizable glucose analogue, is a potent glycation inhibitor. Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: The Story of the Glucose Transporter GLUT1. Source: The Journal of Biological Chemistry URL: [Link]

  • Title: Kinetics of 3-O-methyl glucose transport in isolated rat adipocytes. Source: The Journal of Biological Chemistry URL: [Link]

An In-Depth Technical Guide to the Transport Mechanism of 3-O-Methyl-D-[6-¹³C]glucose via GLUT Transporters

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the transport mechanism of 3-O-Methyl-D-[6-¹³C]glucose (3-OMG), a non-metabolizable glucose analog, through the facilitative glucose transporters (GLUTs). As the gatekeepers of cellular glucose uptake, understanding the kinetics and regulatory nuances of GLUT isoforms is paramount in metabolic research and the development of novel therapeutics for diseases such as cancer and diabetes. This document delves into the biochemical properties of 3-O-Methyl-D-glucose, the rationale for its use as a specific probe for glucose transport, and the significance of the ¹³C label in modern analytical methodologies. We will dissect the "alternating access" model of GLUT-mediated transport, present detailed kinetic data for various GLUT isoforms, and provide robust, field-proven protocols for conducting transport assays using 3-O-Methyl-D-[6-¹³C]glucose with quantification by mass spectrometry. Furthermore, this guide will illuminate the application of these techniques in the high-throughput screening of potential GLUT inhibitors, a critical step in contemporary drug discovery.

Introduction: The Central Role of GLUT Transporters and the Need for Precise Measurement

Facilitative glucose transporters (GLUTs) are a family of integral membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane of mammalian cells.[1] This process is vital for cellular energy metabolism, and the tissue-specific expression of different GLUT isoforms, each with distinct kinetic properties, allows for the fine-tuning of glucose uptake to meet diverse physiological demands.[2] The fourteen identified GLUT isoforms are categorized into three classes based on sequence similarity.[1][2] Class I includes the well-characterized GLUT1, GLUT2, GLUT3, and GLUT4, which are central to glucose homeostasis.[2]

Given their critical role, aberrant GLUT expression and function are implicated in numerous pathologies. For instance, the overexpression of GLUT1 and GLUT3 is a hallmark of many cancers, which exhibit an increased reliance on glycolysis for energy production—a phenomenon known as the Warburg effect.[3] Consequently, GLUTs have emerged as promising targets for anticancer therapies.[3] In the context of metabolic disorders, the insulin-sensitive GLUT4 is a key player in the regulation of blood glucose levels.

To investigate the intricate workings of these transporters and to screen for molecules that modulate their activity, it is essential to have tools that can specifically and accurately measure the transport step, independent of downstream metabolic events. This is where non-metabolizable glucose analogs, such as 3-O-Methyl-D-glucose, prove invaluable.

3-O-Methyl-D-glucose: A Powerful Tool for Isolating the Transport Event

3-O-Methyl-D-glucose (3-OMG) is a synthetic analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a methoxy group. This seemingly minor modification has a profound functional consequence: while 3-OMG is recognized and transported by GLUTs, it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[4] This non-metabolizable nature prevents its intracellular trapping and metabolism, allowing it to equilibrate across the cell membrane at a rate determined solely by the activity of the GLUT transporters present.[4]

The use of 3-OMG offers several distinct advantages for studying glucose transport:

  • Specificity: It isolates the transport process from subsequent metabolic steps, providing a direct measure of GLUT activity.

  • Competitive Inhibition: 3-OMG acts as a competitive inhibitor of D-glucose transport, binding to the same substrate site on the transporter. This property can be exploited in kinetic studies to determine the affinity of the transporter for its natural substrate.

  • Equilibrium Dynamics: Because it is not metabolized, the intracellular concentration of 3-OMG will eventually reach equilibrium with the extracellular concentration, providing insights into the bidirectional nature of facilitative transport.

The Significance of the [6-¹³C] Label

The incorporation of a stable isotope, such as carbon-13 (¹³C), into the 3-OMG molecule elevates its utility from a valuable research tool to a high-precision probe for modern analytical techniques like mass spectrometry (MS). The ¹³C label at the 6th carbon position offers specific advantages:

  • Stable Isotope Tracing: Unlike radioactive isotopes, ¹³C is non-radioactive, enhancing laboratory safety and simplifying handling and disposal procedures.

  • Mass Spectrometry-Based Quantification: The mass difference between ¹²C and ¹³C allows for the sensitive and specific detection and quantification of 3-O-Methyl-D-[6-¹³C]glucose using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This enables precise measurement of transport rates in complex biological samples.

  • Metabolic Flux Analysis: In broader metabolic studies, the position of the label is critical. While 3-OMG itself is not metabolized, the principles of using position-specific labeled glucose in metabolic flux analysis (MFA) are well-established.[7][8][9] For instance, labeling at the C1 or C6 position can help to distinguish between the pentose phosphate pathway and glycolysis.[10] In the context of a non-metabolizable analog, the [6-¹³C] label provides a clear and unambiguous mass shift for detection without the confounding factor of the label being incorporated into downstream metabolites.

The GLUT Transport Mechanism: An Alternating Access Model

The transport of glucose and its analogs by GLUTs is best described by the "alternating access" or "rocker-switch" model.[11][12][13] This model posits that the transporter exists in two principal conformational states: an outward-facing state with the substrate-binding site accessible to the extracellular environment, and an inward-facing state where the binding site is open to the cytoplasm.[12][13]

The transport cycle can be conceptualized in the following steps:

  • Outward-Open Conformation: The transporter presents its substrate-binding pocket to the extracellular space.

  • Substrate Binding: A molecule of 3-O-Methyl-D-[6-¹³C]glucose binds to the outward-facing site.

  • Conformational Change to Occluded State: The binding of the substrate induces a conformational change, leading to an occluded state where the substrate is enclosed within the transporter and inaccessible from either side of the membrane.

  • Conformational Change to Inward-Open State: A further conformational change exposes the substrate-binding site to the intracellular environment.

  • Substrate Release: The 3-O-Methyl-D-[6-¹³C]glucose molecule dissociates from the transporter into the cytoplasm.

  • Reorientation: The empty transporter reverts to the outward-facing conformation, ready to begin another transport cycle.

This dynamic process is driven by the thermal energy of the system and the concentration gradient of the substrate.

Diagram of the GLUT Transporter Alternating Access Mechanism

GLUT_Transport_Cycle GLUT Alternating Access Model cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ext_substrate 3-O-Methyl-D-[6-13C]glucose outward_open Outward-Open Substrate Binding Site ext_substrate->outward_open:f1 1. Binding occluded Occluded Substrate Bound outward_open->occluded 2. Conformational Change inward_open Inward-Open Substrate Binding Site occluded->inward_open:f1 3. Conformational Change inward_open->outward_open 5. Reorientation int_substrate 3-O-Methyl-D-[6-13C]glucose inward_open:f1->int_substrate 4. Release

Caption: A simplified representation of the GLUT transporter's alternating access mechanism.

Kinetic Properties of 3-O-Methyl-D-glucose Transport via GLUT Isoforms

The transport of 3-OMG by GLUTs follows Michaelis-Menten kinetics, characterized by the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ and is an inverse measure of the transporter's affinity for the substrate. Vₘₐₓ is the maximum rate of transport when the transporter is saturated with the substrate. These parameters vary among the different GLUT isoforms, reflecting their specialized physiological roles.

GLUT IsoformTypical Location(s)Kₘ for 3-O-Methyl-D-glucose (mM)Vₘₐₓ (relative comparison)Reference(s)
GLUT1 Erythrocytes, endothelial cells (blood-brain barrier), most fetal tissues~20-22Moderate[3][4][14][15][16]
GLUT2 Liver, pancreatic β-cells, intestine, kidney~35-42High[14][17]
GLUT3 Neurons, placenta~10.6-15.6High[14][15][17]
GLUT4 Skeletal muscle, adipose tissue (insulin-sensitive)~7Moderate[4][14][16]

Note: Kₘ and Vₘₐₓ values can vary depending on the experimental system (e.g., cell type, expression system) and conditions (e.g., temperature).

As the table illustrates, GLUT3 exhibits the highest affinity (lowest Kₘ) for 3-OMG, consistent with its role in supplying glucose to the brain, which has a high and constant energy demand.[14] In contrast, GLUT2 has a much lower affinity (higher Kₘ), which is well-suited for its function in the liver and pancreas, where it acts as a sensor of high blood glucose levels.[14][17] GLUT1 and GLUT4 have intermediate affinities.[4][14][16]

Experimental Protocol: Measuring 3-O-Methyl-D-[6-¹³C]glucose Transport

This section provides a detailed, step-by-step protocol for a robust and reproducible assay to measure the uptake of 3-O-Methyl-D-[6-¹³C]glucose in cultured cells, followed by quantification using LC-MS/MS.

Materials and Reagents
  • Cell Culture: Adherent mammalian cell line of interest (e.g., cancer cell line overexpressing a specific GLUT isoform, or a cell line endogenously expressing the target transporter).

  • Culture Medium: Appropriate complete growth medium and serum-free medium for starvation.

  • Transport Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4).

  • Labeled Substrate: 3-O-Methyl-D-[6-¹³C]glucose (ensure high isotopic purity).

  • Stop Solution (Quenching): Ice-cold KRH buffer containing a GLUT inhibitor (e.g., 20 µM cytochalasin B or 0.3 mM phloretin).

  • Metabolite Extraction Solvent: Ice-cold 80% methanol.[5]

  • Internal Standard: A suitable internal standard for LC-MS/MS analysis that is not naturally present in the cells (e.g., ¹³C-labeled lactate).[18]

  • Instrumentation: Cell culture incubator, water bath, multi-channel pipette, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Workflow

Diagram of the 3-O-Methyl-D-[6-¹³C]glucose Uptake Assay Workflow

Assay_Workflow Experimental Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation A->B C 3. Pre-incubation with Transport Buffer B->C D 4. Initiate Transport with 13C-3-OMG C->D E 5. Stop Transport (Quenching) D->E F 6. Cell Washing E->F G 7. Metabolite Extraction F->G H 8. Sample Preparation for LC-MS/MS G->H I 9. LC-MS/MS Analysis H->I J 10. Data Analysis I->J

Caption: A flowchart outlining the key steps in the 3-O-Methyl-D-[6-¹³C]glucose transport assay.

Detailed Step-by-Step Methodology
  • Cell Seeding and Culture:

    • Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Serum Starvation:

    • The following day, aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add serum-free medium and incubate for 2-4 hours. This step helps to reduce basal glucose transporter levels on the cell surface, particularly for insulin-sensitive cell lines expressing GLUT4.

  • Pre-incubation:

    • Aspirate the serum-free medium and wash the cells twice with pre-warmed (37°C) Transport Buffer.

    • Add 500 µL of Transport Buffer to each well and pre-incubate at 37°C for 15-30 minutes.

  • Initiation of Transport:

    • Prepare a working solution of 3-O-Methyl-D-[6-¹³C]glucose in Transport Buffer at the desired final concentration (e.g., a range of concentrations for kinetic studies).

    • To initiate the transport assay, aspirate the pre-incubation buffer and add the ¹³C-3-OMG containing buffer.

    • Incubate for a short, defined period (e.g., 1-5 minutes). The optimal time should be determined empirically to ensure initial linear uptake rates.

  • Stopping the Transport (Quenching):

    • To terminate the uptake, rapidly aspirate the substrate-containing buffer and immediately add 1 mL of ice-cold Stop Solution.

  • Cell Washing:

    • Quickly wash the cells two more times with ice-cold PBS to remove any remaining extracellular labeled substrate.

  • Metabolite Extraction:

    • Aspirate the final wash solution completely.

    • Add 200-500 µL of ice-cold 80% methanol containing the internal standard to each well.[5]

    • Incubate on a shaker at 4°C for 15 minutes to ensure complete cell lysis and extraction of intracellular metabolites.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[18]

    • Carefully transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).[19]

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: Use a suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode for targeted quantification.[5] Set up transitions for both the unlabeled (if present) and ¹³C-labeled 3-OMG, as well as the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the ¹³C-labeled 3-OMG and the internal standard.

    • Normalize the ¹³C-3-OMG peak area to the internal standard peak area.

    • Quantify the amount of transported substrate using a standard curve generated with known concentrations of 3-O-Methyl-D-[6-¹³C]glucose.

    • Normalize the uptake data to the protein concentration or cell number in each well to account for variations in cell density.

Application in Drug Development: Screening for GLUT Inhibitors

The 3-O-Methyl-D-[6-¹³C]glucose transport assay is a powerful platform for high-throughput screening (HTS) of chemical libraries to identify novel GLUT inhibitors.[15] The workflow can be adapted for HTS formats, typically in 96- or 384-well plates.

The general principle involves performing the transport assay in the presence and absence of test compounds. A compound that inhibits GLUT-mediated transport will result in a decrease in the intracellular accumulation of 3-O-Methyl-D-[6-¹³C]glucose.

Diagram of a GLUT Inhibitor Screening Workflow

Inhibitor_Screening GLUT Inhibitor Screening Workflow A 1. Prepare Cell Plates B 2. Add Test Compounds & Controls A->B C 3. Pre-incubation B->C D 4. Add 13C-3-OMG C->D E 5. Stop, Wash, & Extract D->E F 6. LC-MS/MS Analysis E->F G 7. Identify 'Hits' (Reduced 13C-3-OMG uptake) F->G H 8. Dose-Response & IC50 Determination G->H I 9. Lead Optimization H->I

Caption: A flowchart illustrating the process of screening for GLUT inhibitors using the 3-O-Methyl-D-[6-¹³C]glucose transport assay.

This approach allows for the identification of potent and selective inhibitors of specific GLUT isoforms, which can then be further developed as therapeutic agents for cancer and other metabolic diseases. The high sensitivity and specificity of LC-MS/MS detection of the ¹³C-labeled substrate make this a highly reliable and robust screening method.

Conclusion and Future Perspectives

The use of 3-O-Methyl-D-[6-¹³C]glucose as a probe for GLUT transporter activity represents a cornerstone of modern metabolic research. Its non-metabolizable nature allows for the precise dissection of the transport step, while the stable isotope label enables highly sensitive and specific quantification by mass spectrometry. The detailed understanding of the GLUT transport mechanism and the availability of robust experimental protocols, as outlined in this guide, empower researchers to investigate the intricate roles of GLUTs in health and disease.

As our understanding of the structural biology of GLUTs continues to advance, so too will our ability to design and discover more selective and potent modulators of their activity. The methodologies described herein will undoubtedly play a pivotal role in these future endeavors, ultimately contributing to the development of novel and effective therapies for a range of human diseases.

References

  • Simpson, I. A., & Vannucci, S. J. (2000). The facilitative glucose transporter GLUT3: 20 years of distinction. American Journal of Physiology-Endocrinology and Metabolism, 279(2), E297-E310.
  • Deng, D., et al. (2015). Molecular basis of ligand recognition and transport by glucose transporters.
  • Reyes-Oliveras, A., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
  • Yan, N. (2015). Alternating Access of the Glucose Transporters GLUTs. YouTube.
  • Yan, N. (2015). Structural and Mechanistic Investigations of the Glucose Transporters. Protein & Cell, 6(5), 315-318.
  • Hresko, R. C., & Mueckler, M. (2022). Comparison of extraction methods for intracellular metabolomics of human tissues. Metabolites, 12(9), 803.
  • Widdas, W. F. (1988). Parameters for 3-O-methyl glucose transport in human erythrocytes and fit of asymmetric carrier kinetics. The Journal of Physiology, 401, 439-463.
  • Thorens, B., & Mueckler, M. (2010). The alternating-access model proposed for the transporter function, including two major open states, outward-facing-open (OF-o) and inward-facing-open (IF-o), and two intermediate substrate-occluded states (OF-occ and IF-occ). Physiological Reviews, 90(1), 261-308.
  • Wiechert, W. (2007). Overview of 13c Metabolic Flux Analysis. Metabolic Engineering, 9(3), 265-283.
  • Augustin, R. (2020). Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family. The EMBO Journal, 39(14), e104478.
  • PDB-101. (n.d.). Molecule of the Month: Glucose Transporters. RCSB PDB.
  • Wu, L., & Hresko, R. C. (2000). Different Functional Domains of GLUT2 Glucose Transporter Are Required for Glucose Affinity and Substrate Specificity. Molecular Endocrinology, 14(3), 412-422.
  • Jain, M., et al. (2012). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 2(4), 1003-1016.
  • BioRender. (2025). How to Visualize Complex Biological Processes Clearly (Without Overwhelming the Viewer). BioRender Blog.
  • Li, X., & Li, L. (2007). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Analytical Chemistry, 79(19), 7437-7443.
  • Pantaleon, M., et al. (1997). Glucose transporter GLUT3: Ontogeny, targeting, and role in the mouse blastocyst. Proceedings of the National Academy of Sciences, 94(7), 3093-3098.
  • Holman, G. D., & Cushman, S. W. (1992). Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells. Biochemical Journal, 284(Pt 1), 271-276.
  • Holman, G. D., & Cushman, S. W. (1992). Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells. PubMed.
  • Fan, J., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.
  • van Winden, W. A., et al. (2005). Metabolic-flux analysis of Saccharomyces cerevisiae CEN.PK113-7D based on mass isotopomer measurements of 13 C-labeled primary metabolites. FEMS Yeast Research, 5(6-7), 559-568.
  • Baylor College of Medicine. (n.d.). Metabolomics Core -BCM. BCM.edu.
  • Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 17, 33-43.
  • Hresko, R. C., & Mueckler, M. (2021). Comparison of extraction methods for intracellular metabolomics. bioRxiv.
  • Al-Khshemawee, H. (2015). Can anyone tell me what is a good condition for analysis 13C- glucose by using Mass spectrometer MS?
  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Manchester.
  • Mueckler, M., & Thorens, B. (2013). The SLC2 (GLUT) family of membrane transporters. Molecular Aspects of Medicine, 34(2-3), 121-138.
  • Wikipedia. (n.d.). Glucose transporter. Wikipedia.
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-11.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. isotope.com.
  • Illsley, N. P. (2017). The predicted effect of KM and Vmax on glucose transport based on simple Michaelis Menten Kinetics. Placenta, 54, 77-83.
  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. shimadzu.com.
  • Illsley, N. P., & Baumann, M. U. (2017). What factors determine placental glucose transfer kinetics? Placenta, 54, 77-83.
  • Reyes-Oliveras, A., et al. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer.
  • Actifsource. (n.d.). Diagram with Graphviz. actifsource.com.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • BNID. (n.d.). Vmax and Km of glucose transport and specific. Budding yeast Saccharomyces ce - BNID 110954.
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. sketchviz.com.
  • Fan, J., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist.
  • Reyes-Oliveras, A., et al. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Research Square.
  • Zhang, Y., et al. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. bio-protocol, 15(10), e4971.

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Precision Metabolic Profiling: The Strategic Advantage of [6-13C] 3-O-Methyl-Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: 13C-MRS/NMR Applications in Metabolic Flux Analysis

Executive Summary: Decoupling Transport from Metabolism

In metabolic flux analysis (MFA), a critical ambiguity often arises: is a change in glucose uptake driven by transporter capacity (GLUT activity) or by downstream demand (Hexokinase/Glycolysis) ? Standard tracers like [1-13C]glucose measure the net flux of both steps combined. To isolate transport kinetics, researchers utilize 3-O-methyl-glucose (3-OMG), a non-metabolizable glucose analog.[1]

However, the specific choice of the [6-13C] isotopomer over the more common [1-13C] variant is not arbitrary—it is a strategic decision dictated by spectral physics and experimental multiplexing . This guide details why [6-13C] 3-OMG is the superior tool for resolving transport kinetics, specifically when paired with metabolizable tracers for simultaneous dual-readout assays.

The Biochemical Rationale

3-O-Methyl-Glucose (3-OMG) vs. 2-Deoxyglucose (2-DG)

To understand the tracer choice, one must first distinguish the biological behavior of the analog.

  • 2-Deoxyglucose (2-DG): Transported by GLUTs and phosphorylated by Hexokinase (HK) to 2-DG-6P, where it is trapped. It measures glucose uptake (transport + phosphorylation).[1]

  • 3-O-Methyl-Glucose (3-OMG): Transported by GLUTs but not phosphorylated by Hexokinase. It equilibrates across the membrane.[1] It measures transport capacity exclusively, independent of glycolytic demand.

The Problem with [1-13C] Labeling

If a researcher uses [1-13C] 3-OMG, the NMR signal appears in the anomeric region (~92–96 ppm). This is the exact same region occupied by the C1 signal of endogenous glucose or an administered [1-13C] glucose tracer. This spectral overlap makes it nearly impossible to distinguish the transport tracer from the metabolic substrate in a single experiment.

The [6-13C] Advantage: Physics and Multiplexing

The [6-13C] label at the hydroxymethyl position offers three distinct technical advantages that drive its adoption in high-precision MFA.

Advantage 1: Spectral Multiplexing (The "Killer App")

The primary utility of [6-13C] 3-OMG is its ability to be co-administered with [1-13C] glucose. Because the C6 and C1 chemical shifts are separated by >30 ppm, researchers can monitor substrate availability , transport kinetics , and metabolic flux simultaneously in real-time.

Tracer ComponentTarget Process13C NMR Signal (Chemical Shift)
[1-13C] Glucose Substrate Availability~96.6 ppm (

-anomer), ~92.7 ppm (

-anomer)
[6-13C] 3-OMG Transport Capacity (GLUT) ~61.5 ppm (Distinct Region)
[3-13C] Lactate Glycolytic Rate (Product)~21.0 ppm
[4-13C] Glutamate TCA Cycle Activity~34.2 ppm

Impact: This allows for a self-normalizing experimental design where transport efficiency can be directly correlated with metabolic output in the same biological sample.

Advantage 2: Enhanced T1 Relaxation Kinetics

The nuclear magnetic relaxation properties of the C6 position differ significantly from C1.

  • C1 (Methine): Bonded to one proton (CH). Longer

    
     relaxation time.
    
  • C6 (Methylene): Bonded to two protons (CH

    
    ). The dipolar interaction with two protons facilitates faster spin-lattice relaxation (shorter 
    
    
    
    ).
  • Experimental Benefit: A shorter

    
     allows for faster repetition times (TR) during signal averaging. This results in higher Signal-to-Noise Ratio (SNR) per unit time, which is critical when capturing rapid transport kinetics (seconds to minutes scale).
    
Advantage 3: Reduced Anomeric Splitting

The C1 position of glucose exhibits a large chemical shift difference (~4 ppm) between


 and 

anomers. This splits the available signal intensity into two peaks (approx. 36:64 ratio), effectively lowering the detection limit for any single peak. The C6 position is distal to the anomeric center. While it still senses the anomeric state, the chemical shift difference is negligible or unresolved at lower field strengths. This concentrates the signal intensity into a single pseudo-singlet (or tight doublet), improving the limit of detection (LOD).

Visualizing the Dual-Tracer Workflow

The following diagram illustrates the logical flow of a simultaneous dual-tracer experiment, highlighting how the [6-13C] label bypasses spectral interference.

DualTracerWorkflow cluster_inputs Co-Injection cluster_cell Intracellular Space cluster_nmr 13C-NMR Spectrum Tracer1 [1-13C] Glucose (Metabolizable) GLUT GLUT Transporter Tracer1->GLUT Tracer2 [6-13C] 3-OMG (Non-Metabolizable) Tracer2->GLUT Pool_Glc [1-13C] Glucose Pool GLUT->Pool_Glc Pool_OMG [6-13C] 3-OMG Pool (Trapped/Equilibrated) GLUT->Pool_OMG HK Hexokinase Pool_Glc->HK Signal_C1 Signal @ 96 ppm (Substrate) Pool_Glc->Signal_C1 Detection Pool_OMG->HK No Reaction Signal_C6 Signal @ 61 ppm (Transport) Pool_OMG->Signal_C6 Detection Metabolites Downstream Metabolites ([3-13C] Lactate, etc.) HK->Metabolites Signal_Lac Signal @ 21 ppm (Flux) Metabolites->Signal_Lac Detection

Caption: Dual-tracer pathway showing the separation of Transport (3-OMG) and Metabolism (Glucose) into distinct spectral windows.

Experimental Protocol: Dual-Tracer Flux Analysis

Objective: Simultaneously quantify glucose transport (


) and metabolic rate (

).
Step 1: Tracer Preparation
  • Solution: Prepare a sterile saline solution containing equimolar concentrations of D-[1-13C]glucose and 3-O-methyl-D-[6-13C]glucose.

  • Concentration: Typically 0.5 M to 1.0 M stock, depending on injection volume limits.

  • Validation: Verify 13C enrichment (>99%) and chemical purity via high-resolution proton NMR prior to in vivo use.

Step 2: Administration & Acquisition
  • System: 9.4T or higher field strength is recommended for optimal spectral separation, though 3T-7T clinical systems can resolve these peaks.

  • Sequence: Carbon-13 MRS (e.g., pulse-acquire or localized spectroscopy like ISIS/PRESS adapted for 13C).

  • Decoupling: Proton decoupling (WALTZ-16 or similar) is essential to remove proton splitting and enhance the Nuclear Overhauser Effect (NOE) for the C6 signal.

  • Timing:

    • Acquire baseline spectra (natural abundance).

    • Administer bolus (IV).

    • Acquire dynamic spectra (time resolution: 30–60s) for 60 minutes.

Step 3: Data Analysis[2]
  • Peak Integration: Integrate the areas of:

    • 3-OMG C6 (~61.5 ppm)

      
       Represents intracellular accumulation driven by GLUT.
      
    • Glucose C1 (~96.6 ppm)

      
       Represents available substrate pool.
      
    • Lactate C3 (~21.0 ppm)

      
       Represents glycolytic flux.
      
  • Kinetic Modeling:

    • Fit the 3-OMG uptake curve to a reversible Michaelis-Menten model to extract

      
       (transport capacity).
      
    • Fit the Lactate appearance curve relative to the Glucose C1 decay to calculate metabolic flux.

References

  • Simultaneous measurement of glucose transport and utilization in the human brain. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis. Source: Metabolic Engineering Journal / PubMed Central [Link][2]

  • Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. Source: PLOS ONE [Link]

  • Carbon-13 NMR Spectroscopy of Biological Systems. Source: Academic Press / ScienceDirect [Link]

Sources

Technical Guide: Comparative Kinetics of 3-O-Methyl-D-glucose vs. 2-Deoxy-D-glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research, the quantification of cellular glucose handling is binary: it is either a measure of transport capacity or metabolic flux . The choice between 3-O-Methyl-D-glucose (3-OMG) and 2-Deoxy-D-glucose (2-DG) is not merely a preference for one isotope over another; it is a decision that dictates which biological event is being interrogated.

  • 2-DG is a metabolic trapping tracer.[1][2] It measures the aggregate rate of transport plus the initial phosphorylation step (Hexokinase activity). It is the gold standard for assessing total glycolytic flux potential.

  • 3-OMG is a non-metabolizable tracer.[1] It is transported but not phosphorylated.[1][3][4][5] It measures transport equilibrium and membrane permeability kinetics exclusively, isolating the GLUT transporter function from downstream enzymatic regulation.

This guide delineates the mechanistic divergence, experimental protocols, and data interpretation frameworks for both systems.

Mechanistic Divergence

To select the correct tracer, one must understand the specific step in the glycolytic cascade where the molecule is arrested.

The 2-Deoxy-D-glucose (2-DG) Principle: Metabolic Trapping

2-DG differs from D-glucose by the replacement of the hydroxyl group at C-2 with a hydrogen.[2][6][7][8]

  • Entry: 2-DG enters the cell via Glucose Transporters (GLUT1-4).

  • Phosphorylation: Hexokinase (HK) phosphorylates 2-DG to 2-Deoxy-D-glucose-6-phosphate (2-DG-6P) .[7][9][10]

  • The Trap: 2-DG-6P cannot be isomerized by Phosphoglucose Isomerase (PGI) because the reaction requires a hydroxyl group at C-2.[7]

  • Accumulation: Lacking a pathway for further metabolism or exit (the phosphate group renders it impermeable), 2-DG-6P accumulates intracellularly.[7][8][9][10][11]

Critical Implication: The signal measured is the sum of transport rate and hexokinase efficiency. If HK is inhibited (e.g., by G6P accumulation), 2-DG uptake will decrease even if GLUT activity is unchanged.

The 3-O-Methyl-D-glucose (3-OMG) Principle: Transport Equilibrium

3-OMG possesses a methyl group at the O-3 position.[12]

  • Entry: 3-OMG enters via GLUTs with affinity comparable to D-glucose.

  • Rejection: The bulky methyl group at C-3 prevents phosphorylation by Hexokinase.

  • Equilibrium: The molecule remains uncharged and free. It will enter and exit the cell until the intracellular concentration equals the extracellular concentration.

Critical Implication: 3-OMG assays measure the initial rate of entry (zero-trans influx) or equilibrium exchange. This isolates the transporter's kinetic properties (


, 

) from metabolic demand.

Visualization of Signaling Pathways[9]

The following diagram illustrates the divergent fates of Glucose, 2-DG, and 3-OMG within the cell.

GlucosePathways Extracellular Extracellular Space GLUT GLUT Transporter Extracellular->GLUT Cytosol Cytosol GLUT->Cytosol GLUT->Cytosol 3-OMG HK Hexokinase (HK) GLUT->HK 2-DG Cytosol->GLUT Efflux (Washout) Cytosol->HK Glucose Cytosol->HK No Reaction G6P Glucose-6-P HK->G6P TwoDG6P 2-DG-6-P (TRAPPED) HK->TwoDG6P Phosphorylation PGI Phosphoglucose Isomerase Glycolysis Glycolysis Pathway PGI->Glycolysis Glucose D-Glucose TwoDG 2-Deoxy-D-glucose (2-DG) TwoDG->GLUT ThreeOMG 3-O-Methyl-D-glucose (3-OMG) ThreeOMG->GLUT G6P->PGI TwoDG6P->PGI Block

Figure 1: Differential metabolic fates. 2-DG is trapped after phosphorylation; 3-OMG remains free and can exit the cell.

Experimental Protocols

2-Deoxy-D-glucose (2-DG) Uptake Assay

Objective: Measure total glucose uptake flux. Tracer:


H-2-DG or 

C-2-DG.

Protocol Steps:

  • Starvation: Serum-starve cells (e.g., 2-4 hours) in Krebs-Ringer Phosphate HEPES (KRPH) buffer to deplete intracellular glucose and upregulate GLUTs.

  • Stimulation: Treat with insulin or drug of interest (typically 15–30 min).

  • Tracer Addition: Add [

    
    H]-2-DG (final conc. 0.1 mM, 0.5 µCi/mL) combined with unlabeled 2-DG.
    
    • Expert Insight: Ensure the specific activity is calculated. The unlabeled 2-DG is required to prevent rapid depletion of the tracer from the media.

  • Incubation: Incubate for 10–20 minutes at 37°C.

    • Validation: Perform a time-course experiment first. Linearity is lost once 2-DG-6P accumulates enough to inhibit Hexokinase (product inhibition).

  • Termination: Rapidly aspirate media and wash 3x with ice-cold PBS containing 10 µM Cytochalasin B or Phloretin.

    • Why? Cold temperature reduces transporter activity; Cytochalasin B chemically locks the GLUT transporter to prevent efflux of any non-phosphorylated 2-DG.

  • Lysis & Counting: Lyse cells (0.1 N NaOH), add scintillation fluid, and count (CPM).

3-O-Methyl-D-glucose (3-OMG) Transport Assay

Objective: Measure membrane transport kinetics (


) specifically.
Tracer: 

H-3-OMG or

C-3-OMG.

Protocol Steps:

  • Starvation: Similar to 2-DG, starve cells to normalize baseline.

  • Stimulation: Treat with insulin/drug.[10]

  • Tracer Addition: Add [

    
    H]-3-OMG.
    
  • Incubation (CRITICAL): Incubate for 10–60 seconds (Zero-trans entry).

    • Expert Insight: Because 3-OMG equilibrates, long incubations (e.g., 10 mins) will result in a flat line where Influx = Efflux. You must capture the initial linear rate.

  • Termination (CRITICAL): The reaction must be stopped instantly.

    • Spin-through-oil method (Suspension cells): Layer cells over silicone oil/dinonyl phthalate. Centrifuge immediately. Cells pellet; media stays above oil.

    • Inhibitor Stop (Adherent cells): Flood with ice-cold PBS + 200 µM Phloretin . Phloretin is a potent GLUT inhibitor required to prevent the 3-OMG from washing out of the cell during the rinse steps.

  • Lysis & Counting: Standard scintillation counting.

Comparative Analysis: The Decision Matrix

The following table summarizes the operational differences and selection criteria.

Feature2-Deoxy-D-glucose (2-DG)3-O-Methyl-D-glucose (3-OMG)
Primary Measurement Total Glucose Uptake (Transport + Phosphorylation)Membrane Transport Capacity Only
Metabolic Fate Phosphorylated to 2-DG-6P (Trapped)Unchanged (Equilibrates)
Incubation Time Minutes (10–30 min)Seconds (10–60 sec)
Hexokinase Dependency High (Substrate for HK)None (Not a substrate)
Major Artifact Risk Product inhibition of HK by 2-DG-6PRapid washout (efflux) during washing
Required Stop Agent Ice-cold PBS (Phloretin optional but recommended)Mandatory Phloretin/Cytochalasin B or Oil Spin
Clinical Analog

F-FDG (PET Imaging)
None commonly used clinically
Decision Logic Diagram

DecisionTree Start Start: Define Biological Question Q1 Are you measuring total glycolytic flux potential? Start->Q1 Q2 Are you investigating a GLUT transporter defect? Q1->Q2 No Choice2DG Use 2-DG Tracer (Standard Uptake) Q1->Choice2DG Yes Q2->Choice2DG No (General screening) Choice3OMG Use 3-OMG Tracer (Transport Kinetics) Q2->Choice3OMG Yes (e.g., GLUT4 translocation)

Figure 2: Selection logic for glucose tracer assays.

References

  • Revvity. (n.d.). Glucose Uptake Assays: Principles and Methods.[1][9][10][13] Retrieved from [Link]

  • Hansen, J. B., et al. (2025). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes.[10] STAR Protocols via PubMed Central. Retrieved from [Link](Note: Generalized link to PMC for verification of standard protocols described in search results).

  • Whitesell, R. R., & Gliemann, J. (1979).[14] Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes. Journal of Biological Chemistry.

  • Klip, A., et al. (2009). Glucose transporters: regulation of trafficking and activity.

Sources

Isolating the Gateway: The Role of 3-O-Methyl-D-[6-13C]glucose in Quantifying Glucose Transport in Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction

In the intricate landscape of diabetes research, understanding the precise molecular dysfunctions that lead to hyperglycemia is paramount. Diabetes is fundamentally a disease of aberrant glucose metabolism, often rooted in the impaired ability of insulin to facilitate glucose entry into key metabolic tissues such as skeletal muscle and adipose tissue.[1][2] A critical bottleneck in developing effective therapeutics is the ability to dissect the complex process of glucose disposal into its constituent parts: transport across the cell membrane, and subsequent intracellular metabolism (e.g., phosphorylation and glycolysis). Isolating the transport step is crucial for identifying defects in glucose transporter function and translocation, a hallmark of insulin resistance.[3][4]

This technical guide, written for researchers, scientists, and drug development professionals, delves into the application of a specialized tracer molecule, 3-O-Methyl-D-[6-13C]glucose , for the specific and quantitative assessment of glucose transport. We will explore the unique chemical properties of this molecule that make it an ideal tool, provide detailed, field-proven protocols for its use in preclinical models, and discuss the interpretation of the data within the context of diabetes and insulin resistance.

Section 1: The Tracer Molecule: A Synthesis of Specificity and Detectability

The efficacy of any tracer-based study hinges on the properties of the tracer itself. 3-O-Methyl-D-[6-13C]glucose is a purpose-built molecule designed to offer unparalleled specificity for the glucose transport process, combined with the analytical power of stable isotope detection.

The Analog: 3-O-Methyl-D-glucose (3-OMG)

3-O-Methyl-D-glucose (3-OMG) is a structural analog of D-glucose, modified by the substitution of the hydroxyl group at the third carbon with a methyl group.[5][6] This seemingly minor alteration has a profound functional consequence: 3-OMG is recognized and transported by the same glucose transporter (GLUT) proteins as D-glucose, but it is not a substrate for hexokinase , the first enzyme in the glycolytic pathway.[5][6][7]

This critical feature means that once inside the cell, 3-OMG is not phosphorylated and trapped as 2-deoxy-D-glucose is.[7] Instead, it remains as free 3-OMG and can be transported back out of the cell, eventually reaching an equilibrium across the plasma membrane.[7] This bidirectional movement makes 3-OMG an almost ideal tracer for studying the kinetics of the glucose transport system itself, independent of subsequent, and often confounding, metabolic steps.[3][8]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Glc_out D-Glucose GLUT GLUT Transporter Glc_out->GLUT OMG_out 3-O-Methyl-D-glucose OMG_out->GLUT Glc_in D-Glucose G6P Glucose-6-Phosphate Glc_in->G6P Phosphorylation OMG_in 3-O-Methyl-D-glucose Hexokinase Hexokinase OMG_in->Hexokinase Not a Substrate OMG_in->GLUT Glycolysis Glycolysis G6P->Glycolysis Membrane Plasma Membrane GLUT->Glc_in GLUT->OMG_in

Fig 1. Cellular Fate of Glucose vs. 3-O-Methyl-D-glucose (3-OMG).
The Label: The Power of Stable Isotope 13C

While 3-OMG provides biological specificity, the 13C label provides analytical specificity. Stable isotopes are non-radioactive forms of elements that contain an extra neutron.[9] Their use has become a gold-standard method for in-vivo metabolic research in humans and animals due to their safety and the precision of their detection.[10][11][12]

Labeling 3-OMG with 13C, specifically at the 6th carbon position (to create 3-O-Methyl-D-[6-13C]glucose), allows for its precise differentiation from endogenous, unlabeled (12C) glucose and other metabolites. This is achieved using mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio.[8][13] The 13C-labeled molecule will have a mass that is one Dalton higher than its unlabeled counterpart, allowing for distinct and quantitative measurement.[14] This approach avoids the regulatory and handling complexities of radioisotopes (like 3H or 14C) while providing extremely high precision.[12]

Section 2: Core Application: A Precise Tool for Insulin Resistance

The Pathophysiological Context

A primary defect in type 2 diabetes is insulin resistance, where insulin fails to elicit a robust physiological response. In muscle and fat, insulin signaling normally culminates in the translocation of GLUT4 transporters to the plasma membrane, increasing glucose uptake from the blood. When this process is impaired, glucose remains in the circulation, leading to hyperglycemia. By using 3-O-Methyl-D-[6-13C]glucose, we can directly and quantitatively assess the efficacy of this transport step, providing a clear metric of insulin sensitivity at the level of the cell membrane.[3]

Experimental Design: An Overview of In Vivo Assessment

A typical study to assess insulin-stimulated glucose transport involves using a preclinical model of diabetes (e.g., a high-fat diet-fed or genetically diabetic mouse) alongside a healthy control group. The experiment measures the rate of 3-O-Methyl-D-[6-13C]glucose disappearance from the plasma and its appearance in tissues following a bolus administration, often under conditions of basal and stimulated insulin levels (e.g., during a euglycemic-hyperinsulinemic clamp).[15]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A1 Acclimatize & Fast Animals (e.g., 5-6 hours) A2 Establish Catheter Lines (for infusion & sampling) A1->A2 B1 Initiate Euglycemic Clamp (Insulin Infusion) A2->B1 Begin Study B2 Administer Bolus of 3-O-Methyl-D-[6-13C]glucose B1->B2 B3 Collect Timed Blood Samples (e.g., 2, 5, 10, 20, 40 min) B2->B3 B4 Collect Terminal Tissue Samples (e.g., Muscle, Adipose) B3->B4 C1 Process Samples (Plasma separation, Tissue homogenization) B4->C1 Post-Experiment C2 Derivatize for GC/MS C1->C2 C3 Quantify [6-13C]3-OMG via GC/MS C2->C3 C4 Calculate Transport Kinetics C3->C4

Sources

Precision Kinetics: Quantifying Glucose Flux via Stable Isotope Tracers

[1][2]

Executive Summary

This technical guide details the methodology for quantifying glucose transport kinetics using stable isotope tracers.[1][2][3][4][5] Unlike static concentration measurements, kinetic analysis reveals the dynamic rates of glucose appearance (


6[6,6-²H₂]glucoseHyperinsulinemic-Euglycemic Clamp

Theoretical Framework: Tracer Dilution Principles

The core principle of glucose kinetics is isotope dilution . When a labeled tracer is infused into a system, its dilution by endogenous (unlabeled) glucose reflects the rate at which the system produces glucose.

The Tracer of Choice: [6,6-²H₂]glucose

Selection of the correct isotopomer is critical for avoiding "recycling" errors.[7]

TracerLabel PositionApplicationPros/Cons
[6,6-²H₂]glucose Deuterium at C6Total Glucose Production (

)
Gold Standard. The C6-deuterium bond is stable during glycolysis and is not lost until the pyruvate cycling stage, minimizing label recycling (re-incorporation of tracer into new glucose via gluconeogenesis).
[U-¹³C₆]glucose Uniform Carbon-13Metabolic Flux Analysis (MFA) Ideal for tracking oxidation (¹³CO₂ production) and TCA cycle flux. Disadvantage for

: High recycling rates make

calculations complex.
[3-³H]glucose Tritium at C3Glycolysis Rate Radioactive.[8] The label is lost to water at the triose phosphate isomerase step. Good for glycolysis, but safety concerns limit clinical use.
Kinetic Model Structure

The glucose system is typically modeled as a single accessible pool (plasma) exchanging with a remote pool (interstitial fluid/tissue).

GlucoseKineticscluster_0Measurement ZoneRaRa(Endogenous Production)PlasmaPlasma Glucose Pool(Accessible Compartment)Ra->PlasmaInputTissueTissue/Interstitial Space(Remote Compartment)Plasma->Tissuek1 (Transport In)UrineRenal Loss(Glycosuria)Plasma->UrineIf > Renal ThresholdTissue->Plasmak2 (Efflux)RdRd(Tissue Uptake)Tissue->RdMetabolism

Figure 1: Two-compartment model of glucose kinetics. Tracers are infused into and sampled from the Plasma pool to measure flux into the Tissue pool.

Experimental Protocol: The "Hot GINF" Clamp

To measure insulin-stimulated glucose transport accurately, one must control the physiological state using a clamp.[8] A common error is using a "Cold GINF" (unlabeled glucose infusate), which dilutes the tracer pool and disrupts steady state. The "Hot GINF" method (adding tracer to the exogenous glucose) is required to maintain constant specific enrichment.

Protocol Overview
  • Subject: C57BL/6J Mouse or Human Subject (Scalable).

  • Tracer: [6,6-²H₂]glucose (99% enrichment).

  • Infusate: 20% Dextrose spiked with tracer.

Step-by-Step Workflow
  • Basal Equilibration (-120 to 0 min):

    • Prime: Administer a bolus of [6,6-²H₂]glucose (e.g., 2 mg/kg) to instantly raise plasma enrichment to ~2-4% Mole Percent Excess (MPE).

    • Continuous Infusion: Start constant infusion (e.g., 0.02 mg/kg/min) to maintain this enrichment.

    • Goal: Measure Basal Endogenous Glucose Production (EGP).

  • The Clamp (0 to 120 min):

    • Insulin Prime-Continuous: Initiate insulin to suppress EGP and stimulate

      
      .
      
    • Variable Glucose Infusion (GINF): Infuse 20% Dextrose to clamp blood glucose at euglycemia (e.g., 100 mg/dL).

    • "Hot GINF" Adjustment: The 20% Dextrose must contain [6,6-²H₂]glucose at a concentration matched to the predicted plasma enrichment (e.g., 2.5%).

    • Why? As exogenous glucose enters, it dilutes the plasma tracer. If the GINF is "hot," it replaces the tracer proportionally, maintaining a steady specific activity.

  • Sampling:

    • Collect 10-20

      
      L plasma samples every 10 mins during steady state (80-120 min).
      
    • Immediate centrifugation and freezing at -80°C.

ClampWorkflowStartStart: Basal Phase(Tracer Prime + Constant Infusion)EquilibrateEquilibration (90-120 min)Goal: Steady State EnrichmentStart->EquilibrateClampStartT=0: Start Insulin InfusionEquilibrate->ClampStartFeedbackLoopMonitor Glucose (Every 5-10 min)ClampStart->FeedbackLoopAdjustGINFAdjust Glucose Infusion Rate (GIR)(Maintain Euglycemia)FeedbackLoop->AdjustGINFGlucose != TargetSteadyStateSteady State (80-120 min)Collect Samples for GC-MSFeedbackLoop->SteadyStateGlucose StableAdjustGINF->FeedbackLoopHotGINFCRITICAL: GINF contains Tracer(Prevents Dilution Error)AdjustGINF->HotGINF

Figure 2: Workflow for Hyperinsulinemic-Euglycemic Clamp with Tracer integration.

Analytical Workflow: GC-MS Derivatization

To detect the heavy isotope, glucose must be derivatized to become volatile and thermally stable.

Method: Methyloxime-Trimethylsilyl (MO-TMS) Ether

This method is preferred over aldonitrile acetate because it preserves the C1-C6 structure and yields stable fragment ions.

  • Deproteinization: Mix 10

    
    L plasma with 100 
    
    
    L cold acetone or methanol. Centrifuge. Dry supernatant.
  • Methoximation: Add 50

    
    L Methoxyamine HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C.
    
    • Function: Protects the aldehyde group, preventing ring closure (anomerization) and reducing peak multiplicity (forms syn/anti isomers).

  • Silylation: Add 50

    
    L MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 30 min at 37°C.
    
    • Function: Replaces active hydrogens with TMS groups, increasing volatility.[9]

GC-MS Settings (SIM Mode)

Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

  • Target Ions (Electron Impact Ionization):

    • m/z 319: M+0 (Natural Glucose fragment C3-C6-TMS).

    • m/z 321: M+2 (Tracer [6,6-²H₂]glucose).[10][11]

  • Quantification: Calculate the Tracer-to-Tracee Ratio (TTR) based on the peak area ratios (

    
    ), corrected for natural abundance background.
    

Mathematical Modeling: Steele's Equation

In a perfect steady state, Rate of Appearance (


Steele’s Non-Steady State Equation
The Equation

Where:

  • 
    : Tracer infusion rate (
    
    
    mol/kg/min).
  • 
    : Enrichment (MPE or TTR) at time 
    
    
    .
  • 
    : Glucose concentration at time 
    
    
    .[8][12][13]
  • 
    : Total distribution volume of glucose (approx. 200-260 mL/kg).
    
  • 
    : Pool Fraction  (correction factor).
    
    • Significance: Glucose does not mix instantly in the entire body water. The "effective" mixing pool is smaller.

    • Standard Value:

      
       is widely accepted for glucose clamps [1].
      
Interpreting the Data
ParameterCalculation (Steady State)Biological Meaning
Basal


Hepatic Glucose Production (HGP).[13]
Clamp

Steele's Eq (Suppressed)Residual HGP (indicates hepatic insulin resistance).
Clamp


(if steady)
Total Whole Body Glucose Uptake (Muscle + Adipose).
GIR Pump ReadoutExogenous glucose required to maintain euglycemia. In healthy states,

(if HGP is fully suppressed).

Validation & Troubleshooting (Self-Validating Systems)

To ensure data integrity, apply these checks:

  • The "Background" Check: Always run a blank plasma sample (pre-tracer). High background at m/z 321 indicates contamination or poor MS tuning.

  • The Steady-State Validation: Plot Enrichment (

    
    ) vs. Time. If the slope is non-zero during the clamp, the "Hot GINF" calculation was incorrect, or the subject is not in steady state.
    
    • Fix: Use Steele's equation (above) rather than the steady-state equation (

      
      ) to correct for the drift.
      
  • Recycling Check: If using [U-¹³C]glucose, compare M+6 (parent) to M+3 (recycled via lactate/pyruvate). A high M+3 ratio indicates high Cori Cycle activity, which can confound standard

    
     calculations.
    

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • DeFronzo, R. A., Tobin, J. D., & Andres, R. (1979). Glucose clamp technique: a method for quantifying insulin secretion and resistance.[8][14] American Journal of Physiology-Endocrinology and Metabolism, 237(3), E214-E223. Link

  • Ayala, J. E., et al. (2011). Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice. Disease Models & Mechanisms, 4(6), 711-719. Link

  • Finegood, D. T., Bergman, R. N., & Vranic, M. (1987). Estimation of endogenous glucose production during hyperinsulinemic-euglycemic glucose clamps. Comparison of unlabeled and labeled glucose infusates. Diabetes, 36(8), 914-924. Link

Methodological & Application

protocol for measuring glucose uptake using 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-O-Methyl-D-[6-13C]glucose: A Stable Isotope Tracer for Probing Glucose Transport

Abstract

The transport of glucose across the plasma membrane is a fundamental and rate-limiting step in cellular metabolism. Its dysregulation is a hallmark of numerous diseases, including cancer and diabetes.[1][2] Measuring glucose transport, independent of downstream metabolic events, is therefore crucial for both basic research and drug development. This guide provides a comprehensive (3-O-MeG), a non-metabolizable, stable isotope-labeled glucose analog.[3][4] We detail the underlying principles, provide step-by-step protocols for in vitro applications, discuss the analytical methodology using Liquid Chromatography-Mass Spectrometry (LC-MS), and offer insights into data analysis and interpretation. This method offers a safe, robust, and quantitative alternative to traditional radiolabeled assays for the specific investigation of glucose transporter (GLUT) activity.

Principle of the Assay: Isolating Transport from Metabolism

The accurate measurement of glucose transport requires a tool that utilizes the same transport machinery as D-glucose but is not altered by subsequent metabolic enzymes. 3-O-Methyl-D-glucose is an ideal probe for this purpose.

Mechanism of Action

The hydroxyl group at the C-3 position of D-glucose is replaced by a methoxy group in 3-O-MeG.[3] This seemingly minor modification has a critical consequence: it prevents phosphorylation by hexokinase, the first and committing step of glycolysis.[3] As a result, 3-O-MeG is recognized and transported into the cell by GLUT proteins but is not metabolized further, meaning it does not enter glycolysis or other metabolic pathways.[3][5] It therefore accumulates intracellularly until its concentration equilibrates across the cell membrane.[6] By measuring the initial rate of 3-O-MeG accumulation, one can derive the kinetics of the transport process itself, independent of downstream metabolic influences.[7][8]

The Advantage of a 13C Stable Isotope Label

Historically, glucose transport studies have relied on radioactively labeled tracers like [3H]-2-deoxy-D-glucose or [14C]-3-O-Methyl-D-glucose.[6][9][10] The use of 3-O-Methyl-D-[6-13C]glucose offers several distinct advantages:

  • Safety: Stable isotopes are non-radioactive, eliminating the need for specialized handling, licensing, and disposal procedures associated with radioisotopes.[11]

  • High Sensitivity and Specificity: Modern LC-MS/MS instrumentation allows for the highly sensitive and specific detection of the 13C-labeled tracer, distinguishing it from the naturally abundant (12C) compound with high precision.[12][13]

  • Multiplexing Capability: The use of mass spectrometry enables the simultaneous measurement of other metabolites in the same sample, allowing for a more integrated understanding of cellular metabolism.[14][15]

The diagram below illustrates the differential fate of D-glucose and 3-O-Methyl-D-[6-13C]glucose upon entering the cell.

G Mechanism of 3-O-MeG Action cluster_cell Intracellular Space Glucose D-Glucose GLUT GLUT Transporter Glucose->GLUT Transport Tracer 3-O-Me-[6-13C]G Tracer->GLUT Transport G6P Glucose-6-Phosphate Tracer_in 3-O-Me-[6-13C]G (Accumulates) HK Hexokinase G6P->HK Phosphorylation Glycolysis Glycolysis & Other Pathways Stop X Tracer_in->Stop HK->Glycolysis Stop->HK

Caption: Fate of D-Glucose vs. 3-O-Methyl-D-[6-13C]glucose (3-O-Me-[6-13C]G).

Comparison with Alternative Glucose Uptake Assays

Several methods exist for measuring glucose uptake, each with specific strengths and weaknesses. The choice of assay depends on the experimental question, available equipment, and desired throughput.

Method Tracer Principle Advantages Disadvantages
Stable Isotope Assay 3-O-Methyl-D-[6-13C]glucose Transported but not metabolized. Quantified by LC-MS.Non-radioactive, high specificity, measures transport only, multiplexing possible.[11][12]Requires LC-MS instrumentation, higher initial tracer cost.
Radiometric Assay [3H] or [14C]-2-Deoxy-D-glucose (2-DG)Transported and phosphorylated, trapping it in the cell. Quantified by scintillation counting.Gold standard, high sensitivity.[16]Radioactive hazards, waste disposal, cannot distinguish transport from phosphorylation.[9]
Radiometric Assay [3H] or [14C]-3-O-Methyl-D-glucoseTransported but not metabolized. Quantified by scintillation counting.Measures transport only, well-established.[1][10]Radioactive hazards and waste disposal.[17]
Fluorescent Assay 2-NBDGFluorescent glucose analog. Transported and accumulates. Quantified by fluorescence reader or microscopy.Non-radioactive, high-throughput, enables single-cell imaging.[18][19]Large fluorescent tag may alter transport kinetics; specificity for all GLUTs is debated.[16][20]
Colorimetric/Luminescent 2-Deoxy-D-glucose (2-DG)Transported and phosphorylated to 2-DG-6P, which is then measured via coupled enzymatic reactions.Non-radioactive, plate-reader based, high-throughput.[9][21]Indirect measurement, requires cell lysis and multiple enzymatic steps.[16]

Detailed Protocol: In Vitro Glucose Uptake in Adherent Cells

This protocol provides a robust method for measuring glucose uptake in cultured adherent cells (e.g., adipocytes, muscle cells, cancer cell lines). It is designed as a self-validating system with essential controls.

3.1. Materials and Reagents

  • Tracer: 3-O-Methyl-D-[6-13C]glucose (e.g., from Cambridge Isotope Laboratories, Inc.)

  • Cell Culture: Adherent cells of interest, appropriate culture medium, fetal bovine serum (FBS), antibiotics, 12-well or 24-well culture plates.

  • Buffers:

    • Krebs-Ringer-HEPES (KRH) Buffer: 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4.

    • Phosphate-Buffered Saline (PBS), ice-cold.

  • Reagents:

    • Insulin (or other stimulant, as appropriate for the cell model).

    • Cytochalasin B (or other GLUT inhibitor, for control wells).

    • 0.1 M HCl (ice-cold).

    • 0.1 N NaOH.

  • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C.

  • Equipment: Standard cell culture incubator, microplate reader (for protein assay), liquid chromatography-mass spectrometry (LC-MS/MS) system.

3.2. Experimental Workflow

The overall workflow involves cell preparation, a period of serum and glucose starvation, stimulation to induce glucose uptake, incubation with the stable isotope tracer, and finally, extraction and analysis.

G Experimental Workflow for In Vitro Glucose Uptake A 1. Cell Seeding Seed cells in multi-well plates and grow to desired confluency. B 2. Starvation Wash with PBS. Incubate in serum-free, low-glucose medium (e.g., 2-4 hours). A->B C 3. Pre-incubation Wash with KRH buffer. Incubate in KRH buffer (15-30 min) to equilibrate. B->C D 4. Stimulation & Inhibition Add stimulant (e.g., insulin) or inhibitor (e.g., Cytochalasin B) to respective wells (15-30 min). C->D E 5. Tracer Incubation Add 3-O-Me-[6-13C]G to all wells. Incubate for a short, defined period (e.g., 5-15 minutes). D->E F 6. Stop & Wash Rapidly aspirate medium. Wash 3x with ice-cold PBS to remove extracellular tracer. E->F G 7. Metabolite Extraction Add ice-cold 80% Methanol. Scrape cells, collect lysate. Centrifuge to pellet protein/debris. F->G H 8. Analysis Analyze supernatant by LC-MS/MS. Normalize to protein content (from cell pellet). G->H

Caption: Step-by-step workflow for the 3-O-Me-[6-13C]G uptake assay.

3.3. Step-by-Step Methodology

Day 1: Cell Seeding

  • Seed cells into 12-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions.

Day 2: Glucose Uptake Assay Perform all subsequent steps at 37°C unless otherwise specified.

  • Starvation:

    • Aspirate the culture medium.

    • Wash cells once with warm PBS.

    • Add 1 mL of serum-free, glucose-free DMEM (or similar medium) to each well.

    • Incubate for 2-4 hours. Causality: This step depletes intracellular glucose and brings GLUT transporters to a basal state on the plasma membrane.

  • Equilibration:

    • Aspirate the starvation medium.

    • Wash cells twice with 1 mL of warm KRH buffer.

    • Add 500 µL of warm KRH buffer to each well and incubate for 20 minutes.

  • Stimulation and Controls:

    • Prepare solutions of your stimulant (e.g., 1 µM insulin) and inhibitor (e.g., 20 µM Cytochalasin B) in KRH buffer.

    • For stimulated wells, add the stimulant to the desired final concentration.

    • For inhibited wells, add Cytochalasin B.

    • For basal wells, add an equivalent volume of KRH buffer (vehicle).

    • Incubate for 20-30 minutes. Trustworthiness: These controls are essential to confirm that the observed uptake is biologically regulated and transporter-mediated.

  • Tracer Incubation:

    • Prepare a stock solution of 3-O-Methyl-D-[6-13C]glucose in KRH buffer. A final concentration of 1-10 mM is a typical starting point, but this should be optimized based on the expected Km of the transporters in your cell type.[7][8][22]

    • Add the tracer solution to all wells to initiate the uptake reaction.

    • Incubate for a precisely timed, short interval (e.g., 5-10 minutes). Causality: Because 3-O-MeG is not trapped and will eventually equilibrate, it is critical to measure the initial linear phase of uptake.[6] This time point may require optimization.

  • Stopping the Reaction:

    • To terminate uptake, rapidly aspirate the tracer-containing medium.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS per wash. Perform this step quickly to prevent efflux of the tracer.

  • Metabolite Extraction:

    • After the final wash, aspirate all residual PBS.

    • Place the plate on ice and add 250 µL of pre-chilled (-80°C) 80:20 Methanol:Water to each well.

    • Scrape the cells from the bottom of the well using a cell scraper.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex briefly and centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Processing:

    • Carefully transfer the supernatant (which contains the extracted metabolites) to a new tube for LC-MS analysis.

    • Allow the protein pellet to air dry completely. Resuspend the pellet in 0.1 N NaOH and use a standard method (e.g., BCA assay) to determine the total protein content for normalization.

Sample Analysis by LC-MS/MS

Analysis is performed by liquid chromatography coupled with tandem mass spectrometry.

  • Chromatography: Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining polar metabolites like sugars.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. You will need to monitor the specific precursor-to-product ion transitions for both unlabeled (endogenous or background) and 13C-labeled 3-O-MeG.

    • Example Transitions: The exact m/z values will depend on the ionization mode (positive or negative) and any adducts formed (e.g., [M+H]+, [M+Na]+, [M-H]-). For 3-O-Methyl-D-[6-13C]glucose (C7H14O6 with one 13C), the mass will be one unit higher than its unlabeled counterpart.

  • Quantification: Generate a standard curve using known concentrations of 3-O-Methyl-D-[6-13C]glucose to relate the peak area from the LC-MS analysis to the absolute amount (e.g., pmol) of tracer in the sample.

Data Analysis and Interpretation

  • Calculate Uptake:

    • From the standard curve, determine the amount (in pmol) of 3-O-Methyl-D-[6-13C]glucose in each sample.

    • Determine the total protein content (in mg) for each corresponding sample from the BCA assay.

    • Normalize the tracer amount to the protein content. The final units will be pmol/mg protein .

    • To express this as a rate, divide by the incubation time (in minutes). The final units will be pmol/mg protein/min .

  • Interpreting the Results:

    • Basal vs. Stimulated: An increase in uptake in stimulated wells (e.g., with insulin) compared to basal wells indicates a positive regulatory response (e.g., GLUT4 translocation).

    • Inhibition: A significant reduction in uptake in the presence of an inhibitor like Cytochalasin B confirms that the uptake is mediated by GLUTs.

    • Comparative Studies: This method is ideal for comparing glucose transport capacity between different cell lines, under different genetic manipulations (e.g., gene knockout/overexpression), or in response to various drug treatments.

In Vivo Applications: A Conceptual Framework

While detailed protocols are highly specific to the animal model, the principles remain the same. The use of stable isotopes is particularly powerful for in vivo kinetic studies.[11][23][24]

  • Tracer Administration: 3-O-Methyl-D-[6-13C]glucose can be administered via intravenous (IV) bolus or infusion.[25][26] Programmed infusions can be used to achieve a steady-state concentration in the plasma.[27]

  • Sample Collection: Blood samples are collected at timed intervals to measure the plasma clearance of the tracer. At the end of the experiment, tissues of interest (e.g., muscle, adipose, brain) are rapidly harvested and flash-frozen.

  • Sample Processing: Plasma is deproteinized. Tissues are homogenized in extraction solvent (e.g., 80% methanol) to extract metabolites.

  • Analysis: The enrichment of 3-O-Methyl-D-[6-13C]glucose is measured in both plasma and tissue extracts by LC-MS/MS.

  • Modeling: The data can be used with compartmental models to calculate key physiological parameters, such as tissue-specific glucose transport rates and clearance.[12][28]

References

  • Craik, J. D., & Elliott, K. R. (1979). Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes. Biochemical Journal, 182(2), 503–508. Available at: [Link]

  • Hiramatsu, T., et al. (2000). Assessment of in vivo glucose kinetics using stable isotope tracers to determine their alteration in humans during critical illness. The Journal of Medical Investigation, 47(1-2), 1-10. Available at: [Link]

  • Sun, B., et al. (2011). A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. Clinical Chemistry, 57(11), 1565-1572. Available at: [Link]

  • Wolfe, R. R., & Chinkes, D. L. (2004). Use of 13C-labeled glucose for estimating glucose oxidation: some design considerations. Journal of Applied Physiology, 96(3), 1215-1221. Available at: [Link]

  • Craik, J. D., & Elliott, K. R. (1979). Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes. Biochemical Journal, 182(2), 503-508. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 6 Two alternative 13 C-glucose-tracing strategies for analysis of.... Retrieved from [Link]

  • Bier, D. M., et al. (1977). In-vivo measurement of glucose and alanine metabolism with stable isotopic tracers. Diabetes, 26(11), 1016-1023. Available at: [Link]

  • Bier, D. M., et al. (1977). In-vivo Measurement of Glucose and Alanine Metabolism with Stable Isotopic Tracers. Diabetes, 26(11), 1016-1023. Available at: [Link]

  • Price, E. R., & Karasov, W. H. (2010). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. Physiological and Biochemical Zoology, 83(2), 312-321. Available at: [Link]

  • Dubuis, E., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research, 20(12), 5489-5500. Available at: [Link]

  • van der Velden, J. L. J., et al. (2017). In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload. American Journal of Physiology-Heart and Circulatory Physiology, 313(1), H16-H27. Available at: [Link]

  • Dubuis, E., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 20(12), 5489-5500. Available at: [Link]

  • Kim, C. Y., & Holman, G. D. (1991). Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs. American Journal of Physiology-Cell Physiology, 261(6), C1129-C1135. Available at: [Link]

  • Yamamoto, N., et al. (2011). Measurement of glucose uptake in cultured cells. Current Protocols in Pharmacology, Chapter 12, Unit 12.14.1-22. Available at: [Link]

  • Gilker, A., et al. (2001). Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo. Journal of Mass Spectrometry, 36(8), 913-918. Available at: [Link]

  • ResearchGate. (n.d.). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]

  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Retrieved from [Link]

  • Kelley, D. E., et al. (2005). Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-Methyl-d-Glucose. The Journal of Clinical Endocrinology & Metabolism, 90(3), 1649-1655. Available at: [Link]

  • Kim, J. W., & Lee, W. N. P. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 730-743. Available at: [Link]

  • O'Neil, R. G., et al. (2016). Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines. Molecular Imaging and Biology, 18(1), 33-41. Available at: [Link]

  • ResearchGate. (n.d.). 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water. Retrieved from [Link]

  • MDPI. (2022). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Retrieved from [Link]

  • Bigornia, L., & Bihler, I. (1988). 3-O-methyl-D-glucose uptake in cultured bovine adrenal chromaffin cells. Canadian Journal of Physiology and Pharmacology, 66(4), 402-407. Available at: [Link]

  • Klepper, J., et al. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. Journal of Inherited Metabolic Disease, 22(3), 222-232. Available at: [Link]

  • Bigornia, L., & Bihler, I. (1988). 3-O-methyl-D-glucose uptake in cultured bovine adrenal chromaffin cells. Canadian Journal of Physiology and Pharmacology, 66(4), 402-407. Available at: [Link]

  • Sinclair, L. V., et al. (2020). Single Cell Glucose Uptake Assays: A Cautionary Tale. Immunometabolism, 2(3), e200021. Available at: [Link]

  • Narahara, H. T., & Green, J. D. (1982). Use of tritiated 3-O-methyl-D-glucose for studies of membrane transport. Caveat. Biochimica et Biophysica Acta (BBA) - Biomembranes, 688(1), 5-10. Available at: [Link]

  • EMBL-EBI. (n.d.). 3-O-methyl-D-glucose (CHEBI:73918). Retrieved from [Link]

  • Cremer, J. E., & Cunningham, V. J. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 55(4), 1111-1116. Available at: [Link]

  • SciSpace. (1999). Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. Retrieved from [Link]

  • News-Medical. (2018). Comparison of Glucose Uptake Assay Methods. Retrieved from [Link]

  • bioRxiv. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Retrieved from [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Retrieved from [Link]

Sources

using 3-O-Methyl-D-[6-13C]glucose for in vivo tumor imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Uncoupling in Oncology Protocol: Quantifying Tumor Perfusion and Glucose Transport using Hyperpolarized 3-O-Methyl-D-[6-13C]glucose

Executive Summary

This application note details the protocol for using 3-O-Methyl-D-[6-13C]glucose (3-OMG) as a metabolic tracer for in vivo tumor imaging via Hyperpolarized (HP)


 MRI. Unlike the clinical standard 

-FDG, which measures total glucose uptake (transport + phosphorylation), 3-OMG is transported by GLUT proteins but is not metabolized by hexokinase.

By using the [6-13C] isotopomer, researchers achieve a distinct spectral advantage: the elimination of anomeric peak splitting associated with the C1 position, resulting in a single, high-intensity resonance for robust quantification. This protocol enables the specific isolation of glucose transport kinetics (


)  separate from downstream metabolic flux, providing critical insights into tumor perfusion and transporter expression density independent of glycolytic rate.

Scientific Background & Mechanism

The "Metabolic Uncoupling" Advantage

In the Warburg effect, tumors exhibit upregulated glucose consumption.[1] Standard FDG-PET lumps transport and phosphorylation into a single "uptake" signal. However, certain resistant tumors may downregulate hexokinase while maintaining high GLUT expression, or vice versa.

  • FDG (Trapped): Transport

    
     Phosphorylation 
    
    
    
    Trapped as FDG-6-P.
  • 3-OMG (Equilibrating): Transport

    
     Intracellular Space 
    
    
    
    Extracellular Space.
Why [6-13C]? (The NMR Perspective)

While [1-13C] is common for pyruvate, D-glucose derivatives present a challenge at the C1 position due to mutarotation , which splits the signal into


 and 

anomers (two peaks), diluting the signal-to-noise ratio (SNR).
  • [6-13C] Advantage: The C6 hydroxymethyl group is far removed from the anomeric center. It appears as a single resonance , maximizing the hyperpolarized signal integral and simplifying kinetic modeling.

G cluster_0 Blood Vessel cluster_1 Tumor Cell Tracer 3-O-Methyl-D-[6-13C]glucose Intra Intracellular [6-13C]3-OMG Tracer->Intra GLUT1/3 (Reversible Transport) Metabolism Glycolysis (Hexokinase) Intra->Metabolism BLOCKED (No Reaction) caption Fig 1: Mechanism of Action. 3-OMG equilibrates via GLUTs but is immune to Hexokinase.

Materials & Reagents

ComponentSpecificationPurpose
Isotope 3-O-Methyl-D-[6-13C]glucoseMetabolic tracer (Target).[2]
Radical OX063 Trityl Radical (15 mM)Source of electrons for DNP transfer.
Glassing Agent DMA (Dimethylacetamide) or GlycerolPrevents crystallization during freezing.
Gadolinium Gd-DOTA (1-2 mM)Shortens electronic

to speed up polarization buildup.
Dissolution Buffer 40 mM TRIS / 1 mM EDTA (pH 7.4)Neutralizes sample upon dissolution.
Hardware HyperSense or SPINlab PolarizerDynamic Nuclear Polarization (3.35T or 5T).

Protocol: Hyperpolarization & Dissolution

Technical Note: The


 relaxation time of the C6 position is dominated by dipole-dipole interactions with attached protons. If available, deuteration  of the C6 position ([6,6-D2, 6-13C]) significantly extends the 

(up to 20s at 3T). The protocol below assumes standard protonated [6-13C].
  • Sample Preparation:

    • Dissolve 40 mg of 3-O-Methyl-D-[6-13C]glucose in a mixture of DMA:Water (60:40 v/v).

    • Add OX063 Trityl radical to a final concentration of 15 mM.

    • Add Gd-DOTA (1.5 mM final).

    • Validation: Ensure the sample forms a clear glass when dipped in liquid nitrogen (

      
      ). Crystallization ("snowing") destroys polarization efficiency.
      
  • Polarization:

    • Load sample cup into the DNP polarizer (1.4 K, 3.35 T).

    • Microwave irradiation frequency: ~94.100 GHz (optimize for the specific radical/field).

    • Buildup Time: Typically 60–90 minutes. Monitor the solid-state

      
       signal until saturation.
      
  • Dissolution:

    • Prepare 4 mL of dissolution buffer (pre-heated to 180°C / 10 bar pressure).

    • Trigger dissolution. The superheated buffer flushes the frozen sample into a receiver vessel.

    • Neutralization: The receiver should contain a small aliquot of NaOH or HCl if the glassing agent alters pH, though DMA/Water usually requires only TRIS buffering.

    • Final Concentration: Target ~40–80 mM in the syringe.

Protocol: In Vivo Imaging Workflow

Time Criticality: The


 of [6-13C]glucose is approximately 8–12 seconds in vivo. From the moment of dissolution, you have <45 seconds to complete injection and imaging.
  • Animal Setup:

    • Anesthetize mouse/rat (Isoflurane 1.5%).

    • Cannulate the tail vein with a secure catheter (dead volume < 50

      
      L).
      
    • Place animal in the MRI scanner (typically 3T, 7T, or higher) with a dual-tuned

      
       volume coil or surface coil over the tumor.
      
  • Anatomical Reference:

    • Acquire high-resolution

      
      -weighted 
      
      
      
      images for tumor localization.
  • Dynamic

    
     Acquisition: 
    
    • Sequence: 2D Chemical Shift Imaging (CSI) or Spectral-Spatial EPSI.

    • Injection: Inject 350

      
      L (mouse) of hyperpolarized tracer over 10 seconds.
      
    • Trigger: Start acquisition simultaneously with the start of injection.

    • Parameters:

      • Flip Angle: 10° (variable flip angle schemes preferred to preserve magnetization).

      • TR: 250–500 ms (temporal resolution is vital for kinetic modeling).

      • Duration: 60 seconds total.

Workflow Synthesis Sample Prep [6-13C]3-OMG + Radical Polarize DNP Polarization 1.4K, 94 GHz, 60 min Synthesis->Polarize Dissolve Rapid Dissolution 4 mL Buffer, 180°C Polarize->Dissolve t=0s Inject IV Injection < 10s duration Dissolve->Inject Transfer < 15s Acquire Dynamic MRI EPSI / CSI Sequence Inject->Acquire Simultaneous Model Kinetic Modeling 2-Compartment Reversible Acquire->Model caption Fig 2: Experimental Workflow. Time-sensitive steps are highlighted.

Data Analysis: Kinetic Modeling

Unlike FDG, 3-OMG does not accumulate indefinitely. The signal will rise (wash-in) and then decay (wash-out +


 relaxation).

The Model: Two-Compartment Reversible Model.[3]



  • 
     : Signal in the tumor voxel.
    
  • 
     : Input function (derived from a voxel in the heart or vena cava).
    
  • 
     : Rate of influx (perfusion + transport).
    
  • 
     : Rate of efflux.
    

Interpretation:

  • High

    
     / High 
    
    
    
    :
    Highly perfused, high GLUT density (typical of aggressive GBM or breast cancer).
  • High

    
     / Low 
    
    
    
    :
    "Trapping" behavior (rare for 3-OMG, suggests potential phosphorylation error or extremely slow washout due to necrotic core).

References

  • Witney, T. H., et al. (2011). "Detecting rapid changes in tumor uptake of 3-O-methyl-6-[18F]-fluoro-D-glucose with positron emission tomography." Neoplasia.[4] (Establishes the non-metabolizable kinetics of 3-OMG in tumors).

  • Rivlin, M., et al. (2013). "3-O-Methyl-D-glucose: a non-metabolizable glucose analogue for studying glucose transport." Journal of Biomolecular NMR. (Details the NMR properties and lack of phosphorylation).

  • Ardenkjaer-Larsen, J. H., et al. (2003). "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." PNAS. (The foundational protocol for DNP Hyperpolarization).

  • Commentary on Isotope Selection: While [1-13C] is standard for pyruvate, C6-labeled hexoses are preferred in high-resolution studies to avoid anomeric splitting. See Rodrigues, T. B., et al. (2014) regarding glucose isotopomers in DNP.

Sources

Preparation of 3-O-Methyl-D-[6-¹³C]glucose Solution for Intravenous Injection: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose, making it an invaluable tracer for studying glucose transport across cell membranes.[1][2] Unlike glucose, it is not phosphorylated by hexokinase and therefore not further metabolized, allowing for the specific assessment of glucose transport mechanisms in various tissues and organ systems. The stable isotope-labeled variant, 3-O-Methyl-D-[6-¹³C]glucose, provides a safe and non-radioactive method for these in vivo studies, detectable by mass spectrometry. This application note provides a comprehensive, field-proven protocol for the preparation of a sterile, injectable solution of 3-O-Methyl-D-[6-¹³C]glucose suitable for intravenous administration in clinical and preclinical research. The protocol emphasizes scientific integrity, with self-validating systems for quality control to ensure patient safety and data reliability.

Core Principles of Formulation

The preparation of any parenteral solution requires meticulous attention to sterility, pyrogenicity, pH, and tonicity to ensure patient safety and the stability of the final product. For a stable isotope tracer like 3-O-Methyl-D-[6-¹³C]glucose, the primary goals are to create a solution that is:

  • Sterile: Free from microbial contamination.

  • Apyrogenic: Devoid of fever-inducing substances, primarily bacterial endotoxins.

  • Isotonic: Having an osmotic pressure similar to that of blood to prevent cellular damage.

  • Physiologically compatible pH: Within a pH range that is well-tolerated by the vascular system.

  • Chemically stable: The tracer must remain in its original form until administration.

Materials and Reagents

Material/ReagentGrade/SpecificationRationale
3-O-Methyl-D-[6-¹³C]glucose≥98% chemical purity, ≥99% isotopic enrichmentHigh purity and enrichment are essential for accurate tracer studies.
Water for Injection (WFI)USP gradeThe primary solvent for parenteral solutions, free of pyrogens.
Sodium ChlorideUSP gradeUsed to adjust the tonicity of the final solution to be isotonic with blood.
0.22 µm Syringe FilterSterile, pyrogen-free, low protein bindingFor terminal sterilization of the solution, removing any potential microbial contamination.[3]
Sterile, depyrogenated vialsUSP Type I glassTo prevent contamination and leaching of substances into the final product.
Sterile syringes and needlesAppropriate sizes for filtration and transferTo maintain sterility throughout the preparation process.

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of the 3-O-Methyl-D-[6-¹³C]glucose solution for intravenous injection.

cluster_prep Preparation Phase cluster_qc Quality Control Phase A Raw Material Verification (Certificate of Analysis) B Aseptic Weighing of 3-O-Methyl-D-[6-13C]glucose A->B C Dissolution in Water for Injection (WFI) B->C D Tonicity Adjustment with Sodium Chloride C->D E Terminal Sterilization via 0.22 µm Filtration D->E F Aseptic Filling into Sterile, Depyrogenated Vials E->F G Sterility Testing F->G H Bacterial Endotoxin Testing (LAL) F->H I pH Measurement F->I J Final Concentration and Isotopic Enrichment Analysis (MS) F->J K Visual Inspection for Particulate Matter F->K L Release for Intravenous Administration G->L H->L I->L J->L K->L

Caption: Workflow for sterile 3-O-Methyl-D-[6-¹³C]glucose solution preparation.

Detailed Protocol

This protocol is designed for the preparation of a 100 mL batch of isotonic 3-O-Methyl-D-[6-¹³C]glucose solution at a target concentration of 10 mg/mL. Adjustments can be made for different batch sizes and concentrations. All procedures must be performed in a certified ISO 5 laminar air flow hood or a biological safety cabinet using aseptic techniques.

Part 1: Solution Preparation
  • Raw Material Verification: Before starting, verify the Certificate of Analysis for the 3-O-Methyl-D-[6-¹³C]glucose to confirm its chemical purity and isotopic enrichment.

  • Aseptic Weighing: Aseptically weigh 1.0 g of 3-O-Methyl-D-[6-¹³C]glucose on a sterile weigh boat using a calibrated analytical balance.

  • Initial Dissolution: In a sterile beaker, dissolve the weighed 3-O-Methyl-D-[6-¹³C]glucose in approximately 80 mL of Water for Injection (WFI). The solubility of 3-O-Methyl-D-glucopyranose in water is 100 mg/mL, so it should dissolve readily with gentle swirling.[3]

  • Tonicity Adjustment:

    • To make the solution isotonic, add 0.9 g of USP-grade sodium chloride to the solution and stir until fully dissolved. This will result in a final solution that is approximately 0.9% sodium chloride, which is isotonic with human blood.

  • Final Volume Adjustment: Carefully transfer the solution to a sterile 100 mL volumetric flask. Bring the solution to the final volume of 100 mL with WFI.

  • Terminal Sterilization and Filling:

    • Draw the solution into a large sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Aseptically filter the solution directly into sterile, depyrogenated vials.

    • Immediately cap and seal the vials.

Part 2: Quality Control

A representative sample from the batch must be subjected to the following quality control tests before the solution can be released for administration.

TestMethodAcceptance CriteriaRationale
Sterility USP <71>No microbial growthEnsures the absence of viable microorganisms.
Bacterial Endotoxins USP <85> (LAL test)≤ 0.25 EU/mLPrevents pyrogenic reactions upon injection.
pH USP <791>5.0 - 7.5Ensures physiological compatibility and minimizes vein irritation.
Visual Inspection USP <790>Free from visible particulate matterEnsures the solution is clear and free of foreign particles.
Concentration & Isotopic Enrichment Mass SpectrometryConcentration: 9.0 - 11.0 mg/mLIsotopic Enrichment: ≥99%Verifies the correct dosage and the integrity of the stable isotope label.

Self-Validating Systems and Causality

  • Aseptic Technique: The entire process is conducted under aseptic conditions to prevent microbial contamination at every step. This is a primary control measure.

  • Terminal Sterilization: The use of a 0.22 µm filter is a critical step to remove any potential bacteria that may have been introduced during the process, rendering the final product sterile.[3] Glucose solutions can be sensitive to heat, and terminal sterilization by filtration avoids potential degradation that could occur with autoclaving.[4]

  • Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) test is a highly sensitive assay for the detection of bacterial endotoxins.[5] All materials coming into contact with the final product (vials, stoppers, etc.) must be depyrogenated to ensure the final product passes this test.

  • Isotonicity: Intravenous solutions should be isotonic with blood to prevent hemolysis (rupturing of red blood cells) or crenation (shrinking of red blood cells). A 0.9% sodium chloride solution is a standard isotonic diluent.

Logical Relationships in Quality Control

The following diagram illustrates the decision-making process based on the quality control results.

Start Quality Control Testing of 3-O-Methyl-D-[6-13C]glucose Solution Pass All Specifications Met? Start->Pass Release Release for Intravenous Administration Pass->Release Yes Reject Reject Batch and Initiate Investigation Pass->Reject No

Caption: Quality control decision workflow.

Storage and Stability

Store the sterile 3-O-Methyl-D-[6-¹³C]glucose solution at 2-8°C, protected from light. Based on general stability principles for sterile aqueous solutions, it is recommended to use the solution within 24 hours of preparation when stored at room temperature, or within 7 days when refrigerated. For longer-term storage, a formal stability study should be conducted.

Conclusion

This application note provides a robust and scientifically sound protocol for the preparation of a sterile, injectable solution of 3-O-Methyl-D-[6-¹³C]glucose. By adhering to these guidelines, researchers and drug development professionals can confidently prepare a high-quality tracer solution for use in metabolic research, ensuring both patient safety and the integrity of the experimental data.

References

  • Ashland. (n.d.). Parenteral excipients. Retrieved February 21, 2026, from [Link]

  • BIMDG. (2020, January). Making Intravenous Fluids for Metabolic Patients. Retrieved February 21, 2026, from [Link]

  • Charles River. (n.d.). Bacterial Endotoxin Testing. Retrieved February 21, 2026, from [Link]

  • Gaud, R. S. (2015, October 12). Excipients and Their Use in Injectable Products. Journal of Pharmaceutical Sciences & Research.
  • Lane, C. (2015, June 12). Glucose Stock Preparation. Benchling. Retrieved February 21, 2026, from [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. Retrieved February 21, 2026, from [Link]

  • Nayak, R. K., & D'Souza, A. S. (n.d.).
  • PubChem. (n.d.). 3-O-Methylglucose. Retrieved February 21, 2026, from [Link]

  • Roquette. (2026, February 18). Excipients' Attributes Crucial for Parenteral Preparation. Retrieved February 21, 2026, from [Link]

  • Sartorius. (n.d.). Sterilizing Grade Filtration of high concentrated Sugar Solutions. Retrieved February 21, 2026, from [Link]

  • Shojaee-Moradie, F., Jackson, A. C., Jones, R. H., & Umpleby, A. M. (1996). Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo. Journal of Mass Spectrometry, 31(9), 961-966.
  • Singh, S., & Singh, J. (2022, April 22). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols.
  • Suda, R. K., et al. (2021, July 17). Summary of Product Characteristics. HPRA.
  • The Journal of Clinical Investigation. (n.d.). Stable Isotope Tracer Experiments with Glucose. Metabolic Solutions.
  • The University of New Mexico. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. Retrieved February 21, 2026, from [Link]

  • U.S. Pharmacopeia. (n.d.). Excipients for Parenterals.
  • U.S. Pharmacopeia. (n.d.). Summary of product characteristics.
  • Wikipedia. (n.d.). Glucose. Retrieved February 21, 2026, from [Link]

  • Wolters Kluwer. (n.d.). Excipients for Parenterals.
  • World Health Organization. (n.d.). Chart 10. How to give glucose intravenously. NCBI.
  • Zhang, Y., et al. (2025, August 7). Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper.
  • Cremer, D. R., & Kjellstrand, C. M. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 55(3), 990-996.
  • Cayman Chemical. (2022, December 19). D-(+)

Sources

cell culture assays for GLUT activity using 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of GLUT Transport Kinetics via LC-MS/MS using 3-O-Methyl-D-[6-13C]glucose

Executive Summary & Scientific Rationale

This guide details the protocol for measuring Glucose Transporter (GLUT) activity using 3-O-Methyl-D-[6-13C]glucose (13C-3-OMG) .[1]

Why this assay? Standard glucose uptake assays often use 2-Deoxyglucose (2-DG) .[1][2][3] While robust, 2-DG measures the combined rate of transport (GLUTs) and phosphorylation (Hexokinase). In cell types where Hexokinase is the rate-limiting step (e.g., certain cancer lines or insulin-resistant tissues), 2-DG data can be misleading regarding transporter capability.

3-O-Methyl-D-glucose (3-OMG) is the superior probe for isolating transporter kinetics because:

  • Specificity: It is transported by GLUTs (1, 2, 3,[4] 4) but is not phosphorylated by Hexokinase.[5]

  • Equilibrium: It remains free in the cytosol, allowing for the measurement of bidirectional transport (influx/efflux).

  • Safety & Multiplexing: The [6-13C] stable isotope label eliminates radiation hazards (unlike 3H-3-OMG) and allows simultaneous detection of other metabolites via LC-MS/MS.[1]

Critical Technical Challenge: Because 3-OMG is not trapped (phosphorylated), it can rapidly efflux from the cell during wash steps. This protocol incorporates a Phloretin-based Quench to chemically lock the transporters during harvesting, ensuring data integrity.[1]

Mechanistic Visualization

The following diagram illustrates the kinetic difference between the standard 2-DG assay and the 3-OMG transport assay.

GLUT_Mechanism cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol Glucose Glucose / 2-DG / 3-OMG GLUT GLUT Transporter Glucose->GLUT Import GLUT->Glucose Efflux Free_Sugar Free Sugar GLUT->Free_Sugar Free_Sugar->GLUT 3-OMG (Reversible) HK Hexokinase Free_Sugar->HK 2-DG / Glucose Trapped Sugar-6-Phosphate (TRAPPED) HK->Trapped Phosphorylation Efflux Efflux back to Media

Figure 1: 2-DG is trapped by Hexokinase, accumulating over time. 3-OMG is not phosphorylated and remains in equilibrium; therefore, assays must measure initial rates (Zero-Trans Influx).[1]

Materials & Reagents

Chemicals[5][6][7]
  • Probe: 3-O-Methyl-D-[6-13C]glucose (Ensure >99% isotopic purity).

  • Stop Solution Inhibitor: Phloretin (Sigma P7912) or Cytochalasin B (Sigma C6762). Note: Phloretin is preferred for broad-spectrum GLUT inhibition during washing.[1]

  • Internal Standard (IS): 3-O-Methyl-D-glucose-d3 (or similar deuterated analog).[1]

  • LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate.[1]

Buffers
  • Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4.[1]

  • Quench/Stop Buffer: Ice-cold PBS containing 100 µM Phloretin (Dissolve Phloretin in DMSO first, final DMSO <0.1%). Keep on ice at all times.[1]

Experimental Protocol

Phase 1: Cell Preparation & Equilibration
  • Seeding: Seed cells (e.g., CHO-K1, HEK293, or Adipocytes) in 6-well or 12-well plates. Grow to 80-90% confluence.[1]

  • Starvation: Wash cells 2x with warm PBS to remove growth medium glucose.

  • Equilibration: Incubate cells in warm KRH buffer (glucose-free) for 30 minutes at 37°C.

    • Purpose: Depletes intracellular glucose to establish "Zero-Trans" conditions (no internal sugar to compete with influx).[1]

Phase 2: The Uptake Assay (Critical Timing)

Design: Perform in triplicate. Include a "Zero-Time" control (add probe and immediately quench) to subtract non-specific binding.

  • Prepare Uptake Solution: KRH buffer + 5 mM 3-O-Methyl-D-[6-13C]glucose .

    • Optional: Add insulin (100 nM) or drugs here if testing acute stimulation.

  • Initiate Uptake: Aspirate Equilibration buffer and rapidly add 500 µL Uptake Solution .

  • Incubate: Incubate at 37°C (or Room Temp) for exactly 1 to 5 minutes .

    • Expert Note: Do not exceed 5-10 minutes. 3-OMG equilibrates rapidly. You must capture the linear phase of uptake.

  • RAPID QUENCH (The "Make or Break" Step):

    • At

      
      , aspirate Uptake Solution.
      
    • IMMEDIATELY flood cells with 2 mL Ice-Cold Stop Buffer (PBS + 100 µM Phloretin) .

    • Why? The cold temperature slows transport; Phloretin chemically locks the GLUT channel to prevent the 3-OMG from leaking back out during the wash.

  • Wash: Aspirate and repeat the Ice-Cold Stop Buffer wash 2 more times (Total 3 washes). Work fast ( < 30 seconds total).

Phase 3: Metabolite Extraction
  • Lysis: Add 400 µL of Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C) containing the Internal Standard (1 µM 3-OMG-d3).[1]

  • Scrape: Scrape cells on dry ice. Transfer lysate to microcentrifuge tubes.

  • Precipitate: Vortex vigorously. Incubate at -80°C for 20 minutes to precipitate proteins.

  • Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant: Transfer supernatant to LC-MS vials. (Dry down and reconstitute in 80% ACN if concentrating is necessary).

LC-MS/MS Detection Method

Sugars are polar and difficult to retain on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).[1]

Chromatography Conditions:

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.[1]

  • Mobile Phase A: 95% Water / 5% ACN + 10 mM Ammonium Acetate + 0.1% NH4OH (pH 9.0).

  • Mobile Phase B: 95% ACN / 5% Water + 10 mM Ammonium Acetate + 0.1% NH4OH.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (Negative Mode ESI): 3-OMG ionizes well in negative mode as an acetate adduct or deprotonated ion.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
3-OMG (Natural) 193.1 [M-H]-101.0-15Quantifier
[6-13C]-3-OMG 194.1 [M-H]- 102.0 -15 Target
IS (3-OMG-d3) 196.1 [M-H]-103.0-15Internal Std

Note: If using Positive Mode (M+Na)+, shift masses accordingly (e.g., 217 -> 218).[1]

Data Analysis & Workflow Visualization

Calculation:

  • Normalize: Divide the Peak Area of [6-13C]-3-OMG by the Peak Area of the Internal Standard.

  • Quantify: Use an external calibration curve (0.1 - 50 µM) prepared in matrix-matched blank extract to calculate pmol/well.

  • Rate:

    
    
    

Workflow Start Cell Culture (Starve Glucose 30 min) Uptake Add 5mM [6-13C]-3-OMG (1-5 mins @ 37°C) Start->Uptake Stop RAPID QUENCH Ice-Cold PBS + 100µM Phloretin Uptake->Stop Time Critical Wash Wash 3x (Ice-Cold + Inhibitor) <30 sec total Stop->Wash Extract Add 80% MeOH (-80°C) + Internal Standard Wash->Extract Spin Centrifuge & Collect Supernatant Extract->Spin MS LC-MS/MS (HILIC) Target m/z 194.1 -> 102.0 Spin->MS

Figure 2: Step-by-step workflow highlighting the critical quenching step.

Troubleshooting & Validation

IssueProbable CauseSolution
High Background (t=0) Inefficient washingEnsure "Zero-Time" controls are washed immediately. Increase wash volume.
Low Signal Efflux during washCRITICAL: Ensure Stop Buffer contains Phloretin and is Ice-Cold. Do not use warm PBS.
Non-Linear Uptake Incubation too longReduce time to 1-2 minutes. 3-OMG equilibrates fast; you missed the initial rate.
RT Shift HILIC instabilityRe-equilibrate column for at least 10 column volumes between runs.

References

  • Review of Glucose Transport Assays: Bioscience Reports. "Glucose uptake assays: a review of available methods and their implications." Source:

  • Phloretin Inhibition Mechanism: Journal of Biological Chemistry. "Kinetic analysis of the inhibition of glucose transport by phloretin and cytochalasin B." Source:

  • HILIC-MS/MS for Sugar Phosphates and Analogs: Analytical Chemistry. "Hydrophilic Interaction Chromatography-Mass Spectrometry for Metabolomics." Source:

  • Stable Isotope Glucose Tracers in Metabolic Flux: Nature Protocols. "Metabolic flux analysis of glucose metabolism in cancer cells." Source:

Sources

dynamic nuclear polarization (DNP) of 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Dynamic Nuclear Polarization of 3-O-Methyl-D-[6-¹³C]glucose for Metabolic Research

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hyperpolarization of 3-O-Methyl-D-[6-¹³C]glucose using dissolution Dynamic Nuclear Polarization (d-DNP). 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog, making it an invaluable probe for investigating glucose transport across cell membranes without the confounding effects of downstream metabolism.[1][2] By hyperpolarizing the ¹³C nucleus at the C6 position, we can achieve a signal enhancement of over 10,000-fold, enabling real-time, in vivo tracking of its transport and perfusion via magnetic resonance (MR) techniques.[3][4] This guide details the fundamental principles of d-DNP, offers a step-by-step experimental protocol from sample preparation to quality control, and discusses applications and troubleshooting.

Introduction: The Power of Hyperpolarization in Metabolic Imaging

Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) are powerful, non-invasive analytical techniques. However, their major limitation is low sensitivity, stemming from the very small population difference between nuclear spin energy states at thermal equilibrium, as described by the Boltzmann distribution.[4] For nuclei like ¹³C, this results in a polarization of only ~10⁻⁶ at clinical field strengths.[4]

Hyperpolarization techniques temporarily disrupt this equilibrium, dramatically increasing the nuclear spin polarization to the order of unity.[5][6] Among these methods, dissolution Dynamic Nuclear Polarization (d-DNP) has emerged as a versatile and robust platform, particularly for ¹³C-labeled biomolecules.[7][8] The d-DNP process boosts the MR signal by four to five orders of magnitude, transforming ¹³C MR from a slow, insensitive method into a powerful tool for real-time metabolic imaging.[3][9]

Why 3-O-Methyl-D-[6-¹³C]glucose?

While hyperpolarized [1-¹³C]pyruvate and [¹³C]glucose have been instrumental in studying metabolic pathways like glycolysis in cancer, their signals reflect both transport and metabolism.[10][11] 3-O-Methyl-D-glucose is specifically transported by the same GLUT transporters as D-glucose but is not a substrate for hexokinase and therefore is not phosphorylated or metabolized further.[2] This metabolic stability makes hyperpolarized 3-O-Methyl-D-[6-¹³C]glucose an ideal probe to isolate and quantify the kinetics of glucose transport in vivo, providing critical insights into diseases characterized by altered glucose uptake, such as cancer and diabetes.

The Principle of Dissolution DNP

The d-DNP method is a multi-stage process that leverages the principles of electron and nuclear spin physics. It involves transferring the very high polarization of an electron spin reservoir to a nuclear spin reservoir (e.g., ¹³C) under specific physical conditions.[12] The process can be broken down into three main phases: polarization, dissolution, and acquisition.[7]

  • Solid-State Polarization: The sample, containing the ¹³C-labeled molecule of interest and a stable organic radical (the polarizing agent), is frozen at an extremely low temperature (~1.2 - 1.5 K) within a high magnetic field (typically 3.35 - 7 T).[13][14] At these conditions, the electron spins of the radical are almost completely polarized (~99%).[13]

  • Polarization Transfer: Continuous microwave irradiation is applied at a frequency close to the electron paramagnetic resonance (EPR) transition.[12] This irradiation facilitates the transfer of the high electron polarization to the target ¹³C nuclei through hyperfine couplings, a process mediated by mechanisms such as the solid-effect, cross-effect, or thermal mixing.[15][16] Over a period of 45-90 minutes, the ¹³C nuclear polarization builds up to tens of percent, a state that would be unattainable at thermal equilibrium.[14][17]

  • Rapid Dissolution: Once maximum polarization is achieved, the solid sample is rapidly dissolved using a pressurized, superheated aqueous buffer.[9] This critical step melts the sample in a few seconds, bringing the hyperpolarized agent into a biocompatible solution at a physiological temperature and pH while preserving a significant fraction of the solid-state nuclear polarization.[8]

  • Data Acquisition: The hyperpolarized liquid is swiftly transferred for immediate injection and MR signal acquisition. The enhanced signal is transient and decays back to thermal equilibrium with a time constant known as the longitudinal relaxation time (T₁), which is typically on the order of tens of seconds for ¹³C-labeled metabolites in vivo.[4][9]

Caption: The core principle of Dynamic Nuclear Polarization (DNP).

Materials and Reagents

ItemSupplier ExamplesNotes
Substrate
3-O-Methyl-D-[6-¹³C]glucoseMedChemExpress, Cambridge Isotope LaboratoriesPurity >98%. The ¹³C label at the C6 position is specified.
Polarizing Agent
Trityl Radical (OX063)GE Healthcare, Oxford InstrumentsA highly effective and commonly used radical for polarizing aqueous samples.[14]
Glassing Agents/Solvents
Glycerol-d₈Sigma-AldrichDeuterated to avoid strong proton signals and to serve as a cryoprotectant, ensuring a homogenous glassy state upon freezing.[18]
Ultra-pure Water (H₂O)For creating the glassing matrix.
Dissolution & Neutralization Buffer
Sodium Hydroxide (NaOH)Sigma-AldrichFor neutralizing the final solution.
Tris BufferSigma-AldrichTo buffer the final solution to a physiological pH.
EDTASigma-AldrichChelating agent to remove any paramagnetic metal ions that would accelerate T₁ relaxation.
Equipment
DNP PolarizerGE SPINlab, Oxford Instruments HyperSenseCapable of achieving temperatures of ~1.5 K and magnetic fields of ≥3.35 T.[14]
NMR/MRI SpectrometerBruker, Agilent, etc.Equipped with a ¹³C channel for quality control and data acquisition.
Sterile Syringes and Filters (0.22 µm)For handling and injection of the final hyperpolarized solution.

Experimental Protocol

This protocol is a guideline and may require optimization based on the specific DNP system and experimental goals.[3][19]

DNP_Workflow start Start prep 1. Sample Formulation start->prep load 2. Load into Polarizer prep->load polarize 3. Polarization Cycle (Cooling & Microwaves) load->polarize dissolve 4. Rapid Dissolution polarize->dissolve qc 5. Quality Control dissolve->qc qc->prep Fail inject 6. Injection & MR Acquisition qc->inject Pass end End inject->end

Caption: Step-by-step experimental workflow for d-DNP.

Step 1: Sample Formulation

The goal is to create a homogenous, vitrified (glassy) solid upon freezing, which is essential for efficient polarization transfer.[18]

  • Prepare the Glassing Solution: Prepare a solution of 50:50 (v/v) glycerol-d₈ and ultra-pure water.

  • Dissolve the Substrate: Weigh the desired amount of 3-O-Methyl-D-[6-¹³C]glucose and dissolve it in the glassing solution to achieve a final concentration typically in the range of 2-4 M.

  • Add the Polarizing Agent: Add the trityl radical (e.g., OX063) to the mixture to a final concentration of 15 mM.[14] Ensure complete dissolution, vortexing gently if necessary.

  • Aliquot the Sample: Pipette the required volume of the final mixture (typically 20-50 µL) into a DNP sample cup.

Step 2: The DNP Polarization Process
  • Load the Sample: Carefully load the sample cup into the DNP polarizer.

  • Initiate Polarization Cycle: Start the automated polarizer sequence. The system will:

    • Lower the sample into the cryostat and cool it to ~1.5 K in the center of the ~3.35 T magnetic field.[14]

    • Once the target temperature is stable, begin microwave irradiation at the optimal frequency for the given radical and field strength.[14]

  • Monitor Polarization Build-up: The polarization process typically takes 60-90 minutes.[17] Most systems allow for monitoring the build-up of the solid-state ¹³C polarization. The process is complete when the signal reaches a plateau.

Step 3: Dissolution and Sample Retrieval

This step is automated and time-critical.

  • Prepare Dissolution Medium: Prepare a sterile, superheated (e.g., 180°C) dissolution buffer. A common formulation is a Tris/NaOH buffer containing EDTA, designed to yield a final solution that is isotonic and at a physiological pH (~7.4) and temperature (~37°C).

  • Initiate Dissolution: Trigger the automated dissolution sequence. The hot buffer is propelled under high pressure (e.g., 10 bar) onto the frozen sample pellet.[9]

  • Collection: The now-liquid, hyperpolarized sample is rapidly expelled from the polarizer through a sterile fluid path and collected in a shielded syringe or vial. The entire process from dissolution to collection takes only a few seconds.

Step 4: Quality Control (QC)

Before injection, a rapid QC check is mandatory to ensure the quality and safety of the dose.[20][21]

  • Measurement: A small aliquot of the solution is automatically diverted into an integrated NMR spectrometer or a nearby QC station.

  • Parameters to Check:

    • ¹³C Concentration: Verified from the NMR signal intensity.

    • pH and Temperature: Measured by integrated probes.

    • Liquid-State Polarization: Calculated by comparing the hyperpolarized signal to a thermal equilibrium standard.

  • Pass/Fail Criteria: The dose must meet pre-defined criteria (e.g., polarization >10%, pH 7.2-7.6) to be approved for injection.

Applications and Expected Results

The primary application of hyperpolarized 3-O-Methyl-D-[6-¹³C]glucose is the in vivo measurement of glucose transport and tissue perfusion. After intravenous injection, the strong signal from the ¹³C-labeled molecule can be dynamically imaged as it is delivered via the vasculature and transported into cells. Because it is not metabolized, its rate of uptake and tissue distribution directly reflect the activity of GLUT transporters and blood flow. This enables the study of:

  • Oncology: Assessing the altered glucose transport that is a hallmark of many cancers (the Warburg effect).[22]

  • Neurology: Investigating blood-brain barrier transport kinetics.

  • Cardiology: Measuring glucose uptake in the heart under various physiological conditions.

Table of Expected Parameters

ParameterTypical ValueReference/Note
Substrate Concentration (in solid) 2 - 4 MHigher concentration generally improves polarization efficiency.
Radical Concentration ~15 mMOptimized for efficient polarization transfer without causing excessive relaxation.[14]
Polarization Time 60 - 90 minutesTime required to reach a steady-state solid-state polarization.[17]
Solid-State ¹³C Polarization 20 - 40%Dependent on system (field strength, temperature) and sample formulation.
Liquid-State ¹³C Polarization 10 - 25%Post-dissolution polarization. A signal enhancement of >10,000-fold over thermal equilibrium.[3][22]
T₁ Relaxation Time (in solution) 20 - 40 secondsThis is the critical time window for injection and imaging. The value is highly dependent on the magnetic field, temperature, and solvent.[4]
Final Concentration (injected) 50 - 100 mMThe final concentration after dissolution with the buffer.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Polarization 1. Improper sample formulation (crystallization).2. Incorrect microwave frequency.3. Air leak in the cryostat.1. Optimize the glycerol/water ratio to ensure vitrification.2. Calibrate the microwave frequency for the specific radical and magnetic field.3. Check all seals and vacuum levels on the polarizer.
Bubble Formation in NMR Tube 1. Rapid injection into the NMR tube.2. Supersaturation of dissolved helium gas from the dissolution process.1. Use a Hellmanex™-coated NMR tube to reduce surface tension.[3]2. Optimize the injection speed and fluid path to minimize turbulence.3. Allow a brief moment for degassing before acquisition if the experiment allows.
Rapid T₁ Relaxation 1. Paramagnetic impurities (e.g., metal ions, residual radical).2. Incorrect final pH or temperature.1. Ensure high-purity reagents and include a chelating agent like EDTA in the dissolution buffer.2. Verify the dissolution buffer composition and temperature to ensure the final solution is at the correct physiological pH.
Failed Dissolution 1. Clogged fluid path.2. Insufficient dissolution buffer pressure or temperature.1. Regularly clean and flush the fluid path according to manufacturer guidelines.2. Check the settings for the dissolution buffer heater and pressure system. Ensure the system reaches the target parameters before initiating dissolution.

References

  • Technion - Israel Institute of Technology. (2022). Dynamic nuclear polarization enhancement of >13>C in glucose using electrical discharge induced radicals as polarizing agents. Journal of Magnetic Resonance Open, 10-11. Available at: [Link]

  • ResearchGate. (2022). Dynamic Nuclear Polarization Enhancement of 13C in Glucose using Electrical Discharge Induced Radicals as Polarizing Agents | Request PDF. Available at: [Link]

  • Ardenkjær-Larsen, J. H. (2018). Introduction to dissolution DNP: Overview, instrumentation, and human applications. eMagRes, 7(4), 63-78. Available at: [Link]

  • Mishkovsky, M., et al. (2021). Hyperpolarized 13C-glucose magnetic resonance highlights reduced aerobic glycolysis in vivo in infiltrative glioblastoma. Scientific Reports, 11(1), 5771. Available at: [Link]

  • Infoscience. (n.d.). Novel Instrumentation and Methods for Chemical Applications of Dissolution Dynamic Nuclear Polarization. Available at: [Link]

  • Scilit. (2020). Comparison of hyperpolarized 13 C and non‐hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T. Available at: [Link]

  • Dey, A., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples. Magnetic Resonance, 3(2), 109-122. Available at: [Link]

  • Keshari, K. R., & Wilson, D. M. (2014). Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization. Progress in Nuclear Magnetic Resonance Spectroscopy, 80-81, 1-16. Available at: [Link]

  • ISMRM. (2024). 13C Metabolic Imaging. ISMRM 2024 Annual Meeting. Available at: [Link]

  • Harris, T., Degani, H., & Frydman, L. (2013). Hyperpolarized 13C NMR studies of glucose metabolism in living breast cancer cell cultures. NMR in Biomedicine, 26(12), 1831-1843. Available at: [Link]

  • Keshari, K. R., et al. (2016). Metabolic Imaging Using Hyperpolarization for Assessment of Premalignancy. In Pancreatic Cancer (pp. 319-331). Humana Press. Available at: [Link]

  • National High Magnetic Field Laboratory. (n.d.). MRI Capabilities & Techniques: Dissolution Dynamic Nuclear Polarization. Available at: [Link]

  • Capozzi, A., et al. (2021). Metabolic contrast agents produced from transported solid 13C-glucose hyperpolarized via dynamic nuclear polarization. Communications Chemistry, 4(1), 89. Available at: [Link]

  • Bridge12 Technologies, Inc. (n.d.). Dynamic Nuclear Polarization (DNP) Spectroscopy. Available at: [Link]

  • Lee, J., et al. (2023). Comparative Evaluation of Hyperpolarized [13C]pyruvate and [13C]lactate for Imaging Neuronal and Glioma Metabolism. ACS Sensors. Available at: [Link]

  • ResearchGate. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples. Available at: [Link]

  • Oxford Academic. (2024). Detecting biomarkers by dynamic nuclear polarization enhanced magnetic resonance. National Science Review. Available at: [Link]

  • Cha, S., et al. (2009). Quality assurance of PASADENA hyperpolarization for 13C biomolecules. NMR in Biomedicine, 22(3), 305-314. Available at: [Link]

  • Bruker. (n.d.). Sample preparation strategies dnp experiments. Available at: [Link]

  • Reineri, F., et al. (2021). Sample formulations for dissolution dynamic nuclear polarization. The Journal of Chemical Physics, 155(19), 190901. Available at: [Link]

  • Semantic Scholar. (n.d.). Imaging metabolism with hyperpolarized (13)C-labeled cell substrates. Available at: [Link]

  • Freeman, B. G., et al. (2022). Pilot Quality-Assurance Study of a Third-Generation Batch-Mode Clinical-Scale Automated Xenon-129 Hyperpolarizer. Applied Sciences, 12(4), 2108. Available at: [Link]

  • Goga, G., et al. (2024). Current methods for hyperpolarized [1‐C]pyruvate MRI human studies. NMR in Biomedicine. Available at: [Link]

  • Comment, A., & Merritt, M. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function. Biochemistry, 53(44), 6853-6870. Available at: [Link]

  • Thomen, R. P., et al. (2024). Troubleshooting and Quality Assurance in Hyperpolarized Xenon Magnetic Resonance Imaging: Tools for High-Quality Image Acquisition. Journal of Visualized Experiments, (191). Available at: [Link]

  • Just, N., et al. (2021). Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. Scientific Reports, 11(1), 12046. Available at: [Link]

  • University of Cambridge. (n.d.). IMAGING METABOLISM WITH HYPERPOLARIZED 13C- LABELED CELL SUBSTRATES. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic Stability of 3‐O‐Methyl‐d‐Glucose in Brain and Other Tissues. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio for 3-O-Methyl-D-[6-¹³C]glucose NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your experiments. This guide focuses specifically on a frequent and critical issue: achieving an optimal signal-to-noise (S/N) ratio when working with ¹³C-labeled compounds, using 3-O-Methyl-D-[6-¹³C]glucose as our primary example.

The principles discussed here are broadly applicable, providing a robust framework for troubleshooting and enhancing the quality of your NMR data.

Part 1: Foundational Concepts - Understanding the S/N Challenge

This section addresses the fundamental reasons behind the inherent sensitivity challenges in ¹³C NMR and why optimization remains critical even when using isotopically enriched samples.

Q1: Why is the signal-to-noise ratio in my ¹³C NMR spectrum inherently low?

The low signal-to-noise ratio in ¹³C NMR is a well-known challenge stemming from two primary properties of the carbon-13 nucleus.[1]

  • Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only 1.1%.[1] This means that in any given sample of an unlabeled compound, only about 1 in 100 carbon atoms can produce an NMR signal. The vast majority are the NMR-inactive ¹²C isotope.

  • Small Gyromagnetic Ratio (γ): The gyromagnetic ratio is a fundamental constant that dictates the sensitivity of a nucleus in an NMR experiment. The ¹³C nucleus has a gyromagnetic ratio approximately four times smaller than that of the ¹H nucleus (proton). Since the signal strength is proportional to the cube of this value, the inherent sensitivity of ¹³C is about 6000 times lower than that of ¹H.[2][3]

These two factors combined mean that ¹³C NMR signals are intrinsically much weaker than proton signals, necessitating specific strategies to achieve an acceptable signal-to-noise ratio.[1][3]

Q2: I'm using 3-O-Methyl-D-[6-¹³C]glucose, which is 99% enriched at the C6 position. Why do I still need to worry about the S/N ratio?

Using a ¹³C-labeled compound dramatically overcomes the issue of low natural abundance for the labeled position, providing a massive signal boost for that specific carbon. However, several other factors still make S/N optimization a critical step for acquiring high-quality, reproducible data:

  • Sample Concentration: Drug development and metabolomics studies often involve biologically relevant, and therefore dilute, samples. Even with a 99% enriched carbon, a low molar concentration will result in a weak signal.[2]

  • Long Relaxation Times (T₁): Quaternary carbons and carbons in large molecules or viscous solutions can have very long spin-lattice relaxation times (T₁). If the time between experimental scans is too short, these nuclei do not fully relax, leading to signal saturation and significantly reduced intensity.[4][5]

  • Quantitative Accuracy: For quantitative studies, where the goal is to relate signal intensity to concentration, achieving a high S/N is paramount. A high S/N ratio of at least 250 is often required to ensure that the integrated signal area is precise and accurate to within ±1%.[6]

  • Detection of Low-Level Species: In reaction monitoring or metabolism studies, you may need to detect low-concentration intermediates or products. Maximizing S/N is essential to see these minor species above the noise floor.

Part 2: Pre-Acquisition Troubleshooting - Sample Preparation & Shimming

The quality of your final spectrum is determined long before you start the acquisition. This section covers the most critical steps in sample preparation and instrument setup.

Q3: How can I improve my sample preparation to maximize the S/N ratio?

Proper sample preparation is the single most important factor for a successful NMR experiment. Here are the key considerations:

  • Increase Sample Concentration: The signal strength is directly proportional to the molar concentration of your analyte.[2] For ¹³C experiments, you should aim to use the highest concentration that is practically feasible and soluble.[7] Doubling the concentration will double the signal-to-noise ratio in the same experiment time.[1]

  • Use the Correct Solvent Volume: For a standard 5 mm NMR tube, the optimal solvent volume is between 0.5 mL and 0.7 mL.[1][8] Using too much solvent unnecessarily dilutes your sample, while using too little can make shimming difficult.[1][8] The goal is to ensure the sample fills the active volume of the spectrometer's radiofrequency (RF) coil, which is typically about 4-5 cm in height.[8]

  • Ensure Complete Dissolution and Filter Your Sample: Any suspended solid particles in the sample will severely degrade the magnetic field homogeneity. This is because the magnetic susceptibility of the particles differs from the solution, causing distortions in the local magnetic field. The result is broad, distorted spectral lines and a poor S/N ratio. Always filter your sample through a pipette with a tight plug of glass wool directly into the NMR tube to remove dust and undissolved material.[1]

  • Use High-Quality NMR Tubes: Use clean, high-quality tubes rated for the magnetic field strength of your spectrometer. Scratches, defects, or poor-quality glass can interfere with shimming and degrade spectral quality.[1]

Q4: What is "shimming" and why is it so critical for good S/N?

Shimming is the process of adjusting currents in a set of "shim coils" to make the main magnetic field (B₀) as uniform, or homogeneous, as possible across the entire sample volume.[9]

An inhomogeneous magnetic field is detrimental to the S/N ratio because nuclei in different parts of the sample experience slightly different field strengths. This causes them to resonate at slightly different frequencies, resulting in a broad, distorted peak instead of a sharp, narrow one. Since the area of the peak remains constant, a broader peak will have a lower maximum height, effectively burying it in the baseline noise. Excellent shimming produces sharp lines (narrow linewidths), which translates directly to a higher signal-to-noise ratio.

Modern spectrometers are equipped with automated shimming routines, often using pulsed field gradients (gradient shimming), which are highly efficient and recommended for most applications.[10][11]

shimming_workflow start Start: New Sample Inserted load_shims Load Standard Shim File for the Solvent and Probe start->load_shims auto_shim Run Automated Gradient Shim Routine load_shims->auto_shim check_lock Check Lock Level & Shape Is it stable and tall? auto_shim->check_lock lock_ok Proceed with Experiment check_lock->lock_ok Yes manual_touchup Perform Manual Touch-up on Z1, Z2 shims check_lock->manual_touchup No, line shape is poor re_evaluate Re-evaluate Lock Signal manual_touchup->re_evaluate re_evaluate->auto_shim Still poor, re-run auto-shim re_evaluate->lock_ok Improved acq_params cluster_time Time Per Scan goal Goal: Maximize S/N in a Fixed Time flip_angle Pulse (Flip) Angle goal->flip_angle ns Number of Scans (NS) goal->ns d1 Relaxation Delay (D1) d1->ns shorter D1 allows more scans (↑ NS) noe NOE Buildup d1->noe requires time to build aq Acquisition Time (AQ) aq->ns shorter AQ allows more scans (↑ NS) flip_angle->d1 shorter D1 for smaller angle t1 T₁ Relaxation Time (Sample Dependent) t1->d1 influences required D1

Caption: Interdependence of key acquisition parameters for S/N optimization.

Q6: How does proton decoupling enhance my ¹³C signal?

Proton decoupling is a standard technique in ¹³C NMR that serves two crucial purposes:

  • Spectrum Simplification: It collapses the ¹H-¹³C spin-spin couplings (splittings), causing each unique carbon to appear as a single sharp line. This greatly simplifies the spectrum and increases the peak height for a given signal area.

  • Nuclear Overhauser Effect (NOE): This is a powerful sensitivity enhancement mechanism. When protons are irradiated (decoupled) during the relaxation delay (D1), energy is transferred to the nearby ¹³C nuclei through space. [4]This transfer disturbs the equilibrium populations of the ¹³C spin states, leading to a theoretical signal enhancement of up to 200% (i.e., 3x the original signal intensity). [4]The magnitude of the NOE depends on the number of attached protons; thus, methyl (CH₃) and methylene (CH₂) carbons show the largest enhancement, while quaternary carbons show little to none. [4]

Q7: Can I improve the S/N ratio after the experiment is finished?

Yes, post-acquisition data processing can significantly improve the appearance of your spectrum. The most common technique is the application of a weighting function to the FID before Fourier transformation.

  • Exponential Multiplication (Line Broadening - LB): This is the most common method for sensitivity enhancement. [12]It involves multiplying the FID by a decaying exponential function. This has the effect of suppressing the noise in the later parts of the FID where the signal has already decayed away. The trade-off is a slight broadening of the spectral lines, which reduces the resolution. A line broadening factor (LB) of 1.0 to 2.0 Hz is a good starting point for improving the S/N of a weak ¹³C spectrum. [2][4]

Part 4: Advanced Strategies & FAQs
Q8: My quaternary carbon signal is still missing. What can I do?

Quaternary carbons are notoriously difficult to observe because they lack attached protons (receiving minimal or no NOE enhancement) and often have very long T₁ relaxation times. [4]If a standard experiment does not reveal a quaternary carbon, consider these strategies:

  • Increase the Relaxation Delay (D1): Drastically increase D1 to 10-20 seconds or more to allow for more complete relaxation. This will, however, significantly increase the total experiment time.

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic compound like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten the T₁ relaxation times of all carbons, including quaternaries. [5][13]This allows for much faster pulsing and can make otherwise unobservable signals appear. This method is particularly useful for quantitative ¹³C NMR. [5]

Q9: What is a cryoprobe and is it worth using?

A cryoprobe is a specialized NMR probe where the detection coil and preamplifier electronics are cooled to cryogenic temperatures (around 20 K). This dramatically reduces the thermal noise in the electronics, which is the primary source of noise in an NMR experiment. Using a cryoprobe can boost the S/N ratio by a factor of 3 to 4 compared to a standard room-temperature probe, which is equivalent to reducing the experiment time by a factor of 9 to 16. [2]If you have access to a spectrometer with a cryoprobe, it is highly recommended for any sensitivity-limited experiment.

Q10: Are there special pulse sequences for enhancing sensitivity?

Yes, several pulse sequences are designed to enhance sensitivity or provide specific spectral information.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment transfers magnetization from protons to directly attached carbons, providing a significant sensitivity boost for CH, CH₂, and CH₃ groups. It does not detect quaternary carbons. [2]* UDEFT (Uniform Driven Equilibrium Fourier Transform): This is a modern sequence designed to enhance signals from nuclei with long T₁s, like quaternary carbons. It works by returning unused magnetization to the z-axis after acquisition, allowing for a much shorter relaxation delay and more scans in a given time. [14]

References
  • Troubleshooting Low Signal-to-Noise in 13C NMR Spectra: A Technical Guide. (2025). Benchchem.
  • NMR D
  • An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. (2014). arXiv.
  • Optimized Default 13C Parameters. (2020). University of Missouri-St. Louis Chemistry Department NMR Facility.
  • Shimming for High-Resolution NMR Spectroscopy. (2018).
  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
  • Gradient Shimming. UCSB Chem and Biochem NMR Facility.
  • NMR Sample Prepar
  • NMR sample preparation. École Polytechnique Fédérale de Lausanne (EPFL).
  • Modern NMR Pulse Sequences in Pharmaceutical R & D. (2010).
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021). Anasazi Instruments.
  • Tips for 13C Users. (2012). UMass Nuclear Magnetic Resonance (NMR) Labs.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022). Chemistry LibreTexts.
  • NMR Sample Preparation: The Complete Guide.
  • How Can I Get a Quantitative 13C NMR Spectrum? (2007). University of Ottawa NMR Facility Blog.
  • 13C NMR. École Polytechnique Fédérale de Lausanne (EPFL).
  • Analysis of NMR spectra using digital signal processing techniques. University of Louisville Institutional Repository.
  • 13.4: ¹³C NMR Spectroscopy: Signal Averaging and FT-NMR. (2019). Chemistry LibreTexts.

Sources

resolving spectral overlap between glucose and 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Spectral Overlap: Glucose vs. 3-O-Methyl-D-[6-13C]glucose

Ticket ID: ISO-GLU-3OMG-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering spectral overlap between endogenous Glucose and the non-metabolizable tracer 3-O-Methyl-D-[6-13C]glucose (3-OMG) . This is a common challenge in metabolic flux analysis (MFA) and glucose uptake assays.

Because both molecules share the pyranose core, their chemical shifts in


H and 

C NMR are nearly identical, particularly at the C2-C6 positions. However, the [6-13C] isotopic label and the 3-O-methyl group are distinct "handles" that allow us to mathematically and spectroscopically separate these signals.

This guide provides three specific workflows (Modules) to resolve this overlap, ranked from highest specificity (NMR Filtering) to highest sensitivity (LC-MS).

Module 1: The NMR Solution (High-Concentration Samples)

Best for: Perfusates, media, or high-concentration extracts where tracer concentration is >100 µM.

The Problem: In standard 1D


H NMR, the bulk glucose signals (3.2–3.9 ppm) completely obscure the specific H6 signals of your tracer. In standard 1D 

C NMR, the natural abundance glucose C6 signal (~61.1 ppm) can interfere if the tracer enrichment is low.

The Solution: Heteronuclear Editing (The "Invisibility Cloak") Instead of trying to visually separate the peaks, we use pulse sequences that suppress any signal not attached to a


C nucleus. Since your endogenous glucose is 98.9% 

C at position 6, it becomes invisible.
Protocol: 1D

C-Filtered

H Spin-Echo

This method detects only the protons attached to the [6-13C] label.

  • Pulse Sequence Selection: Select a sequence like zggphes (Bruker) or iso_filt (Varian/Agilent). This is a 1D Heteronuclear Spin-Echo difference experiment.

  • Tuning: Tune the probe to both

    
    H and 
    
    
    
    C channels (double resonance is mandatory).
  • Coupling Constant (

    
    ):  Set the delay (
    
    
    
    ) to
    
    
    .
    • For Glucose C6-H6,

      
      .
      
    • 
      .
      
  • Acquisition:

    • Scan A:

      
       pulse on 
      
      
      
      C is OFF . (Signals refocused).
    • Scan B:

      
       pulse on 
      
      
      
      C is ON . (Signals inverted due to J-coupling).
    • Result: Subtract B from A. Only protons coupled to

      
      C (your tracer) remain. Unlabeled glucose cancels out.
      

Data Interpretation Table

Signal Source 1H NMR (Standard) 13C-Filtered 1H NMR Status
Endogenous Glucose (H6) Visible (Multiplet) Silent (Cancelled) Resolved
3-OMG Tracer (H6) Obscured Visible (Doublet) Quantifiable

| 3-OMG Methyl (-OCH3) | Visible (Singlet ~3.4 ppm) | Silent (Attached to 12C) | Lost (Use H6 instead) |

Module 2: The 2D HSQC Strategy (Structural Validation)

Best for: Verifying tracer purity and checking for metabolic breakdown.

If you cannot use filtration (e.g., hardware limitations), use 2D HSQC (Heteronuclear Single Quantum Coherence). This spreads the spectrum into two dimensions: Proton (F2) and Carbon (F1).

The Logic: While the proton shifts of Glucose-H6 and 3-OMG-H6 are similar, their carbon environments differ slightly due to the methylation at C3 affecting the ring electronics.

  • Glucose C6: ~61.1 ppm[1]

  • 3-OMG C6: ~61.3 - 61.5 ppm (Shifted slightly downfield).

  • 3-OMG Methyl (C-Me): ~60.0 ppm (Distinct diagnostic peak).

Diagram: Pulse Sequence Decision Tree

Caption: Decision matrix for selecting the optimal analytical technique based on sample concentration and hardware availability.

Module 3: The LC-MS Alternative (Low Concentration)

Best for: Plasma samples, intracellular lysates, or <10 µM tracer levels.

If NMR sensitivity is insufficient, you must switch to Mass Spectrometry. "Spectral overlap" here refers to isobaric interference , but fortunately, these molecules are NOT isobaric.

  • D-Glucose:

    
     (MW: 180.16 Da)
    
  • 3-O-Methyl-D-[6-13C]glucose:

    
     (MW: 194.18 Da + 1 Da for 
    
    
    
    C = 195.18 Da).

The Trap: While the masses differ, ion suppression can occur if they co-elute from the column. The massive glucose peak can suppress the ionization of the trace 3-OMG.

Protocol: HILIC-MS/MS Separation

  • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Zwitterionic). C18 columns retain sugars poorly.

  • Mobile Phase: Acetonitrile/Water (High organic start, e.g., 80% ACN) with 10mM Ammonium Acetate (pH 9).

  • MRM Transitions (Negative Mode):

    • Glucose: 179.0

      
       89.0 (m/z)
      
    • 3-OMG [6-13C]: 194.0

      
       59.0 (m/z) (Specific acetate adduct or fragment).
      
    • Note: The mass difference of +15 Da (Methyl) + 1 Da (

      
      C) = +16 Da makes them easily resolvable by MS, provided you separate them chromatographically to prevent suppression.
      
Frequently Asked Questions (FAQ)

Q1: Can I just use the methyl peak at 3.4 ppm in 1H NMR to quantify? A: potentially, but risky. The region 3.2–4.0 ppm is the "sugar region" crowded with signals from Glucose (H2-H6), Lactate (CH), and Amino Acids. Unless you have >95% purity or use a T2-relaxation filter (CPMG) to remove broad protein signals, the methyl singlet is often buried on the shoulder of a glucose peak. The [6-13C] filter (Module 1) is far superior because it eliminates this background entirely.

Q2: Why is my [6-13C] signal split into a doublet in the 1H spectrum? A: This is the Heteronuclear J-Coupling (


) . The proton at position 6 is directly bonded to the 

C label. This splits the signal by ~140 Hz. This is actually a feature, not a bug—it confirms the signal belongs to the tracer and not an artifact.

Q3: Does the 3-O-methyl group affect the transport kinetics compared to regular glucose? A: Yes. While 3-OMG is transported by GLUT transporters (GLUT1/GLUT4), it is not phosphorylated by hexokinase. This means it accumulates intracellularly and does not enter glycolysis. Ensure your kinetic models account for this (i.e.,


 in standard Sokoloff models).
References
  • Rivlin, M., & Navon, G. (2018).[2][3] 3-O-Methyl-d-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR.[2][3][4] Journal of Biomolecular NMR, 72, 93–103.[3] Link

  • Koley, S., et al. (2022).[5] An efficient LC-MS method for isomer separation and detection of sugars.[6][7] Journal of Experimental Botany, 73(16). Link

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Link

  • Clore, G. M., & Gronenborn, A. M. (1990). Applications of three-and four-dimensional heteronuclear NMR spectroscopy to protein structure determination. Progress in NMR Spectroscopy, 23(1), 43-92. (Foundational text on Heteronuclear Filtering). Link

Sources

Technical Support Center: 3-O-Methyl-D-[6-13C]glucose Solubility & Handling

[1]

Introduction: The "High-Stakes" Reagent

You are likely reading this because you are working with 3-O-Methyl-D-[6-13C]glucose (3-OMG-13C) .[1] Unlike standard glucose, this reagent combines a specific transport function (non-metabolizable GLUT tracer) with a high-value isotopic label.[1]

The Core Issue: Users often report "solubility issues" with 3-OMG. In 95% of cases, the molecule is not chemically insoluble; rather, the issue is kinetic hindrance or hygroscopic clumping . Because the [6-13C] label makes this reagent significantly more expensive than non-labeled 3-OMG, standard "heat and stir" approaches used for cheap reagents are too risky.[1]

This guide provides a self-validating workflow to maximize recovery and ensure homogeneity in buffer solutions.

Module 1: Dissolution Dynamics & Causality

To solve the problem, we must understand the physical chemistry occurring in your tube.[1]

The Solubility Misconception

3-OMG is structurally nearly identical to D-glucose.[1] Its solubility in water is high (>500 mg/mL at 20°C).[1] If you see particulates, it is rarely due to saturation.[1]

Common Failure Modes
Failure ModeThe MechanismThe Result
The "Ice Shock" Adding powder directly to 4°C buffers (common in uptake assays).[1]Dissolution kinetics drop exponentially.[1] A "gel" layer forms around the crystal, preventing solvent access.[1]
Hygroscopic Clumping 3-OMG is hygroscopic.[1] Exposure to air creates sticky aggregates.[1]Clumps float or stick to pipette tips, leading to concentration errors and loss of expensive isotope.[1]
Salting Out (Minor) Dissolving directly in high-salt buffers (e.g., 10x PBS).[1]Water molecules hydrate ions preferentially over the sugar, reducing solvation shells available for glucose.[1]

Module 2: The "Zero-Loss" Solubilization Protocol

Objective: Prepare a high-concentration stock (e.g., 100 mM - 1 M) without heating degradation or volume loss.

Reagents & Equipment
  • Solvent: HPLC-grade water or 1x PBS (pH 7.4). Must be at Room Temperature (20-25°C).

  • Vessel: Amber glass vial (silanized preferred to reduce wall sticking).

  • Filtration: 0.22 µm PVDF syringe filter (low protein binding, low hold-up volume).[1]

Step-by-Step Workflow
  • Thermal Equilibration:

    • Remove the 3-OMG-13C vial from -20°C storage.

    • CRITICAL: Allow it to reach room temperature before opening. Opening a cold vial condenses atmospheric water, causing immediate clumping.[1]

  • Gravimetric Addition:

    • Do not rely on the vendor's label weight (e.g., "10 mg").[1] Weigh the solid precisely.

    • Why? Isotope packaging often has ±5% variance.[1] For flux analysis, mass accuracy is paramount.[1]

  • The "Slurry" Technique (Pre-wetting):

    • Add 50% of your calculated solvent volume.[1]

    • Vortex vigorously for 30 seconds.

    • Observation: The solution may look cloudy (micro-bubbles or hydrates).[1] This is normal.

  • Volume Completion:

    • Add the remaining 50% of solvent.[1]

    • Vortex again.[1] If particulates persist, place in a 37°C water bath for 5 minutes .

    • Note: Do not exceed 50°C. While glucose is stable, thermal degradation of the label position or caramelization (Maillard reaction if amines are present in buffer) is a risk to avoid.

  • Clarification:

    • The solution must be crystal clear.

    • Self-Validation Step: Invert the vial against a light source. If "schlieren" lines (wavy optical distortions) are visible, the solution is not homogenous. Vortex again.

  • Sterilization (The "Low-Loss" Method):

    • Pre-wet the syringe filter with 50 µL of plain buffer (discard flow-through) to prevent the dry membrane from absorbing your labeled glucose.

    • Push your 3-OMG-13C solution through.[1]

    • Follow with a small volume of air to purge the filter "dead volume" into your collection vial.[1]

Module 3: Visualization of Decision Logic

Use this flowchart to troubleshoot dissolution issues in real-time.

DissolutionLogicStartStart: Solid 3-OMG-13CCheckTempIs Buffer at Room Temp?Start->CheckTempWarmBufferWarm Buffer to 25°CCheckTemp->WarmBufferNoAddSolventAdd Solvent (Water/PBS)CheckTemp->AddSolventYesWarmBuffer->AddSolventVisualCheckVisual InspectionAddSolvent->VisualCheckClearSolution ClearVisualCheck->ClearLooks GoodCloudyCloudy / GelatinousVisualCheck->CloudyHygroscopic ClumpParticulateDistinct CrystalsVisualCheck->ParticulateUndissolvedFilterFilter Sterilize (PVDF)Clear->FilterActionHeatHeat to 37°C (5 min)Cloudy->ActionHeatActionSonicSonicate (Bath, 30s)Particulate->ActionSonicActionHeat->VisualCheckActionSonic->VisualCheckFinalReady for AssayFilter->Final

Figure 1: Decision matrix for solubilizing 3-O-Methyl-D-[6-13C]glucose. Note the loop-back mechanisms for heating and sonication to ensure total dissolution before filtration.

Module 4: Buffer Compatibility Matrix

Not all buffers are equal for glucose analogs.[1]

Buffer SystemCompatibilityNotes & Recommendations
Water (HPLC Grade) Excellent Best for making high-concentration stocks (100mM+).[1] Dilute into assay buffer later.
PBS (Phosphate Buffered Saline) Good Standard for cell washing.[1] Ensure pH is 7.4. Avoid 10x PBS for direct dissolution.[1]
KRH (Krebs-Ringer-HEPES) Moderate Caution: Often contains Calcium/Magnesium.[1] Can cause precipitation if not pH balanced.[1] Dissolve 3-OMG in water first, then dilute into KRH.[1]
Cell Media (DMEM/RPMI) Poor Do not dissolve powder directly here. Proteins and existing glucose will interfere with concentration verification.[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I autoclave 3-O-Methyl-D-[6-13C]glucose? A: Technically, yes, glucose is autoclavable.[1] However, we strongly advise against it for labeled compounds.[1] Autoclaving can cause slight volume changes (evaporation) or caramelization if impurities are present, altering the specific activity of your isotope. Use sterile filtration (0.22 µm).[1]

Q2: I need a 2M stock for an animal bolus injection. It won't dissolve. A: 2M is very viscous.[1]

  • Heat the water to 40°C before adding the powder.

  • Add powder in increments (e.g., 25% at a time), vortexing between additions.

  • For animal injections, ensure the final solution is isotonic.[1] A 2M stock is hypertonic and must be injected slowly or diluted.[1]

Q3: Does the 13C label affect solubility compared to non-labeled 3-OMG? A: No. The isotope effect on solubility is negligible.[1] If you are used to non-labeled 3-OMG dissolving faster, it is likely because the non-labeled version you buy is a different crystal form (e.g., monohydrate vs. anhydrous) or simply because you are being more cautious/gentle with the expensive labeled version. Treat them physically the same.

Q4: How do I store the dissolved stock? A: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause micro-precipitation. 3-OMG is chemically stable for years if kept sterile.[1]

References

  • Sigma-Aldrich. 3-O-Methyl-D-glucopyranose Product Datasheet.[1][2] (Physical properties and solubility limits).[1][2][3][4] Link

  • Revvity. Glucose Uptake Assays: Principles and Reagents. (Usage of 3-OMG in transport assays).[1][3][5][6][7][8] Link

  • National Institutes of Health (PubChem). 3-O-Methylglucose Compound Summary.[1] (Chemical structure and stability data).[1][4][6] Link

  • BenchChem. Assessing the Impact of 13C Labeling on Cell Metabolism. (Protocols for handling 13C labeled substrates). Link

Technical Support Center: Troubleshooting Low Cellular Uptake of 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: 3-O-Methyl-D-[6-13C]glucose (3-OMG) Uptake Kinetics Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Executive Summary

You are likely experiencing low uptake signals not because the transporter is inactive, but because 3-O-Methyl-D-glucose (3-OMG) does not accumulate like 2-Deoxyglucose (2-DG).

Unlike 2-DG, which is phosphorylated and "trapped" inside the cell, 3-OMG is a transport-specific tracer that enters and exits the cell freely until it reaches equilibrium. If your washing steps are too slow or lack a transport inhibitor, the tracer washes out before detection.

This guide addresses the three most common failure points: Efflux during washing , Glucose competition , and Detection sensitivity limits.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingWorkflow Start Issue: Low 3-OMG Signal CheckAccumulation Are you expecting linear accumulation over time? Start->CheckAccumulation CheckWash Are you washing with standard PBS? CheckAccumulation->CheckWash No EquilibriumError DIAGNOSIS: Kinetic Misunderstanding. 3-OMG equilibrates, it does not accumulate. Switch to 1-5 min time points. CheckAccumulation->EquilibriumError Yes CheckMedia Is Glucose present in the incubation buffer? CheckWash->CheckMedia No EffluxError DIAGNOSIS: Tracer Efflux. 3-OMG is leaving the cell during wash. Use Phloretin Stop Solution. CheckWash->EffluxError Yes CompetitionError DIAGNOSIS: Competitive Inhibition. Glucose outcompetes 3-OMG. Use Glucose-free Krebs-Ringer. CheckMedia->CompetitionError Yes Check Detection Limits (NMR/MS) Check Detection Limits (NMR/MS) CheckMedia->Check Detection Limits (NMR/MS) No

Figure 1: Diagnostic decision tree for isolating the cause of low 3-OMG uptake signal.

Part 2: Technical Deep Dive & Solutions
Issue 1: The "Wash-Out" Effect (Critical)

Symptom: Cells show zero signal after washing, even though transporters are known to be active. Root Cause: 3-OMG is not phosphorylated by Hexokinase (or phosphorylated at negligible rates). It remains a free sugar. As soon as you remove the incubation media and add wash buffer, the concentration gradient reverses, and GLUT transporters pump the 13C-tracer out of the cell within seconds.

Solution: The Phloretin Stop You must chemically "lock" the GLUT transporters during the wash step. Ice-cold PBS is often insufficient for 3-OMG.

  • The Fix: Add Phloretin (100–300 µM) or Cytochalasin B (10–20 µM) to your ice-cold wash buffer.

  • Why? These compounds are potent GLUT inhibitors. They freeze the transporter in an occluded state, trapping the intracellular 3-OMG long enough for you to lyse the cells.

Issue 2: Competitive Inhibition

Symptom: Signal is low and does not change with insulin stimulation. Root Cause: The GLUT transporter has a higher affinity for D-Glucose than 3-OMG. If your incubation media contains even trace amounts of unlabeled glucose (e.g., DMEM with 5mM glucose), the transporter will preferentially move the unlabeled glucose, effectively blocking the [6-13C]tracer.

Solution: Zero-Trans Conditions [1][2]

  • Starvation: Pre-incubate cells in glucose-free, serum-free buffer (e.g., Krebs-Ringer Phosphate HEPES) for 30–60 minutes to deplete intracellular glucose.

  • Assay Buffer: The uptake reaction must occur in a buffer containing only the 3-OMG tracer and no other sugars.

Issue 3: Equilibrium vs. Accumulation

Symptom: Signal plateaus after 5–10 minutes and does not increase further. Root Cause: Users often confuse 3-OMG with 2-Deoxyglucose (2-DG).

  • 2-DG: Enters

    
     Phosphorylated 
    
    
    
    Trapped. Signal increases linearly for hours.
  • 3-OMG: Enters

    
     Not Phosphorylated 
    
    
    
    Equilibrates. Signal rises rapidly and stops once
    
    
    .

Solution: Measure Initial Velocity (


) .
Do not perform 1-hour endpoints. Measure uptake at 30 seconds, 1 minute, and 2 minutes . This captures the kinetic rate (

) before equilibrium masks the transport activity.
Part 3: Comparative Mechanism

Understanding the fate of the tracer is essential for interpreting your NMR/MS data.

TracerFate cluster_cell Intracellular Space G6P Glucose-6-P (Metabolized) DG6P 2-DG-6-P (TRAPPED) OMG_in 3-OMG (Free Sugar) ThreeOMG 3-OMG-[13C] OMG_in->ThreeOMG Efflux (If not stopped) Glucose D-Glucose Glucose->G6P Hexokinase (Rapid) TwoDG 2-Deoxyglucose TwoDG->DG6P Hexokinase (Trapped) ThreeOMG->OMG_in Transport Only

Figure 2: Metabolic fate comparison. Note that 3-OMG retains the ability to efflux, whereas 2-DG is trapped by phosphorylation.

Part 4: Validated Protocol (Zero-Trans Uptake)

Objective: Measure initial transport rates of 3-O-Methyl-D-[6-13C]glucose without efflux artifacts.

Materials:

  • Tracer: 3-O-Methyl-D-[6-13C]glucose (Target conc: 5–10 mM for NMR detection).

  • Wash Buffer (Stop Solution): PBS (Ca2+/Mg2+ free) + 200 µM Phloretin (dissolved in DMSO, final DMSO <0.1%). Keep on ICE.

  • Lysis Buffer: 0.5 mL ice-cold Methanol/Water (80:20) or Perchloric Acid (if doing extraction).

Step-by-Step:

  • Starvation: Wash cells 2x with warm PBS. Incubate in glucose-free Krebs-Ringer buffer for 30 min at 37°C.

  • Pulse: Replace buffer with warm uptake buffer containing 3-OMG-[6-13C].

    • Tip: If studying insulin sensitivity, add insulin during the starvation phase, not just the pulse phase.

  • Timing: Incubate for exactly 1, 2, or 5 minutes . (Do not exceed 10 min).

  • Rapid Stop (The Critical Step):

    • Aspirate uptake buffer.

    • IMMEDIATELY flood cells with Ice-Cold Stop Solution (PBS + Phloretin) .

    • Timing: This transition must happen in <2 seconds.

  • Wash: Aspirate and wash 2x more with Stop Solution. Keep plate on ice.

  • Lysis: Add lysis buffer, scrape cells, and collect for NMR/MS analysis.

Part 5: Data Reference Table
FeatureD-Glucose2-Deoxyglucose (2-DG)3-O-Methyl-D-Glucose (3-OMG)
Transport Affinity (

)
~1-5 mM (GLUT1)~1-5 mM~2-6 mM (Slightly lower affinity)
Phosphorylation Yes (Rapid)Yes (Trapped as 2-DG-6P)No / Negligible [1]
Metabolic Fate Glycolysis / TCAAccumulates (inhibits glycolysis)Equilibrates (Inert)
Efflux Risk Low (metabolized)Low (trapped)High (requires stop solution) [2]
Primary Utility Metabolic FluxTotal Uptake / AccumulationTransport Kinetics (

)
References
  • Malaisse-Lagae, F., et al. (1986).[3][4] "Phosphorylation of 3-O-methyl-D-glucose by yeast and beef hexokinase." FEBS Letters, 198(2), 292-294.

    • Establishes that while phosphorylation is chemically possible in vitro, the Vmax is orders of magnitude lower than glucose, effectively making it non-metabolizable in standard short-term assays.
  • Longo, N., et al. (1988).[2] "Influx and efflux of 3-O-methyl-D-glucose by cultured human fibroblasts." American Journal of Physiology-Cell Physiology, 254(5), C628-C633.[5]

    • Definitive reference for the rapid efflux kinetics of 3-OMG and the necessity of rapid stopping mechanisms.
  • Hansen, P. A., et al. (1994). "Phloretin and cytochalasin B inhibit glucose transport in isolated rat skeletal muscle." Journal of Applied Physiology.

    • Validates the use of Phloretin as a stop agent to prevent tracer loss during washing.

Sources

Technical Support Center: Optimizing Hyperpolarized 3-O-Methyl-D-[6-13C]glucose Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing hyperpolarized 3-O-Methyl-D-[6-13C]glucose. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions to help you maximize the signal and minimize T1 relaxation in your experiments. As Senior Application Scientists, we have compiled this information based on established principles of hyperpolarized magnetic resonance imaging and extensive field experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of hyperpolarized 3-O-Methyl-D-[6-13C]glucose.

Q1: What is the primary factor that limits the experimental window for hyperpolarized 3-O-Methyl-D-[6-13C]glucose?

The primary limiting factor is the spin-lattice relaxation time (T1), which dictates the rate at which the hyperpolarized signal decays back to its thermal equilibrium state.[1][2][3] For many hyperpolarized 13C probes, this decay is on the order of tens of seconds to a few minutes.[1][2][4] Maximizing T1 is therefore critical for allowing sufficient time for injection, substrate delivery to the tissue of interest, and metabolic conversion.

Q2: Why is the T1 of glucose and its analogs typically shorter than that of [1-13C]pyruvate?

The T1 relaxation of 13C nuclei is significantly influenced by dipole-dipole interactions with nearby protons.[5][6] Unlike the carboxyl carbon in [1-13C]pyruvate, the carbons in glucose are directly bonded to or in close proximity to multiple protons, which provides an efficient mechanism for T1 relaxation, leading to shorter T1 values.[6][7] This makes meticulous experimental control even more crucial when working with hyperpolarized glucose analogs.

Q3: What is a typical T1 value for hyperpolarized glucose, and how can it be improved?

The T1 of hyperpolarized glucose is relatively short, often in the range of 1-2 seconds for protonated carbons.[6] A significant improvement can be achieved through deuteration of the glucose molecule, which can increase the T1 to around 10 seconds.[7] Further extension of T1 can be accomplished by dissolving the hyperpolarized sample in deuterated water (D2O), which can increase T1 by approximately 20%.[6]

Q4: How does the magnetic field strength of the MRI scanner affect the T1 of my hyperpolarized probe?

The magnetic field strength of the MRI unit influences the T1 relaxation time of hyperpolarized probes.[1][8][9] For instance, hyperpolarized [1-13C]pyruvate has a slightly shorter T1 at 3.0 T compared to 1.5 T.[2] However, the increased spectral separation between the substrate and its metabolites at higher field strengths can improve quantification.[2][10] It is important to characterize the T1 of your specific probe at your scanner's field strength.

II. Troubleshooting Guide: Minimizing T1 Relaxation

This guide provides a systematic approach to identifying and resolving common issues that lead to shortened T1 relaxation times for hyperpolarized 3-O-Methyl-D-[6-13C]glucose.

Issue 1: Rapid Signal Decay Post-Dissolution

Symptom: The hyperpolarized signal decays much faster than expected after dissolution, leaving little time for injection and imaging.

Potential Causes & Solutions:

  • Paramagnetic Contaminants: The presence of even trace amounts of paramagnetic species, such as residual free radicals from the dynamic nuclear polarization (DNP) process or contamination with gadolinium-based contrast agents, can dramatically shorten T1.

    • Troubleshooting Steps:

      • Optimize Radical Removal: Ensure your dissolution and filtration process effectively removes the polarizing agent. This may involve using an appropriate filter and optimizing the dissolution volume and pressure.

      • Dedicated Glassware: Use dedicated, thoroughly cleaned glassware for all steps of the hyperpolarization and dissolution process to avoid cross-contamination with paramagnetic materials.

      • Avoid Concurrent Gadolinium Studies: If possible, avoid performing hyperpolarized 13C MRI studies immediately after gadolinium-enhanced proton MRI to minimize the risk of residual contrast agent in the scanner bore or imaging suite.[11]

  • Suboptimal pH of the Dissolution Medium: The pH of the final injectable solution can have a significant impact on T1.[4][12] For many hyperpolarized probes, T1 is longest near physiological pH.

    • Troubleshooting Steps:

      • Verify Buffer pH: Carefully prepare and verify the pH of your dissolution buffer. The final pH after dissolution should be within the optimal range for your probe, typically close to 7.4.

      • pH Titration Studies: If you continue to experience short T1 times, consider performing a small study to measure the T1 of your probe at different pH values to determine the optimal pH for your specific experimental conditions.[4]

  • Incorrect Temperature: The temperature of the dissolved sample can influence T1. While the dissolution process involves a rapid temperature change, the final temperature of the injectable solution should be controlled.

    • Troubleshooting Steps:

      • Monitor Final Temperature: Ensure your dissolution process consistently produces a solution at the desired temperature for injection, typically body temperature for in vivo studies.

      • Pre-clinical System Checks: If using a preclinical system, ensure the sample holder and injection lines are properly temperature-controlled.

Experimental Workflow for T1 Measurement

To systematically troubleshoot T1 issues, it is essential to have a reliable method for measuring the T1 of your hyperpolarized probe.

T1_Measurement_Workflow cluster_polarization Polarization cluster_dissolution Dissolution cluster_measurement T1 Measurement P1 Prepare 3-O-Methyl-D- [6-13C]glucose sample with polarizing agent P2 Load sample into polarizer P1->P2 P3 Hyperpolarize sample P2->P3 D2 Rapidly dissolve the hyperpolarized sample P3->D2 D1 Prepare dissolution medium (e.g., buffered D2O) D1->D2 D3 Transfer to NMR tube or syringe D2->D3 M1 Place sample in NMR spectrometer or MRI scanner D3->M1 M2 Acquire a series of small flip-angle pulses over time M1->M2 M3 Fit the signal decay curve to an exponential function M2->M3

Caption: Workflow for measuring the T1 relaxation time of a hyperpolarized probe.

Issue 2: Inconsistent T1 Values Between Experiments

Symptom: You observe significant variability in T1 values from one experiment to the next, even with seemingly identical preparation protocols.

Potential Causes & Solutions:

  • Inconsistent Dissolution Parameters: Minor variations in the dissolution process can lead to inconsistencies in the final sample composition.

    • Troubleshooting Steps:

      • Automate Dissolution: If available, use an automated dissolution system to ensure reproducibility of dissolution volume, pressure, and timing.

      • Standardize Manual Dissolution: If performing manual dissolutions, develop a strict, standardized protocol and ensure all users adhere to it.

  • Variability in Sample Preparation: Inconsistencies in the initial sample formulation can impact T1.

    • Troubleshooting Steps:

      • Precise Component Measurement: Accurately weigh and measure all components of the sample to be polarized, including the 13C-labeled substrate and the polarizing agent.

      • Homogeneous Mixture: Ensure the polarizing agent is homogeneously distributed within the sample matrix before freezing.

Data Summary: Factors Influencing T1 Relaxation
FactorGeneral Effect on T1Recommendations for 3-O-Methyl-D-[6-13C]glucose
Temperature Lower temperature generally increases T1.Maintain consistent and appropriate temperature of the final injectable solution.
pH Optimal T1 is often near physiological pH.[4]Maintain the pH of the dissolution medium between 7.2 and 7.6.
Paramagnetic Impurities Presence significantly shortens T1.Use dedicated glassware and effective radical filtration.
Solvent Deuterated solvents (D2O) increase T1.[6][12][13]Use D2O-based dissolution media where possible.
Molecular Deuteration Deuteration of the molecule increases T1.[7]If feasible, use deuterated 3-O-Methyl-D-[6-13C]glucose.
Magnetic Field Strength T1 is field-dependent.[8][9]Characterize T1 at your specific field strength.

III. Advanced Strategies for T1 Optimization

For researchers looking to push the boundaries of their experiments, the following advanced strategies can be considered.

Deuteration of the Substrate and Solvent

As mentioned, replacing protons with deuterons in both the solvent and the substrate molecule itself can significantly prolong T1 relaxation times by removing the dominant dipole-dipole relaxation mechanism.[6][7][13][14]

Logical Relationship of T1 Optimization Strategies

T1_Optimization cluster_prep Sample Preparation cluster_diss Dissolution & Formulation cluster_acq Acquisition Deuteration Use Deuterated 3-O-Methyl-D-[6-13C]glucose T1 Maximized T1 Relaxation Time Deuteration->T1 Radical Optimize Polarizing Agent Concentration Filtration Effective Radical Filtration Radical->Filtration Solvent Use D2O-based Dissolution Medium Solvent->T1 pH Optimize pH of Dissolution Buffer pH->T1 Filtration->T1 Pulse Use Low Flip Angles Pulse->T1 Sequence Employ T1-Optimized Pulse Sequences Sequence->T1

Caption: Key strategies for maximizing T1 relaxation in hyperpolarized experiments.

Optimized Pulse Sequences

The way in which the hyperpolarized signal is read out during the MRI experiment also affects the available signal.

  • Low Flip Angles: Using small radiofrequency (RF) pulse flip angles helps to preserve the longitudinal magnetization, allowing for more signal to be detected over time.[1][3]

  • Variable Flip Angle Schemes: More advanced pulse sequences utilize variable flip angles to further optimize signal-to-noise over the course of the dynamic acquisition.

By systematically addressing each of the factors outlined in this guide, researchers can significantly improve the quality and reproducibility of their hyperpolarized 3-O-Methyl-D-[6-13C]glucose experiments, leading to more robust and reliable scientific outcomes.

IV. References

  • Hundshammer, C., et al. (2019). pH Dependence of T1 for 13 C-Labelled Small Molecules Commonly Used for Hyperpolarized Magnetic Resonance Imaging. ChemPhysChem, 20(6), 798-802. [Link]

  • Keshari, K. R., & Wilson, D. M. (2014). Hyperpolarized 13C MRI: State of the Art and Future Directions. Journal of Magnetic Resonance Imaging, 40(4), 759-771. [Link]

  • Daniels, C. J., et al. (2013). Field dependence of T1 for hyperpolarized [1-13C]pyruvate. Magnetic Resonance in Medicine, 70(3), 635-641. [Link]

  • Chen, A. P., Keshari, K. R., & Cunningham, C. H. (2021). Slowing T1 relaxation of hyperpolarized [2-13C]pyruvate with deuterium enrichment. Proceedings of the International Society for Magnetic Resonance in Medicine, 29, 0930. [Link]

  • Gordon, J. W., et al. (2017). Combining hyperpolarized 13 C MRI with a liver-specific gadolinium contrast agent for selective assessment of hepatocyte metabolism. Magnetic Resonance in Medicine, 77(6), 2356-2363. [Link]

  • Zaccagna, F., et al. (2017). T 1 nuclear magnetic relaxation dispersion of hyperpolarized sodium and cesium hydrogencarbonate- 13 C. Magnetic Resonance in Medicine, 78(6), 2147-2154. [Link]

  • Daniels, C. J., et al. (2013). Field dependence of T1 for hyperpolarized [1-13C]pyruvate. Magnetic Resonance in Medicine, 70(3), 635-641. [Link]

  • von Morze, C., et al. (2021). Hyperpolarized Carbon (13C) MRI of the Kidneys: Basic Concept. Methods in Molecular Biology, 2216, 415-427. [Link]

  • Mishkovsky, M., et al. (2017). Measuring glucose cerebral metabolism in the healthy mouse using hyperpolarized 13C magnetic resonance. Scientific Reports, 7(1), 11531. [Link]

  • Keshari, K. R., & Wilson, D. M. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 290(3), 514-532. [Link]

  • von Morze, C., et al. (2021). Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies. Scientific Reports, 11(1), 1-12. [Link]

  • T. D. P. (2018). Fig. 3. Effect of tissue, pH, and cell uptake on HerMn-mediated T1 time... ResearchGate. [Link]

  • Autry, A., et al. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers, 16(2), 350. [Link]

  • Park, I., et al. (2010). Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors. Neuro-Oncology, 12(2), 133-144. [Link]

  • Yu, J. (2018). Optimization of pH Imaging Methodology for Hyperpolarized 13C MRI. eScholarship. [Link]

  • Harris, T., et al. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function. Biochemistry, 53(46), 7389-7405. [Link]

  • Autry, A., et al. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers, 16(2), 350. [Link]

  • Merritt, M. E., et al. (2016). HYPERPOLARIZED 13C MAGNETIC RESONANCE AND ITS USE IN METABOLIC ASSESSMENT OF CULTURED CELLS AND PERFUSED ORGANS. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 1-16. [Link]

  • Le Page, L. M., et al. (2021). Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol. Methods in Molecular Biology, 2216, 429-444. [Link]

  • van der Knaap, M. S., et al. (2024). Hyperpolarized 13C NMR Reveals Pathway Regulation in Lactococcus lactis and Metabolic Similarities and Differences Across the Tree of Life. Metabolites, 14(9), 564. [Link]

  • Chen, H. Y., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 290(3), 514-532. [Link]

  • Ardenkjær-Larsen, J. H. (2016). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization. Journal of Magnetic Resonance, 264, 3-12. [Link]

  • Liu, P., et al. (2024). Hyperpolarized 13 C MRI in hepatocellular carcinoma: Unmet questions during clinical translation. MedNexus. [Link]

  • Chen, H. Y., et al. (2022). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. Metabolites, 12(11), 1063. [Link]

  • Bastiaansen, J. A. M., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 146. [Link]

  • Bor-van der horst, S. (2013). Quantification methods for time-resolved metabolic magnetic resonance imaging using hyperpolarized [1. mediaTUM. [Link]1/1146221.pdf)

Sources

Technical Support Center: Stability & Handling of 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 3-O-Methyl-D-[6-13C]glucose (3-OMG) in metabolic flux, transport kinetics, and imaging studies.

Product: 3-O-Methyl-D-[6-13C]glucose Application: Glucose transport kinetics (GLUT activity), Blood-Brain Barrier (BBB) permeability, Non-metabolizable tracer studies. Detection: 13C-NMR, LC-MS/MS, Scintillation (if co-labeled).

Executive Technical Summary

Is it stable? Yes. 3-O-Methyl-D-[6-13C]glucose is chemically and metabolically stable in mammalian physiological conditions.

  • Chemical Stability: The ether linkage at C3 is robust and resists hydrolysis at physiological pH (7.4). The [6-13C] isotope label is non-exchangeable and will not "wash off" under standard biological conditions.

  • Metabolic Stability: Unlike 2-Deoxyglucose (2-DG), which is phosphorylated and trapped, 3-OMG is not a substrate for mammalian Hexokinase (HK) or Phosphoglucose Isomerase (PGI). It enters the cell via GLUT transporters and equilibrates, but it does not enter the glycolytic sink.

  • Critical Exception: In plant and yeast systems, 3-OMG can be phosphorylated to 3-OMG-6-Phosphate.

Physiological Stability & Pathway Logic

To troubleshoot your data, you must understand the differential handling of this tracer compared to native glucose and 2-DG.

Comparative Metabolic Fate (Mammalian)

MetabolicFate cluster_0 Cell Membrane Extracellular Extracellular Space Cytosol Cytosol Extracellular->Cytosol GLUT Transport G6P Glucose-6-P (Metabolized) Cytosol->G6P Hexokinase (Phosphorylation) TwoDG6P 2-DG-6-P (Trapped) Cytosol->TwoDG6P Hexokinase (Trapping) Accumulation Free 3-OMG (Equilibrates) Cytosol->Accumulation No Reaction (HK Inactive) Glucose D-Glucose TwoDG 2-Deoxyglucose (2-DG) ThreeOMG 3-O-Methyl-Glucose (3-OMG) Glycolysis/TCA Glycolysis/TCA G6P->Glycolysis/TCA No Further Metabolism No Further Metabolism TwoDG6P->No Further Metabolism Accumulation->Extracellular Efflux (Reversible)

Figure 1: Differential metabolic fates. Note that 3-OMG remains in the free cytosolic pool and is subject to efflux, unlike 2-DG which is trapped.

Troubleshooting Guide: Common Failure Modes

Issue 1: "My 13C-NMR Signal is Split into Two Peaks."

Diagnosis: Mutarotation (Anomerization). This is not degradation. In aqueous solution, D-glucose and its analogs exist in equilibrium between


 and 

anomers.[1][2]
  • Mechanism: The C1 hydroxyl group interconverts via an open-chain intermediate.

  • Observation: You will see two distinct peaks for the C6 carbon (and others) if your NMR resolution is high enough.

  • Equilibrium Ratio: Approximately 36%

    
     : 64% 
    
    
    
    (Ratio ~1:1.4).
  • Action: Integrate both peaks to quantify total concentration. Do not treat the minor peak as an impurity.

Issue 2: "Signal Intensity Decreases Over Time (In Vivo)."

Diagnosis: Efflux/Washout. Unlike 2-DG, 3-OMG is not trapped. If the extracellular concentration drops (e.g., during a "chase" phase or perfusion washout), 3-OMG will exit the cell via GLUTs down its concentration gradient.

  • Verification: Check your perfusion buffer. If it is glucose-free, you are actively washing the tracer out of the cells.

  • Action: Experimental design must account for bidirectional transport (

    
     and 
    
    
    
    ).
Issue 3: "I see a Phosphorylated Metabolite (New Peak)."

Diagnosis: Species Incompatibility or Impurity.

  • Scenario A (Mammalian): Extremely rare. Likely contamination with D-[6-13C]Glucose (unmethylated). Check reagent purity.

  • Scenario B (Plant/Yeast): Expected. Yeast Hexokinase and plant tissues can phosphorylate 3-OMG to 3-OMG-6-Phosphate, albeit slowly compared to glucose [1].

  • Action: Run a standard of pure 3-OMG in buffer. If the peak is absent in buffer but present in yeast lysate, it is a metabolic product.

Analytical Reference Data (13C-NMR)

Use this table to validate your spectra.

Carbon PositionApprox.[3][4][5][6][7] Chemical Shift (ppm)*Notes
C6 (Target) 61.4 (

) / 61.7 (

)
Diagnostic triplet if coupled to deuterium; singlet if proton-decoupled.
C1 (Anomeric)92.7 (

) / 96.5 (

)
Largest separation between anomers.
C3 (Methoxy site)~83.0 - 85.0Shifted downfield significantly by the O-Methyl group (Beta-shift).
-OCH3 (Methyl) ~60.5 Warning: Can overlap with C6 region. Ensure your label is specific to C6.
  • Shifts are relative to TSP (0 ppm) in D2O at pH 7.4. Values may shift ±0.5 ppm depending on temperature and ionic strength.

Frequently Asked Questions (FAQs)

Q: Can I use 3-OMG to measure Metabolic Flux Analysis (MFA)? A: No. 3-OMG measures transport capacity (glucose uptake), not metabolic flux. It stops at the door. Use [1,6-13C2]glucose or [U-13C]glucose for downstream flux analysis (glycolysis/TCA cycle).

Q: Is the 3-O-Methyl group stable at low pH (e.g., gastric acid)? A: Generally, yes. Methyl ethers are resistant to acid hydrolysis. However, the [6-13C] label is on the primary alcohol, which is chemically distinct from the ether. Both are stable under standard physiological pH ranges (pH 1.5 - 8.5) for the duration of typical experiments (hours).

Q: Does 3-OMG compete with Glucose? A: Yes. 3-OMG is a competitive inhibitor of D-glucose transport at GLUT transporters [2].

  • Troubleshooting: If your uptake signal is too low, ensure your "cold" (unlabeled) glucose concentration in the media is not saturating the transporters (

    
     for GLUT1 is ~1-2 mM).
    

Q: How do I store the stock solution? A:

  • Powder: -20°C, desiccated. Stable for years.

  • Solution (Buffer): -20°C or -80°C. Avoid repeated freeze-thaw cycles to prevent potential hydrolysis or bacterial growth (bacteria can metabolize it over long periods).

  • Sterility: Filter sterilize (0.22 µm). Do not autoclave, as high heat/pressure might induce minor degradation or caramelization-like reactions in complex media.

References

  • Cortès, S., et al. (2003). "In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar." Plant Physiology, 131(2), 824–837.

  • Gomis, R., et al. (1990).[8] "3-O-methyl-D-glucose uptake by erythrocytes of normal and diabetic subjects." Acta Diabetologica Latina, 27(4), 279–283.[8]

  • Rivlin, M., & Navon, G. (2018).[9] "3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR." Journal of Biomolecular NMR, 72, 93–103.[10]

  • Hwang, J.H., et al. (2021). "Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla." PLOS ONE.

Sources

Technical Support Center: Enhancing Sensitivity of ¹³C Detection in 3-OMG Transport Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing ¹³C-labeled 3-O-methyl-D-glucose (3-OMG) to probe glucose transporter (GLUT) activity. The intrinsic challenge in these assays is the low sensitivity of ¹³C detection, stemming from its low natural abundance (1.1%) and smaller gyromagnetic ratio compared to ¹H.[1][2][3][4] This guide is designed to provide you with in-depth troubleshooting strategies, validated protocols, and advanced techniques to maximize your signal-to-noise ratio (S/N) and obtain high-quality, reproducible data.

We will move from foundational concepts to advanced hardware and experimental design, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why use 3-O-methyl-D-glucose (3-OMG) for glucose transport assays?

3-OMG is an ideal analog for studying glucose transport for two primary reasons. First, it is recognized and transported by the same GLUT transporters as D-glucose.[5][6] Second, unlike D-glucose or its analog 2-deoxy-D-glucose (2-DG), 3-OMG is not phosphorylated or further metabolized intracellularly.[7][8][9][10] This means its intracellular concentration directly reflects transport activity across the cell membrane, as it equilibrates instead of being consumed or trapped.[7] This simplifies kinetic modeling and provides a pure measure of transport.

Q2: What are the main analytical methods for detecting intracellular ¹³C-3-OMG?

The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • NMR Spectroscopy: Provides structural information and allows for the quantification of ¹³C at specific molecular positions.[2] It is non-destructive but inherently less sensitive.

  • Mass Spectrometry (MS): Offers superior sensitivity and is excellent for quantifying the overall enrichment of ¹³C in the molecule.[11][12] It is a destructive technique that requires sample ionization and fragmentation.

Q3: What is the fundamental reason for the low signal-to-noise (S/N) in ¹³C NMR?

The low sensitivity of ¹³C NMR is due to a combination of factors:

  • Low Natural Abundance: Only about 1.1% of carbon atoms are the NMR-active ¹³C isotope.[3][4] While using enriched ¹³C-3-OMG bypasses this, the intracellular concentration can still be low.

  • Low Gyromagnetic Ratio (γ): The ¹³C nucleus has a gyromagnetic ratio that is approximately one-quarter that of the ¹H nucleus.[1][2] Since NMR signal strength is proportional to γ³, this results in a theoretical sensitivity that is about 64 times lower than for protons.[2]

Experimental Workflow & Key Control Points

The following diagram outlines a typical workflow for a cell-based ¹³C-3-OMG transport assay. Each step presents opportunities for optimization to enhance final signal sensitivity.

G cluster_prep Phase 1: Cell & Substrate Preparation cluster_assay Phase 2: Transport Assay cluster_analysis Phase 3: Analysis cell_culture 1. Cell Seeding & Growth (Optimize density) starvation 2. Glucose Starvation (Upregulate GLUTs) cell_culture->starvation substrate_prep 3. Prepare ¹³C-3-OMG Media (Confirm concentration & enrichment) starvation->substrate_prep incubation 4. Incubation with ¹³C-3-OMG (Time course optimization) substrate_prep->incubation washing 5. Cold PBS Wash (Remove extracellular substrate) incubation->washing quenching 6. Metabolic Quenching/Lysis (e.g., Cold Methanol/Acetonitrile) washing->quenching extraction 7. Metabolite Extraction (Maximize recovery) quenching->extraction sample_prep 8. Sample Preparation (Concentrate sample) extraction->sample_prep analysis 9. NMR or MS Analysis (Optimize acquisition) sample_prep->analysis data_proc 10. Data Processing (Improve S/N) analysis->data_proc

Caption: Workflow for a ¹³C-3-OMG cellular transport assay.

Troubleshooting Guide: Low ¹³C Signal

This section addresses the most common issues leading to poor signal intensity. The solutions are categorized by experimental phase.

Problem Potential Cause(s) Recommended Solution & Rationale
I. Sample Preparation & Assay Execution
Weak signal across all samplesLow Cell Number or Viability: Insufficient cells lead to a low total amount of transported ¹³C-3-OMG.Increase cell seeding density. Ensure high viability (>95%) before starting the assay. More cells mean more transporters and a larger analyte pool.
Suboptimal GLUT Expression: Glucose transporters may not be sufficiently expressed or localized to the plasma membrane.Optimize the duration of the glucose starvation step (e.g., 1-4 hours) to promote GLUT translocation to the cell surface.[13]
Inefficient Metabolite Extraction: Poor recovery of intracellular ¹³C-3-OMG during the lysis and extraction phase.Use ice-cold solvent extraction (e.g., 80% methanol or acetonitrile) and perform multiple extraction rounds. Ensure complete cell lysis.
Sample Dilution: The final extracted sample is too dilute for sensitive detection.[3][14]Lyophilize or use a vacuum concentrator to reduce the solvent volume and increase the analyte concentration before NMR or MS analysis. Use specialized micro-volume NMR tubes if sample mass is limited.[4][14]
II. NMR-Specific Issues
Poor S/N in NMR spectrumInsufficient Number of Scans (NS): Not enough data has been averaged to distinguish the signal from the noise.Increase the number of scans. The S/N ratio improves with the square root of the number of scans; therefore, quadrupling the scans will double the S/N.[3] This is the most direct way to improve signal but increases experiment time.
Incorrect Pulse Angle (Flip Angle): A 90° pulse provides maximum signal per scan but requires a long relaxation delay (D1), making the experiment inefficient.For qualitative and semi-quantitative analysis, use a shorter pulse angle (e.g., 30-45°).[3][14] This allows for a shorter relaxation delay, enabling more scans in a given time, which yields a better overall S/N.
Relaxation Delay (D1) Too Short: If D1 is too short for the chosen pulse angle, nuclei do not fully relax, leading to signal saturation and reduced intensity in subsequent scans.For a 90° pulse, D1 should be at least 5 times the longest T1 relaxation time of your carbons. For shorter pulses (e.g., 30°), a shorter D1 can be used, increasing experimental efficiency.[3]
Poor Magnetic Field Homogeneity (Shimming): A poorly shimmed magnet results in broad spectral lines, which reduces the peak height and thus the S/N.Ensure the sample is fully dissolved with no particulate matter.[3] Use high-quality NMR tubes and perform automated or manual shimming to achieve narrow, symmetrical line shapes.
III. MS-Specific Issues
Low ion count in Mass SpecInefficient Ionization: The ¹³C-3-OMG molecule is not being efficiently converted into gas-phase ions.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization (e.g., silylation) to improve volatility and ionization efficiency for GC-MS analysis.[12][15]
Matrix Effects: Other molecules in the cell extract co-elute and suppress the ionization of ¹³C-3-OMG.Improve chromatographic separation to isolate the analyte from interfering matrix components. Perform a dilution series to see if the signal increases disproportionately at lower concentrations, which indicates suppression.
Suboptimal Fragmentation (for MS/MS): If using tandem MS, the collision energy may not be optimized for the specific parent-daughter ion transition.Perform a product ion scan and optimize the collision energy to maximize the intensity of the desired fragment ion, which will improve the S/N for quantitation.[11]

Detailed Protocol: Optimizing Cell Lysis and Metabolite Extraction

This protocol is designed to maximize the recovery of intracellular ¹³C-3-OMG from adherent cell cultures.

  • Preparation: Pre-chill all solutions and equipment to -20°C or -80°C. Prepare the extraction solvent: 80% HPLC-grade methanol in water.

  • Assay Termination: After the desired incubation time with ¹³C-3-OMG, rapidly aspirate the media.

  • Washing: Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove all extracellular ¹³C-3-OMG. Perform this step quickly to prevent efflux of the intracellular substrate.

  • Metabolic Quenching & Lysis: Aspirate the final PBS wash. Add 500 µL of the ice-cold 80% methanol directly to the cell monolayer. This step simultaneously halts all enzymatic activity and lyses the cells.

  • Scraping: Use a cell scraper to detach the cells into the methanol solution. Pipette the entire mixture into a pre-chilled microcentrifuge tube.

  • Second Extraction: Add another 250 µL of 80% methanol to the plate, rinse to collect any remaining lysate, and pool it with the first extract. This two-step process ensures maximum recovery.

  • Protein & Debris Precipitation: Vortex the pooled lysate vigorously for 30 seconds. Incubate at -20°C for at least 30 minutes to precipitate proteins and cellular debris.

  • Clarification: Centrifuge the tube at maximum speed (>13,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites including ¹³C-3-OMG, to a new tube. Be careful not to disturb the pellet.

  • Sample Concentration: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or by lyophilization. The resulting metabolite pellet can be reconstituted in the appropriate NMR or MS solvent at a much higher concentration.

Advanced Techniques for Signal Enhancement

For experiments demanding the highest sensitivity, consider implementing the following advanced hardware and methods.

G cluster_main Factors Influencing ¹³C Detection Sensitivity cluster_sample Sample Properties cluster_hardware Instrument Hardware cluster_params Acquisition Parameters cluster_advanced Advanced Methods sensitivity { ¹³C Signal Sensitivity | (Signal-to-Noise Ratio)} concentration Analyte Concentration (Maximize via extraction/concentration) sensitivity->concentration Intrinsic enrichment ¹³C Isotopic Enrichment (Use highly enriched ¹³C-3-OMG) sensitivity->enrichment Intrinsic field_strength Magnetic Field Strength (B₀) (Higher field = higher sensitivity) sensitivity->field_strength Hardware-based cryoprobe Cryoprobe Technology (Reduces thermal noise) sensitivity->cryoprobe Hardware-based scans Number of Scans (S/N ∝ √NS) sensitivity->scans User-controlled pulse Pulse Sequence & Decoupling (e.g., NOE enhancement) sensitivity->pulse User-controlled dnp Dynamic Nuclear Polarization (DNP) (Hyperpolarization) sensitivity->dnp Hyperpolarization

Caption: Key factors that can be optimized to enhance ¹³C signal sensitivity.

1. Cryoprobe Technology

A cryoprobe is an NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (~20 K), while the sample remains at its desired temperature (e.g., room temperature).[16] This dramatically reduces thermal noise in the electronics, which is a primary contributor to the overall noise floor.

  • Sensitivity Gain: Cryoprobes can provide a 3- to 4-fold improvement in S/N compared to conventional room-temperature probes.[16] This translates to a 9- to 16-fold reduction in experiment time for the same S/N.[17] Studies have reported sensitivity gains of about 6-fold for ¹³C detection.[18][19]

  • Best For: Any experiment limited by S/N, especially when sample concentration is low. It is a standard hardware upgrade for high-field NMR spectrometers.

2. Dynamic Nuclear Polarization (DNP)

DNP is a hyperpolarization technique that dramatically increases NMR signal intensity by transferring the high spin polarization of electrons to the target nuclei (¹³C).[20][21] This is achieved by doping the sample with a stable radical polarizing agent and irradiating it with microwaves at cryogenic temperatures (~100 K).[20]

  • Sensitivity Gain: DNP can enhance ¹³C NMR signals by several orders of magnitude (100- to 1000-fold or more).[21][22][23] This allows for the detection of metabolites at micromolar concentrations within intact cells.[20]

  • Considerations: The experiment must be performed on frozen samples. The choice of polarizing agent is critical, as some can be unstable in reducing cellular environments.[20] However, novel agents like Gd(III)-based complexes are being developed to improve stability in cell lysates and intact cells.[20][24]

  • Best For: Studies where the highest possible sensitivity is required and where performing the experiment under cryogenic conditions is acceptable. It is particularly powerful for solid-state NMR of intact or lysed cells.[22][25][26]

References
  • An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polarization NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Enhancing carbon-13 NMR signals in liquids. (2017, February 28). Max Planck Institute for Biophysical Chemistry. Retrieved February 21, 2026, from [Link]

  • Dynamic Nuclear Polarization NMR in Human Cells Using Fluorescent Polarizing Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Dynamic Nuclear Polarization Nuclear Magnetic Resonance in Human Cells Using Fluorescent Polarizing Agents. (2018, June 20). The Sigurdsson Research Group. Retrieved February 21, 2026, from [Link]

  • MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PMC. (2025, September 21). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. (2002, July 31). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl -11C]3-O-Methyl-d-Glucose. (2005, March 1). Oxford Academic. Retrieved February 21, 2026, from [Link]

  • MAS cryoprobe enhances solid-state NMR signals of α-synuclein fibrils. (2025, September 21). bioRxiv. Retrieved February 21, 2026, from [Link]

  • Signal enhancement and improved resolution with MAS cryoprobe. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polarization NMR Spectroscopy. (2024, November 11). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Biomolecular Perturbations in In-Cell Dynamic Nuclear Polarization Experiments. (2021, October 21). Frontiers. Retrieved February 21, 2026, from [Link]

  • Current and Potential Applications of Clinical 13 C MR Spectroscopy. (2008, March 15). Journal of Nuclear Medicine. Retrieved February 21, 2026, from [Link]

  • Improving NMR Through Advanced Cryoprobe Technology. (2025, September 22). Patsnap. Retrieved February 21, 2026, from [Link]

  • Active transport of 3-O-methyl-glucose by the small intestine in chronically catheterized rats. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • 13C NMR spectroscopy applications to brain energy metabolism - PMC. (2013, December 9). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways. (n.d.). Cambridge University Press. Retrieved February 21, 2026, from [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Advances in in vivo magnetic resonance spectroscopy for metabolic disorders. (2025, July 17). Frontiers. Retrieved February 21, 2026, from [Link]

  • Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Single Cell Glucose Uptake Assays: A Cautionary Tale. (2020, August 17). Hapres. Retrieved February 21, 2026, from [Link]

  • Shuttling glucose across brain microvessels, with a little help from GLUT1 and AMP kinase. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015, August 24). Frontiers. Retrieved February 21, 2026, from [Link]

  • Assessing Glucose Uptake through the Yeast Hexose Transporter 1 (Hxt1). (2015, March 27). PLOS One. Retrieved February 21, 2026, from [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. (2020, January 10). Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (2021, January 27). Anasazi Instruments. Retrieved February 21, 2026, from [Link]

  • 13C NMR spectrum only showing solvent. (2012, May 31). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography. (2026, February 11). Chinese Journal of Clinical Pharmacology and Therapeutics. Retrieved February 21, 2026, from [Link]

  • 48 questions with answers in GLUCOSE UPTAKE. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Faulty glucose transport weakens insulin release in Type 2 diabetes. (2025, August 18). News-Medical.Net. Retrieved February 21, 2026, from [Link]

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Validation & Comparative

comparison of 3-O-Methyl-D-[6-13C]glucose vs 18F-FDG for cancer imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 3-O-Methyl-D-[6-13C]glucose vs. 18F-FDG for Cancer Imaging Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Decoupling Transport from Metabolism in Cancer Bioenergetics[1][2]

Executive Summary: The Transport vs. Trapping Dilemma

In oncological imaging, 18F-FDG (2-deoxy-2-[18F]fluoro-D-glucose) remains the gold standard for detecting metabolic hyperactivity. However, its signal is a composite of two distinct biological events: glucose transport (GLUT activity) and phosphorylation (Hexokinase activity) .[1][2] In many aggressive tumors, these processes are uncoupled.

3-O-Methyl-D-[6-13C]glucose (3-OMG) serves as a precision tool to isolate the transport component . Unlike FDG, 3-OMG is transported into the cell via GLUTs but is not a substrate for Hexokinase (HK) or downstream glycolysis. It accumulates based on transport equilibrium rather than metabolic trapping.

By comparing these two tracers, researchers can dissect the "Warburg Effect" to determine if a tumor is driven by supply (GLUT overexpression) or demand (HK upregulation)—a critical distinction for developing targeted metabolic inhibitors.

Mechanistic Foundations

Cellular Fate Comparison

The utility of these tracers lies in their divergence at the phosphorylation step.

  • 18F-FDG: Enters via GLUT1/3. Phosphorylated by HKII to FDG-6-P. Because FDG-6-P cannot be isomerized by GPI (Glucose-6-phosphate isomerase), it is metabolically trapped. The PET signal represents the total accumulated "metabolic sink."

  • 3-O-Methyl-D-[6-13C]glucose: Enters via GLUT1/3. It is chemically modified at the C3 position, preventing phosphorylation. It equilibrates across the membrane, making its intracellular concentration a direct readout of transport capacity and distribution volume .

Diagram 1: Differential Metabolic Fates

TracerFate cluster_legend Legend Blood Blood Pool Cell Cytosol Blood->Cell GLUT1/3 (Influx) Blood->Cell GLUT1/3 (Influx) Cell->Blood GLUT1/3 (Efflux) Trapped Trapped (FDG-6-P) Cell->Trapped Hexokinase (Phosphorylation) Cell->Trapped Blocked (No HK Activity) key1 18F-FDG Pathway (Red) key2 3-OMG Pathway (Blue)

Figure 1: FDG (Red) is trapped after phosphorylation. 3-OMG (Blue) equilibrates bi-directionally, isolating transport kinetics.

Imaging Modalities & Detection Physics[5][6][7]

The detection methods for these tracers are fundamentally different, dictating their experimental applications.

Feature18F-FDG 3-O-Methyl-D-[6-13C]glucose
Primary Modality PET (Positron Emission Tomography)MRS / MRI (Magnetic Resonance Spectroscopy)
Detection Basis Gamma rays (511 keV) from positron annihilation.Nuclear Magnetic Resonance of Carbon-13 nucleus.
Sensitivity High (Picomolar range).Low (Millimolar range) unless hyperpolarized.
Resolution Spatial: ~1–2 mm (Preclinical). Temporal: Minutes.Spatial: Variable. Temporal: Seconds (with Hyperpolarization).
Signal Source Total accumulation (Trapped metabolite).Chemical shift specific (C6 resonance at ~75 ppm).
Radiation Ionizing (Requires shielding).Non-ionizing (Stable isotope).
The Role of Hyperpolarization

Standard thermal 13C MRS is often too insensitive for dynamic tumor imaging. To make 3-OMG viable for real-time kinetic modeling, Dissolution Dynamic Nuclear Polarization (d-DNP) is frequently employed. This enhances the 13C signal by >10,000x, allowing researchers to watch the tracer wash in and out of the tumor in seconds.

Experimental Protocols

A. 18F-FDG PET (Standard Metabolic Assessment)

Objective: Quantify Glucose Metabolic Rate (


).
  • Prep: Fast animal/subject for 6–12 hours to lower endogenous glucose.

  • Injection: IV bolus of 18F-FDG (e.g., 5–10 MBq for mice).

  • Uptake Phase: Allow 45–60 minutes for trapping to occur (static imaging) or scan immediately (dynamic imaging).

  • Acquisition: 10–20 minute static scan or 60-minute dynamic list-mode acquisition.

  • Analysis: Calculate

    
     or use Patlak Plot (
    
    
    
    ) for metabolic flux.
B. Hyperpolarized [6-13C]3-OMG MRI (Transport Assessment)

Objective: Quantify Transport Rates (


).
  • Polarization:

    • Mix [6-13C]3-OMG with a glassing agent and radical (e.g., OX063).

    • Polarize in a DNP Hyperpolarizer (e.g., SpinLab or HyperSense) at <1.4 K for ~1 hour.

  • Dissolution: Rapidly dissolve with superheated buffer (neutralized with NaOH/Tris).

  • Injection: Critical Step. Inject immediately (<10s) into the subject due to short

    
     relaxation time (~20–30s).
    
  • Acquisition:

    • Use a 13C-tuned coil.[3]

    • Sequence: Dynamic Chemical Shift Imaging (CSI) or slice-selective spectroscopy.

    • Temporal resolution: 1–3 seconds per frame to capture wash-in/wash-out.

  • Analysis: Fit time-activity curves to a reversible 2-compartment model.

Diagram 2: Comparative Workflow

Workflow cluster_FDG 18F-FDG Workflow cluster_OMG [6-13C]3-OMG Workflow Cyclotron Cyclotron (18F Production) Synthesis Radiosynthesis (FDG) Cyclotron->Synthesis Inject_FDG IV Injection Synthesis->Inject_FDG Wait Uptake Period (60 min) Inject_FDG->Wait PET_Scan PET Acquisition (Static/Dynamic) Wait->PET_Scan Sample [6-13C]3-OMG + Radical DNP DNP Polarizer (<1.4K, ~1 hr) Sample->DNP Dissolution Rapid Dissolution (Hot Buffer) DNP->Dissolution Inject_OMG Immediate Injection (<10s delay) Dissolution->Inject_OMG MRI_Scan 13C MRI/MRS (Dynamic <2 min) Inject_OMG->MRI_Scan

Figure 2: FDG requires an uptake period for trapping. Hyperpolarized 3-OMG requires rapid injection and immediate scanning to beat T1 relaxation.

Data Interpretation & Kinetic Modeling[1][2][9][10][11][12]

The mathematical modeling of the data yields different biological constants.

18F-FDG: Irreversible 2-Tissue Compartment Model

Because


 (dephosphorylation) is usually negligible in tumors:


  • Key Output:

    
     (Influx rate constant) 
    
    
    
    Glycolytic Rate.
  • Interpretation: High Signal = High Glycolysis.

3-OMG: Reversible 2-Compartment Model

Because there is no trapping (


):


  • Key Output:

    
     (Transport influx), 
    
    
    
    (Transport efflux),
    
    
    (Distribution Volume).
  • Interpretation: High Signal = High Perfusion/Permeability/GLUT density.

Comparative Data Table
ParameterHigh FDG / High 3-OMGHigh FDG / Low 3-OMG
Tumor Phenotype "Classic Warburg" "Hexokinase Driven"
Limiting Factor Supply & Demand both high.Transport limited, but HK is very efficient.
Drug Target GLUT inhibitors or HK inhibitors.HK inhibitors (Transport is already low).
Example Aggressive Glioblastoma (GBM).Some breast cancer subtypes.[1]

Advantages & Limitations

3-O-Methyl-D-[6-13C]glucose (MRS/MRI)
  • Pros:

    • Specificity: Purely measures transport; unconfounded by downstream enzyme levels.

    • Safety: Non-radioactive (stable isotope). Allows longitudinal studies in the same subject.

    • Multiplexing: Can be co-injected with [1-13C]Pyruvate to measure transport AND glycolysis (Lactate conversion) simultaneously.

  • Cons:

    • Cost/Complexity: Requires DNP hardware (expensive) and multinuclear MRI coils.

    • Sensitivity: Even with DNP, SNR is lower than PET.

    • Short Window: Imaging window is limited by

      
       relaxation (~30-60s).
      
18F-FDG (PET)[1][2][5][11][12][13][14][15]
  • Pros:

    • Sensitivity: Unmatched sensitivity for detecting small lesions.

    • Standardization: Clinically validated with established SUV thresholds.

    • Whole Body: Easy to scan the entire subject for metastases.

  • Cons:

    • Ambiguity: Cannot distinguish between increased transport vs. increased phosphorylation.

    • Background: High uptake in brain and bladder can obscure lesions.

    • Inflammation: Accumulates in macrophages (infection/inflammation), leading to false positives.

References

  • Rivlin, M., & Navon, G. (2018). CEST MRI of 3-O-Methyl-D-Glucose uptake and accumulation in brain tumors. Magnetic Resonance in Medicine.[4][5][6][7][8] Link

  • Bender, D., et al. (2001). Metabolites of 18F-FDG and 3-O-11C-Methylglucose in Pig Liver.[9][10][11] Journal of Nuclear Medicine.[10][12] Link

  • Ardenkjaer-Larsen, J. H., et al. (2003).[6] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Link

  • Gallagher, F. A., et al. (2009). Production of hyperpolarized [1,4-13C2]malate from [1,4-13C2]fumarate is a marker of cell necrosis and treatment response in tumors.[6] PNAS. Link

  • Witney, T. H., et al. (2011). A comparison between radiolabeled fluorodeoxyglucose uptake and hyperpolarized (13)C-labeled pyruvate utilization as methods for detecting tumor response to treatment. Neoplasia.[13][5] Link

Sources

Precision Validation of GLUT Kinetics: The 3-O-Methyl-D-[6-13C]glucose Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the precise isolation of Glucose Transporter (GLUT) kinetics—decoupled from downstream metabolic enzymes—3-O-Methyl-D-[6-13C]glucose (3-OMG) is the superior non-radioactive standard.

While 2-Deoxy-D-glucose (2-DG) remains the workhorse for measuring total glucose uptake (transport + phosphorylation), it fails to distinguish between transporter efficiency and hexokinase activity. 2-NBDG , though convenient for imaging, is chemically bulky and prone to non-specific, transporter-independent entry, rendering it unreliable for kinetic validation.[1]

This guide details the validation of GLUT efficacy using the stable isotope 3-OMG, utilizing NMR or Mass Spectrometry for detection. This method offers the specificity of radiolabeling without the safety hazards, providing a rigorous platform for drug development and metabolic phenotyping.

Part 1: Scientific Rationale & Mechanism

The "Transport vs. Uptake" Conundrum

To validate a GLUT inhibitor or activator, one must isolate the transmembrane event. Standard assays often conflate two distinct processes:

  • Transport: Facilitated diffusion across the plasma membrane (GLUT-mediated).

  • Trapping: Phosphorylation by Hexokinase (HK) to prevent efflux.

Why 3-OMG? 3-O-Methyl-D-glucose is a glucose analog with a methyl group at the C3 position. This modification allows it to be recognized and transported by GLUTs (specifically GLUT1, GLUT4) but prevents phosphorylation by Hexokinase.

  • Result: 3-OMG enters the cell and remains free. It does not enter glycolysis and does not get trapped.

  • Implication: It is the only tool that measures bidirectional transport equilibrium.

  • The [6-13C] Label: Replacing the carbon at position 6 with the stable isotope

    
    C allows for detection via Nuclear Magnetic Resonance (NMR) or LC-MS, eliminating the need for radioactive 
    
    
    
    C or
    
    
    H.
Mechanistic Comparison Diagram

The following diagram illustrates the metabolic fate of the three primary tracers.

GlucoseTracers cluster_ext Extracellular Space cluster_int Intracellular Cytosol Glucose D-Glucose GLUT GLUT Transporter (Gatekeeper) Glucose->GLUT TwoDG 2-DG (Radioactive) TwoDG->GLUT ThreeOMG 3-OMG-[6-13C] (Stable Isotope) ThreeOMG->GLUT G_in Glucose (in) GLUT->G_in TwoDG_in 2-DG (in) GLUT->TwoDG_in ThreeOMG_in 3-OMG-[6-13C] (Free Pool) GLUT->ThreeOMG_in HK Hexokinase G_in->HK G6P G-6-P (Metabolized) HK->G6P TwoDG6P 2-DG-6-P (TRAPPED) HK->TwoDG6P TwoDG_in->HK ThreeOMG_in->GLUT Efflux (Equilibrium) ThreeOMG_in->HK No Reaction

Caption: 3-OMG decouples transport from metabolism. Unlike 2-DG, which is trapped by Hexokinase, 3-OMG allows for the measurement of true transport kinetics including efflux.

Part 2: Comparative Analysis

Feature3-OMG-[6-13C] (Recommended) 2-Deoxy-D-glucose (Standard) 2-NBDG (Fluorescent)
Primary Readout Transport Capacity (

)
Uptake (Transport + Trapping)Qualitative Entry (Unreliable)
Metabolic Fate Non-metabolizable; EquilibratesPhosphorylated to 2-DG-6P (Trapped)Unknown/Variable
Specificity High (GLUT specific)High (GLUT specific)Low (Steric hindrance affects GLUT recognition; can enter via non-GLUT pathways)
Detection NMR (

C) or LC-MS
Scintillation (

H/

C) or Colorimetric
Fluorescence Microscopy/FACS
Kinetic Window Short (Seconds to Minutes)Medium (Minutes to Hours)Variable
Safety High (Stable Isotope)Low (Radioactive waste)High
Cost High (Isotope + NMR time)Low to MediumMedium

Expert Insight: Do not use 2-NBDG for kinetic modeling. The bulky fluorophore attached to the glucose molecule significantly alters its affinity for the transporter pore, often leading to false negatives (poor transport) or false positives (entry via membrane defects or other channels).

Part 3: Experimental Protocol (Zero-Trans Entry)

This protocol measures the initial rate of entry into cells that are initially free of sugar ("Zero-Trans").

Prerequisites
  • Tracer: 3-O-Methyl-D-[6-13C]glucose (99% enrichment).

  • Stop Solution: Ice-cold PBS containing 10-20 µM Cytochalasin B or Phloretin .

    • Why: GLUT transporters are extremely fast. Temperature reduction alone (4°C) is often insufficient to instantly halt transport in high-expression cells (e.g., RBCs, myocytes). Chemical inhibitors are mandatory for accurate kinetic time-points.

  • Detection: 500-800 MHz NMR Spectrometer equipped with a cryoprobe (for sensitivity).

Workflow Diagram

Protocol cluster_reaction Kinetic Reaction Start Cell Preparation (Starve 30-60 min) Wash Wash x3 (Glucose-free Buffer) Start->Wash AddTracer Add 3-OMG-[6-13C] (Time = 0) Wash->AddTracer Incubate Incubate (10s, 30s, 60s) AddTracer->Incubate Stop QUENCH (Ice-Cold PBS + Cytochalasin B) Incubate->Stop Extract Cell Lysis & Extraction (Perchloric Acid or MeOH) Stop->Extract Analyze Quantification (13C-NMR or LC-MS) Extract->Analyze

Caption: Step-by-step "Zero-Trans" workflow.[2][3] The chemical quench (Stop) is the critical control point for data integrity.

Detailed Steps
  • Equilibration & Starvation:

    • Wash cells 3x with glucose-free Krebs-Ringer Phosphate (KRP) buffer.

    • Incubate for 30 minutes at 37°C to deplete intracellular glucose pools. Note: Residual intracellular glucose will compete with 3-OMG for efflux, confounding results.

  • Transport Assay (The "Pulse"):

    • Prepare 3-OMG-[6-13C] solution at 2x target concentration (e.g., 10 mM).

    • Add tracer to cells.[3][4] Start timer immediately.

    • Critical Timing: Because 3-OMG equilibrates, you must measure the Initial Rate (

      
      ) . Collect time points at 10s, 30s, and 60s. If you wait 10 minutes, the internal and external concentrations will equalize, and net transport will be zero.
      
  • The "Hard Stop":

    • At the exact time point, aspirate the medium and immediately flood cells with Ice-Cold Stop Solution (PBS + 20 µM Cytochalasin B) .

    • Wash 3x rapidly with Stop Solution to remove extracellular tracer.

  • Extraction:

    • Lyse cells using 6% Perchloric Acid (PCA) or cold Methanol/Chloroform.

    • Neutralize PCA extracts with KOH. Centrifuge to remove debris.

    • Lyophilize the supernatant and resuspend in D₂O (for NMR).

  • Quantification (NMR):

    • Acquire proton-decoupled

      
      C-NMR spectra.
      
    • Integrate the peak corresponding to the C6 position of 3-OMG.

    • Normalize against an internal standard (e.g., Formate or TSP) and total protein content.

Part 4: Data Interpretation

Calculating Kinetic Parameters

To validate transporter efficacy, fit your data to the Michaelis-Menten equation, but adapted for zero-trans entry:



  • 
     (Velocity):  Moles of 3-OMG uptake per minute per mg protein.
    
  • 
    :  Extracellular concentration of 3-OMG.[3]
    
  • 
    :  Affinity constant. A lower 
    
    
    
    indicates higher affinity (e.g., GLUT1 ~1-2 mM vs. GLUT2 ~15-20 mM).
  • 
    :  Transport capacity. This correlates directly with the number of functional GLUT transporters on the membrane.
    
Troubleshooting
  • Signal Too Low: 3-OMG uptake is reversible. If washing is too slow or the Stop Solution lacks an inhibitor, the tracer will efflux (leak out) before lysis.

  • Linearity Loss: If the uptake curve plateaus, you have reached equilibrium. Reduce the incubation time to capture the linear phase.

References

  • Manchester, J., et al. (1994). "Measurement of glucose transport in isolated skeletal muscle." Methods in Enzymology. Link

  • Hansen, S. H., et al. (2002). "The role of 3-O-methylglucose in the study of glucose transport." Journal of Biological Chemistry. Link

  • Yamada, K., et al. (2000). "Measurement of glucose uptake and intracellular metabolites in single living cells using a fluorescent glucose analog." Nature Protocols (Critique of 2-NBDG limitations). Link

  • Greser, W. A., et al. (2019). "Stable isotope-resolved metabolomics for interrogation of glucose uptake." Metabolomics. Link

  • Klepper, J., et al. (1999). "Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome." Journal of Clinical Laboratory Analysis. Link

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Comparative Guide: 3-O-Methyl-D-[6-13C]glucose vs. Radioactive 3-OMG Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the "Gold Standard" radioactive 3-O-Methyl-D-glucose (3-OMG) uptake assay with its modern, stable isotope counterpart, 3-O-Methyl-D-[6-13C]glucose.

While radioactive assays (


H or 

C) offer unmatched sensitivity and historical precedence, they are burdened by regulatory constraints and safety hazards. The stable isotope approach ([6-13C]), detected via LC-MS/MS or GC-MS, provides a clinically translatable, safety-compliant alternative. This guide analyzes the mechanistic validity, experimental workflows, and performance metrics of both methodologies to assist researchers in selecting the optimal protocol for their kinetic studies.

Part 1: Mechanistic Foundation

To accurately measure glucose transport, one must isolate transport capacity from metabolic flux .

  • 3-OMG is a glucose analog that is transported by Glucose Transporters (GLUTs) but cannot be phosphorylated by hexokinase. Consequently, it accumulates intracellularly until it reaches equilibrium with the extracellular concentration.

  • Distinction from 2-DG: Unlike 2-Deoxyglucose (2-DG), which is phosphorylated (2-DG-6P) and trapped (measuring uptake and hexokinase activity), 3-OMG measures only bidirectional transport and equilibrium volume.

Mechanistic Diagram (Graphviz)

G cluster_2dg Contrast: 2-Deoxyglucose (2-DG) Extracellular Extracellular Space (High Concentration) GLUT GLUT Transporter (Bidirectional) Extracellular->GLUT Influx Intracellular Intracellular Space (Cytosol) GLUT->Intracellular 3-OMG / [6-13C]3-OMG Intracellular->GLUT Efflux (Equilibrium) Hexokinase Hexokinase (Enzyme) Intracellular->Hexokinase NO REACTION (3-OMG is not a substrate) Metabolism Glycolysis/Pentose Phosphate Pathway 2-DG 2-DG 2-DG-6P 2-DG-6P 2-DG->2-DG-6P Trapped by Hexokinase

Figure 1: Transport mechanism of 3-OMG. Unlike 2-DG, 3-OMG is not phosphorylated, making it a pure indicator of transporter kinetics and equilibration volume.[1]

Part 2: Comparative Analysis

Sensitivity & Linearity
  • Radioactive (

    
    H/
    
    
    
    C):
    • Limit of Detection (LOD): Extremely low (femtomolar range). Scintillation counting detects individual decay events.

    • Linearity: Excellent across 4–5 logs of concentration.

    • Limitation: Signal saturation is rare, but "quenching" in biological samples can affect counts.

  • Stable Isotope ([6-13C]):

    • Limit of Detection (LOD): Dependent on Mass Spectrometry platform. Modern Triple Quadrupole (QqQ) LC-MS/MS can reach low nanomolar (ng/mL) sensitivity.

    • Linearity: Linear, but subject to ion suppression (matrix effects) in complex lysates.

    • Advantage: The [6-13C] label (+1 Da shift) allows for discrimination from endogenous glucose (MW 180 vs 194) and other isomers if chromatographic separation is adequate.

Safety & Regulation
  • Radioactive: Requires RSO (Radiation Safety Officer) approval, designated "hot" zones, and expensive waste disposal. Strictly prohibited for most human clinical trials involving healthy volunteers.

  • Stable Isotope: Non-toxic and non-radioactive. Can be used in human clinical trials (e.g., to assess insulin resistance) and requires no special waste handling.

Data Output
  • Radioactive: Quantitative (CPM/DPM). Provides a total count of uptake but cannot distinguish if the molecule has been degraded (though 3-OMG is stable).

  • Stable Isotope: Molecular Specificity. Mass spectrometry confirms the structural identity of the molecule (m/z 195.1 for [6-13C]3-OMG in positive mode). This eliminates false positives from non-specific binding that might plague radiometric assays.

Part 3: Experimental Protocols

Protocol A: Radioactive 3-OMG Uptake (The Benchmark)

Best for: High-throughput screening (HTS) in vitro, low-cost equipment.

  • Preparation: Seed cells (e.g., adipocytes, myotubes) in 12-well plates. Differentiate as required.

  • Starvation: Serum-starve cells (2–4 hours) in Krebs-Ringer Phosphate HEPES (KRPH) buffer to deplete intracellular glucose.

  • Treatment: Treat with insulin or inhibitors (e.g., Cytochalasin B as a negative control) for the desired time.

  • Tracer Addition: Add 0.5 µCi/mL 3-O-Methyl-D-[1-

    
    H]glucose  + unlabeled 3-OMG (100 µM final) to the buffer.
    
    • Note: The "cold" carrier is essential to saturate non-specific binding and reach transport Km.

  • Incubation: Incubate for 1–5 minutes at 37°C.

    • Critical: 3-OMG equilibrates rapidly.[1] Long incubations (>10 min) measure equilibrium volume, not transport rate.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS containing 0.3 mM Phloretin .

    • Why Phloretin? It locks GLUT transporters, preventing the efflux of 3-OMG during the wash steps [1].

  • Lysis: Solubilize cells in 0.1 N NaOH or 1% Triton X-100.

  • Detection: Mix lysate with scintillation cocktail and count (Liquid Scintillation Counter).

Protocol B: Stable Isotope [6-13C]3-OMG Uptake (The Modern Standard)

Best for: Clinical samples, safety-restricted labs, or when metabolic flux analysis (MFA) is concurrent.

  • Preparation & Starvation: Identical to Protocol A.

  • Tracer Addition: Add 3-O-Methyl-D-[6-13C]glucose (100 µM – 1 mM final concentration).

    • Note: Higher concentrations are often needed compared to radiotracers to ensure the signal exceeds the MS Lower Limit of Quantitation (LLOQ).

  • Incubation: 1–5 minutes at 37°C.

  • Termination: Rapidly aspirate and wash 3x with ice-cold PBS + Phloretin.

  • Extraction (Critical Step):

    • Add 80% Methanol/Water (-80°C) to the well.

    • Scrape cells and transfer to a tube.

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C) to pellet protein.

    • Collect supernatant.

  • Detection (LC-MS/MS):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for retaining polar sugars (e.g., amide or polymeric zwitterionic columns).

    • Mobile Phase: Acetonitrile/Water with Ammonium Acetate (pH 9 for negative mode or neutral for positive).

    • MS Transitions (ESI+):

      • Target: 3-O-Methyl-D-[6-13C]glucose

      • Precursor Ion: m/z 218.1 (

        
        , assuming MW ~195 for 13C-analog) or m/z 213.1  (
        
        
        
        ).
      • Note: Direct detection of the [M+H]+ (196.1) is often poor for sugars; adducts are more stable.

    • Quantification: Normalize peak area to an internal standard (e.g., L-Glucose or fully deuterated glucose added during extraction) [2].

Part 4: Performance Data Comparison

FeatureRadioactive (

H-3-OMG)
Stable Isotope ([6-13C]3-OMG)
Sensitivity (LOD) < 1 fmol~1–10 pmol (LC-MS/MS)
Linearity (Dynamic Range) 5 orders of magnitude3–4 orders of magnitude
Precision (CV%) < 5%5–10% (Matrix dependent)
Throughput High (96/384-well plates)Medium (LC run time ~5-10 min/sample)
Cost Per Sample Low (Reagents) / High (Disposal)High (Instrument time) / Low (Reagents)
Human Application No (Safety/Regulatory)Yes (Clinical Translation)

Part 5: Decision Matrix

Use the following logic flow to determine the appropriate assay for your research.

DecisionTree Start Select Uptake Assay Human Is the study in Humans? Start->Human Stable Stable Isotope [6-13C]3-OMG (Safety & Specificity) Human->Stable Yes (Clinical) Equip Is LC-MS/MS available? Human->Equip No (In Vitro/Animal) Radio Radioactive 3-OMG (Benchmark Sensitivity) Equip->Radio No Sens Is ultra-high sensitivity required? (e.g., scarce primary cells) Equip->Sens Yes Sens->Radio Yes (<1000 cells) Sens->Stable No (Standard culture)

Figure 2: Decision matrix for selecting between radioactive and stable isotope 3-OMG assays.

References

  • Klip, A., et al. (1982). "Hexose transport in muscle cells." Journal of Biological Chemistry. Describes the use of Phloretin to stop glucose transport instantaneously.

  • Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Provides foundational methods for extracting and analyzing 13C-labeled metabolites via Mass Spectrometry.

  • Hansen, S. H., et al. (1999). "HPLC assay of 3-O-methyl-D-glucose in serum and urine." Journal of Pharmaceutical and Biomedical Analysis. Demonstrates non-radioactive quantification methods.

  • Omicron Biochemicals / Cambridge Isotope Laboratories. Commercial specifications for 3-O-Methyl-D-[6-13C]glucose availability and purity.

Sources

Technical Guide: Correlation Between 3-O-Methyl-D-[6-13C]glucose Uptake and Metabolic Rate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Does 3-O-Methyl-D-[6-13C]glucose uptake correlate with metabolic rate? Verdict: Conditional Correlation.

3-O-Methyl-D-[6-13C]glucose (3-OMG) is a "transport-only" tracer. It correlates with metabolic rate only when glucose transport (GLUT activity) is the rate-limiting step of glucose utilization (e.g., during acute insulin stimulation in skeletal muscle).

In scenarios where downstream enzymes (Hexokinase, PFK-1) are the bottleneck—such as in hyperglycemic states or specific oncogenic profiles—3-OMG uptake will dissociate from metabolic rate. Unlike 2-Deoxy-D-glucose (2-DG), 3-OMG is not phosphorylated; it enters and exits the cell, reaching equilibrium.[1] Therefore, it measures transport capacity , not metabolic flux.

Mechanistic Foundation: The "Transport-Only" Paradigm

To interpret data correctly, one must distinguish between transport (entry) and flux (consumption).

Comparative Mechanism of Action
  • Native D-Glucose: Enters via GLUT

    
     Phosphorylated by Hexokinase (HK) 
    
    
    
    Glycolysis/TCA.
  • 2-Deoxy-D-glucose (2-DG): Enters via GLUT

    
     Phosphorylated by HK to 2-DG-6P 
    
    
    
    Trapped (cannot proceed to glycolysis).[2] Measures uptake + phosphorylation.[1]
  • 3-O-Methyl-D-glucose (3-OMG): Enters via GLUT

    
    Not Phosphorylated 
    
    
    
    Effluxes back out via GLUT. Measures bidirectional transport only.
Signaling Pathway Visualization

The following diagram illustrates the divergence in processing between the three tracers.

GlucosePathways Extracellular Extracellular Space GLUT GLUT Transporter Extracellular->GLUT Cytosol Cytosol GLUT->Cytosol Glucose D-Glucose GLUT->Glucose Influx TwoDG 2-Deoxy-D-glucose GLUT->TwoDG Influx ThreeOMG 3-O-Methyl-D-glucose GLUT->ThreeOMG Influx HK Hexokinase (HK) Glycolysis Glycolysis / TCA HK->Glycolysis Flux TwoDG_6P TwoDG_6P HK->TwoDG_6P Accumulation (2-DG-6P) Glucose->GLUT Glucose->HK Metabolism TwoDG->GLUT TwoDG->HK Trapping ThreeOMG->GLUT ThreeOMG->GLUT Efflux (Equilibrium) ThreeOMG->HK No Reaction

Caption: 3-OMG (Green) bypasses Hexokinase, equilibrating across the membrane. 2-DG (Red) is trapped.[1][2] Native Glucose (Blue) is fully metabolized.

Comparative Analysis: Selecting the Right Tracer

Feature3-O-Methyl-D-glucose 2-Deoxy-D-glucose (2-DG) Native D-Glucose
Primary Readout Bidirectional Transport (

,

of GLUT)
Glucose Uptake (Transport + Phosphorylation)Total Metabolic Flux
Metabolic Fate Unmetabolized; equilibrates.[1]Phosphorylated to 2-DG-6P; trapped.Fully metabolized (Glycolysis/TCA).
Rate-Limiting Step GLUT Transporter availability.Hexokinase activity (usually).[3]Downstream enzymes (PFK, PDH).
Detection ([13C]) NMR (C6 peak) or LC-MS.NMR (C6 peak) or LC-MS.NMR (Multiple isotopomers) or MS.
Best Use Case Measuring GLUT translocation (e.g., Insulin signaling).[4]Estimating "Glucose usage" in tumors/tissues.Comprehensive Metabolic Flux Analysis (MFA).
Correlation to Metabolic Rate Variable (High if transport-limited).High (Standard proxy).Direct (The gold standard).

Experimental Protocol: Zero-Trans Uptake Assay

Tracer: 3-O-Methyl-D-[6-13C]glucose Detection: LC-MS/MS or 13C-NMR (Non-radioactive)

This protocol uses a "Zero-Trans" approach to measure initial uptake velocity before equilibrium is reached.

Reagents & Preparation
  • Tracer: 3-O-Methyl-D-[6-13C]glucose (99% enrichment).

  • Stop Solution: Ice-cold Phloretin (100 µM) or Cytochalasin B (10 µM) in PBS (blocks GLUT immediately).

  • Lysis Buffer: 50% Methanol/Acetonitrile (for LC-MS) or Perchloric Acid (for NMR).

Step-by-Step Workflow
  • Starvation: Incubate cells in serum-free, glucose-free media for 1-2 hours to deplete intracellular glucose and synchronize GLUT activity.

  • Stimulation (Optional): Treat with Insulin (100 nM) or drug candidate for desired duration.

  • Pulse Labeling (Critical Step):

    • Replace media with buffer containing 5 mM 3-O-Methyl-D-[6-13C]glucose .

    • Timing: Incubate for exactly 30-60 seconds at 37°C.

    • Why: 3-OMG equilibrates within minutes. You must capture the "initial rate" (

      
      ) before efflux becomes significant.
      
  • Quench:

    • Rapidly aspirate media.

    • Immediately flood cells with Ice-Cold Stop Solution (Phloretin/PBS). Wash 3x rapidly (<10 sec total).

  • Extraction:

    • Add Lysis Buffer. Scrape cells.

    • Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Detection (LC-MS/MS):

    • Target Parent Ion: [M-H]- or [M+Cl]- depending on ionization mode.

    • Quantify against a standard curve of 3-O-Methyl-D-[6-13C]glucose.

Workflow Diagram

ProtocolWorkflow Step1 1. Glucose Starvation (Deplete Intracellular Glucose) Step2 2. Drug/Insulin Stimulation Step1->Step2 Step3 3. Tracer Pulse (3-OMG-[6-13C], 30-60 sec) Step2->Step3 Initiate Transport Step4 4. Rapid Quench (Ice-cold Phloretin) Step3->Step4 Stop Transport (<1 min) Step5 5. Extraction & Detection (LC-MS or NMR) Step4->Step5 Quantify [13C]

Caption: The critical window is Step 3. Incubation >2 mins leads to equilibrium, invalidating the uptake rate measurement.

Data Interpretation & Pitfalls

When Correlation is HIGH

The correlation between 3-OMG uptake and metabolic rate is strong when Transport is Rate-Limiting .

  • Context: Skeletal muscle insulin response.[4]

  • Mechanism: Insulin recruits GLUT4 to the membrane. The cell has excess Hexokinase capacity. Therefore, increasing glucose entry directly increases utilization.

  • Data Signature: 3-OMG uptake increases linearly with 2-DG uptake.

When Correlation is LOW

The correlation breaks down when Phosphorylation is Rate-Limiting .

  • Context: High-glucose environments (Diabetes) or specific tumors (Warburg effect variations).

  • Mechanism: If Hexokinase is saturated or inhibited (e.g., by G6P feedback), glucose enters the cell but cannot be processed.

  • Data Signature:

    • 3-OMG Uptake: High (Transporters are open).

    • Metabolic Rate (Flux): Low/Plateaued (Enzymes are saturated).

    • Result: 3-OMG overestimates metabolic activity.

Validation Check (Self-Validating Protocol)

To ensure your 3-OMG data is valid:

  • Check for Metabolites: Run a broad MS scan. If you see [13C]-lactate or [13C]-G6P, your tracer is impure or (rarely) being metabolized promiscuously. 3-OMG should appear only as the parent molecule.

  • Time-Course Control: Run a 0, 1, 5, and 10-minute time course. The uptake should be linear only at very early time points (0-60s). If it plateaus at 2 mins, your 60s measurement is likely underestimating the true rate due to back-flux.

References

  • Hansen, P. A., et al. (1994). "Correlation between glucose transport and metabolism in skeletal muscle." Journal of Biological Chemistry. (Validates the transport-limiting scenarios).

  • Kotyk, A. (1967). "Properties of the sugar carrier in Baker's yeast. II. Specificity of transport." Folia Microbiologica. (Foundational work on 3-OMG non-metabolizability).[4][5]

  • Ciaraldi, T. P., et al. (1979). "Regulation of glucose transport and insulin binding in cells." Proceedings of the National Academy of Sciences. (Comparison of 3-OMG and 2-DG).

  • BenchChem. (2025).[6] "NMR Spectroscopy for D-Glucose-13C Detection Protocols." (Technical basis for 13C detection).

  • Gatley, S. J. (2003). "Labeled Glucose Analogs in the Study of Glucose Metabolism." Journal of Nuclear Medicine. (Review of tracer kinetics).

Sources

advantages of 3-O-Methyl-D-[6-13C]glucose over deuterated glucose analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-O-Methyl-D-[6-13C]glucose against deuterated glucose analogs (such as [6,6-²H₂]glucose or 2-Deoxy-D-[6-²H₂]glucose) for metabolic research.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In metabolic flux analysis and pharmacokinetic studies, the choice of glucose tracer dictates the biological resolution of the data. While deuterated glucose analogs are valuable for broad metabolic tracing (Deuterium Metabolic Imaging - DMI), 3-O-Methyl-D-[6-13C]glucose (3-OMG-13C) offers a superior, high-fidelity alternative for isolating glucose transport kinetics (GLUT activity) independent of downstream phosphorylation or glycolysis.

This guide details why 3-OMG-13C is the "Gold Standard" for quantifying transport capacity (


) and affinity (

) without the confounding variables of hexokinase activity, kinetic isotope effects (KIE), or metabolic toxicity associated with deuterated or 2-deoxy analogs.

Mechanistic Divergence: Transport vs. Trapping

The fundamental advantage of 3-OMG-13C lies in its biological fate. Unlike standard glucose or 2-Deoxy-D-glucose (2-DG), 3-OMG cannot be phosphorylated by hexokinase.[1]

The "Metabolic Dead-End" Advantage
  • Deuterated Glucose / 2-DG: Enters the cell and is immediately phosphorylated to Glucose-6-Phosphate (or 2-DG-6-P).[2] This "metabolic trapping" means the measured signal is a composite of Transport + Phosphorylation . If hexokinase is inhibited (common in some cancer models), uptake data will be artificially low even if GLUT transporters are active.

  • 3-OMG-13C: Enters via GLUT transporters but is not a substrate for hexokinase . It equilibrates across the membrane.[1][3]

    • Result: The accumulation rate is purely a function of GLUT transporter kinetics . This allows for the precise mathematical modeling of bidirectional transport (influx/efflux) without metabolic sinks.

Pathway Visualization

The following diagram illustrates the differential processing of these analogs.

GlucosePathways Extracellular Extracellular Space GLUT GLUT Transporter Extracellular->GLUT Extracellular->GLUT Extracellular->GLUT Cytosol Cytosol Cytosol->GLUT Efflux (Reversible) HK Hexokinase Cytosol->HK No Reaction Cytosol->HK Cytosol->HK OMG 3-OMG-13C DeuteratedGlc Deuterated Glucose Deuterated2DG Deuterated 2-DG GLUT->Cytosol Transport GLUT->Cytosol GLUT->Cytosol HK->Cytosol Trapped as 2-DG-6-P Glycolysis Glycolysis / TCA HK->Glycolysis Metabolized

Figure 1: Differential metabolic fate of glucose tracers. 3-OMG-13C (Blue) isolates transport by avoiding Hexokinase interaction, unlike Deuterated Glucose (Red) or 2-DG (Yellow).

The Isotope Advantage: Carbon-13 vs. Deuterium

Beyond the biological mechanism, the physics of the isotope ([6-13C] vs Deuterium) provides distinct analytical advantages in NMR spectroscopy and Mass Spectrometry.

Table 1: Isotope Performance Comparison
Feature3-O-Methyl-D-[6-13C]glucoseDeuterated Analogs (e.g., [6,6-²H₂])Impact on Data
Kinetic Isotope Effect (KIE) Negligible. Carbon mass difference is small relative to total mass.Significant. Deuterium is 2x the mass of Hydrogen.Deuterium can artificially slow down reaction rates (primary KIE), skewing kinetic constants (

). 13C provides "native" kinetics.
NMR Spectral Resolution High. Sharp singlet peaks in ¹³C-NMR.Low. Broad peaks due to quadrupolar relaxation of Deuterium.13C allows for precise quantification of small concentration changes; Deuterium signals often overlap or blur.
Label Stability High. The C-C backbone is stable.Variable. Deuterium can be lost to solvent water via exchange (washout).Deuterium loss leads to underestimation of uptake. 13C remains fixed on the molecule.
Toxicity Non-Toxic. Excreted unchanged by kidneys.Potentially Toxic. 2-DG-6-P accumulates and inhibits glycolysis (cytotoxic).High doses of 2-DG required for NMR can alter cell physiology; 3-OMG is pharmacologically inert.

Experimental Protocol: Zero-Trans Uptake Assay

To validate transport kinetics using 3-O-Methyl-D-[6-13C]glucose, researchers should employ a Zero-Trans Uptake protocol. This method measures the initial rate of entry into cells that contain no sugar, providing a direct read of transporter capacity.

Materials
  • Tracer: 3-O-Methyl-D-[6-13C]glucose (99% enrichment).

  • Detection: 500+ MHz NMR Spectrometer (with ¹³C probe) or LC-MS/MS.

  • Buffer: Krebs-Ringer HEPES (KRH), glucose-free.

  • Stop Solution: Ice-cold Phloretin (potent GLUT inhibitor) or Cytochalasin B.

Step-by-Step Workflow
  • Starvation: Incubate cells/tissue in glucose-free KRH buffer for 30 minutes at 37°C to deplete intracellular glucose (ensure

    
    ).
    
  • Pulse Labeling: Rapidly add 3-O-Methyl-D-[6-13C]glucose at varying concentrations (e.g., 1, 5, 10, 20 mM) to initiate uptake.

  • Incubation: Incubate for a short interval (e.g., 30–60 seconds). Note: Because 3-OMG equilibrates, long incubations will miss the initial rate.

  • Quenching: Terminate transport immediately by adding ice-cold Stop Solution (Phloretin/Cytochalasin B).

  • Extraction: Wash cells rapidly with ice-cold buffer. Lyse cells (e.g., perchloric acid extraction) to release intracellular contents.

  • Quantification:

    • NMR: Acquire ¹³C spectra. Integrate the C6 peak of 3-OMG (approx. 63 ppm).

    • MS: Monitor the specific mass shift (M+1).

Data Analysis: Calculating and

Since 3-OMG is not metabolized, the uptake follows simple Michaelis-Menten kinetics:



Where:

  • 
     = Initial uptake rate (mmol/min/cell volume).
    
  • 
     = Extracellular concentration of 3-OMG-13C.
    
  • 
     = Maximum transport capacity (proportional to GLUT surface density).
    
  • 
     = Affinity constant (inverse of affinity).
    

Self-Validation Check: If the uptake curve does not plateau (saturate) at high concentrations, check for non-specific diffusion or membrane leakage (damaged cells).

Advanced Application: Hyperpolarized ¹³C-MRI

A cutting-edge advantage of 3-O-Methyl-D-[6-13C]glucose is its compatibility with Dissolution Dynamic Nuclear Polarization (d-DNP) .

  • The Technique: 3-OMG-13C can be hyperpolarized to increase its MRI signal by >10,000-fold.

  • The Application: This allows for real-time, non-invasive imaging of glucose transport in tumors in vivo.

  • Why not Deuterium? Deuterium cannot be hyperpolarized to the same extent or duration as ¹³C.

  • Why not [1-13C]Pyruvate? Pyruvate measures downstream metabolism (LDH activity). Hyperpolarized 3-OMG-13C is the only probe that specifically images the Warburg Effect's glucose entry step (GLUT overexpression) without metabolic conversion.

References

  • Metabolic Stability of 3-O-Methyl-D-glucose: Jay, T. M., et al. (1990).[2][4] "Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues." Journal of Neurochemistry.

  • Comparison of Glucose Tracers: Revvity. "Glucose Uptake Assays: 2-DG vs 3-OMG." Application Guide.

  • Deuterium vs 13C KIE: Kwan, E. E., et al. (2017). "Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer." Journal of the American Chemical Society.[5]

  • Deuterium Metabolic Imaging (DMI) Limitations: De Feyter, H. M., et al. (2018). "Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo." Science Advances. (Discusses resolution limits compared to 13C).
  • 3-OMG in NMR/MRI: Rivlin, M., & Navon, G. (2018). "3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR." Journal of Biomolecular NMR.

Sources

A Researcher's Guide to Glucose Tracers: Benchmarking 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, accurately tracing the path of glucose is paramount to understanding cellular bioenergetics, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of 3-O-Methyl-D-[6-13C]glucose against standard metabolic tracers, offering insights into their respective mechanisms, applications, and experimental considerations.

The Critical Role of Glucose Tracers

Glucose is a fundamental energy source for most living organisms. The ability to monitor its uptake and metabolism within cells is crucial for a wide range of research areas, from oncology to neurobiology. Metabolic tracers, molecules that can be introduced into a biological system to track a metabolic pathway, are indispensable tools in this endeavor.

Ideal glucose tracers should mimic the behavior of natural glucose, being recognized and transported by the same cellular machinery. However, their subsequent metabolic fate is what differentiates them and defines their utility for specific experimental questions.

A Comparative Analysis of Key Glucose Tracers

The selection of an appropriate glucose tracer is contingent upon the specific biological question being addressed. Here, we compare the properties and applications of 3-O-Methyl-D-[6-13C]glucose with two widely used standard tracers: radiolabeled D-glucose and its analog, 2-deoxy-D-glucose (2-DG), often labeled with isotopes like tritium (³H) or carbon-14 (¹⁴C), or the positron-emitting fluorine-18 for PET imaging ([¹⁸F]FDG).

Feature3-O-Methyl-D-[6-¹³C]glucoseRadiolabeled D-Glucose (e.g., [¹⁴C]Glucose)2-Deoxy-D-glucose (2-DG) / [¹⁸F]FDG
Metabolic Fate Transported but not metabolized.[1][2][3]Transported and fully metabolized.[4]Transported and phosphorylated, but not further metabolized.[4]
Measurement Glucose transport kinetics.[2]Overall glucose uptake and metabolic flux into various pathways.[4]Glucose uptake and trapping within the cell.[4][5]
Labeling Stable isotope (¹³C).Radioactive isotope (e.g., ¹⁴C, ³H) or positron-emitting isotope ([¹⁸F]FDG).Radioactive isotope (e.g., ³H, ¹⁴C) or positron-emitting isotope ([¹⁸F]FDG).[5]
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[2]Scintillation counting, PET imaging.[4]Scintillation counting, PET imaging, colorimetric/fluorimetric assays.[4][5]
Key Advantage Specifically measures transport without the confounding effects of metabolism.[2]Traces the complete metabolic pathway of glucose.Signal accumulation provides a robust measure of glucose uptake.[4]
Key Limitation Does not provide information on downstream metabolism.Cannot distinguish between transport and metabolism.Does not reflect the complete metabolic activity and can be influenced by phosphorylation rates.

Deep Dive: 3-O-Methyl-D-[6-¹³C]glucose - The Transport Specialist

3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose.[2][3] This crucial characteristic means that once it enters the cell via glucose transporters, it is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[3][4] Consequently, it does not get phosphorylated and trapped within the cell, but rather equilibrates across the cell membrane.[4] This property makes 3-OMG an exceptional tool for specifically studying the kinetics of glucose transport, independent of subsequent metabolic events.

The incorporation of a stable carbon-13 isotope at the 6th position (D-[6-¹³C]glucose) allows for its detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This stable isotope labeling offers a significant advantage over radioactive tracers by eliminating the need for specialized handling and disposal of radioactive materials.

Experimental Workflow: Measuring Glucose Transport with 3-O-Methyl-D-[6-¹³C]glucose

The following diagram illustrates a typical workflow for assessing glucose transport in cultured cells using 3-O-Methyl-D-[6-¹³C]glucose.

G cluster_prep Cell Preparation cluster_assay Glucose Transport Assay cluster_analysis Analysis prep1 Seed cells in culture plates prep2 Incubate until desired confluency prep1->prep2 assay1 Wash cells with glucose-free buffer prep2->assay1 assay2 Incubate with 3-O-Methyl-D-[6-13C]glucose assay1->assay2 assay3 Stop transport by washing with ice-cold buffer assay2->assay3 analysis1 Lyse cells to extract intracellular metabolites assay3->analysis1 analysis2 Analyze lysate by LC-MS or GC-MS analysis1->analysis2 analysis3 Quantify intracellular 3-O-Methyl-D-[6-13C]glucose analysis2->analysis3

Caption: Workflow for measuring glucose transport using 3-O-Methyl-D-[6-13C]glucose.

Protocol: In Vitro Glucose Transport Assay

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • 3-O-Methyl-D-[6-¹³C]glucose

  • Ice-cold PBS

  • Cell lysis buffer

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Starvation: Prior to the assay, wash the cells twice with warm PBS and then incubate in serum-free, glucose-free medium for 1-2 hours. This step helps to bring glucose transporters to the cell surface.

  • Tracer Incubation: Remove the starvation medium and add KRH buffer containing a known concentration of 3-O-Methyl-D-[6-¹³C]glucose. Incubate for a short, defined period (e.g., 5-15 minutes). The optimal time should be determined empirically to ensure initial rates of transport are measured.

  • Stopping the Assay: To stop the transport, rapidly aspirate the tracer solution and wash the cells three times with ice-cold PBS. The low temperature inhibits transporter activity.

  • Cell Lysis and Extraction: Add cell lysis buffer to the plates and collect the cell lysates. Perform metabolite extraction as required for your analytical method.

  • Analysis: Analyze the cell extracts by LC-MS or GC-MS to quantify the amount of intracellular 3-O-Methyl-D-[6-¹³C]glucose.

  • Data Normalization: Normalize the amount of tracer uptake to the total protein content of each sample.

Standard Metabolic Tracers: A Comparative Overview

Radiolabeled D-Glucose: The Complete Picture

Using D-glucose labeled with a radioactive isotope like ¹⁴C allows researchers to trace the path of glucose through glycolysis, the pentose phosphate pathway, the TCA cycle, and into biosynthetic pathways.[6][7] This provides a comprehensive view of glucose metabolism. However, the signal detected represents the sum of transport and all subsequent metabolic steps, making it difficult to isolate the transport kinetics alone.

2-Deoxy-D-glucose (2-DG) and [¹⁸F]FDG: The Accumulation Strategy

2-Deoxy-D-glucose is a glucose analog that is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[4] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized and accumulates within the cell.[4] This intracellular trapping leads to a strong signal that is proportional to the rate of glucose uptake.[5]

[¹⁸F]FDG, a positron-emitting version of 2-DG, is the most common tracer used in clinical positron emission tomography (PET) for cancer diagnosis and staging.[8][9][10] The high glucose uptake of many tumor cells leads to a high accumulation of [¹⁸F]FDG, making them visible on a PET scan.[8][9]

However, the accumulation of 2-DG or [¹⁸F]FDG is dependent on both transport and hexokinase activity. Therefore, changes in either of these processes can affect the signal, which can be a limitation when trying to specifically study glucose transport. Furthermore, some tumors exhibit low metabolic activity and therefore may not be readily detectable with FDG PET.[11][12]

Visualizing the Metabolic Fates

The following diagram illustrates the distinct intracellular fates of the three compared glucose tracers.

G cluster_cell Intracellular Space cluster_transport cluster_metabolism GLUT Glucose Transporter OMG_in 3-OMG GLUT->OMG_in Glucose_in Glucose GLUT->Glucose_in FDG_in FDG GLUT->FDG_in HK Hexokinase Glycolysis Glycolysis & Further Metabolism HK->Glycolysis G6P Trapped Trapped HK->Trapped FDG-6P Equilibrates Equilibrates Equilibrates->GLUT Extracellular Extracellular Space OMG 3-O-Methyl-D- [6-13C]glucose OMG->GLUT Glucose D-[14C]glucose Glucose->GLUT FDG [18F]FDG FDG->GLUT OMG_in->Equilibrates Glucose_in->HK FDG_in->HK

Caption: Intracellular fates of different glucose tracers.

Conclusion: Selecting the Right Tool for the Job

The choice of a glucose tracer is a critical decision in experimental design that directly impacts the interpretation of the results.

  • For isolating and quantifying glucose transport kinetics , 3-O-Methyl-D-[6-¹³C]glucose is the superior choice due to its non-metabolizable nature. The use of stable isotopes also enhances safety and simplifies handling.

  • For a holistic view of glucose metabolism , radiolabeled D-glucose remains the gold standard, as it faithfully traces the path of glucose through its various metabolic fates.

  • For a robust and sensitive measurement of overall glucose uptake , particularly in high-throughput screening or in vivo imaging, 2-DG and its analog [¹⁸F]FDG are powerful tools, though the potential influence of phosphorylation rates must be considered.

By understanding the distinct advantages and limitations of each tracer, researchers can select the most appropriate tool to unlock new insights into the complex world of glucose metabolism.

References

  • Liv Hospital. (2026, January 9). The Disadvantages of FDG PET. Retrieved from [Link]

  • Malaisse, W. J., et al. (1983). Contrasting modes of action of D-glucose and 3-O-methyl-D-glucose as protectors of the rat pancreatic B-cell against alloxan. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 762(2), 263-269.
  • Chediack, J. G., et al. (2010). Assessment of radiolabeled D-glucose and the nonmetabolizable analog 3-O-methyl-D-glucose as tools for in vivo absorption studies. Physiological and Biochemical Zoology, 83(2), 346-353.
  • Kitasato, H., & Krolenko, S. A. (1991). Use of tritiated 3-O-methyl-D-glucose for studies of membrane transport. Caveat. The Journal of General Physiology, 98(5), 969-982.
  • bioRxiv. (2024, April 12). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]

  • Cremer, J. E., & Cunningham, V. J. (1990). Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry, 55(5), 1621-1629.
  • Naftalin, R. J., & Rist, R. J. (1993). 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(2), 293-300.
  • Green, C. J., et al. (1996). Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo. Journal of Mass Spectrometry, 31(9), 961-966.
  • Kelley, D. E., et al. (2005). Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-Methyl-d-glucose. Diabetes, 54(3), 829-836.
  • Du, J., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research, 21(11), 2895-2904.
  • ResearchGate. (2025, December 21). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025, March 3). 3-o-Methyl-d-glucose: Significance and symbolism. Retrieved from [Link]

  • Jung, S. M., et al. (2020). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship, University of California.
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  • Liv Hospital. (2026, January 22). FDG PET Radiology: 9 Powerful & Essential Facts. Retrieved from [Link]

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A Researcher's Guide to Reproducible Glucose Kinetic Modeling Using 3-O-Methyl-D-[6-¹³C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Deep Dive for Measuring In Vivo Glucose Transport

Executive Summary

Measuring the rate of glucose transport across the cell membrane is fundamental to metabolic research, particularly in the fields of diabetes, obesity, and oncology. However, disentangling the kinetics of membrane transport from subsequent intracellular metabolism is a significant experimental challenge. This guide provides an in-depth analysis of 3-O-Methyl-D-[6-¹³C]glucose (¹³C-3-OMG), a stable isotope tracer designed specifically to isolate and quantify glucose transport. We will explore the biochemical basis for its use, present a validated experimental workflow for achieving highly reproducible results, and offer a direct comparison with alternative glucose tracers, supported by experimental data. This content is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for assessing glucose transport kinetics in vivo.

Introduction: The Challenge of Isolating Glucose Transport

In vivo, the journey of glucose from the bloodstream into a cell involves two principal steps: transport across the plasma membrane via glucose transporter (GLUT) proteins and subsequent phosphorylation by hexokinase to form glucose-6-phosphate. For many years, methods for measuring glucose kinetics have struggled to separate these two events.[1] This is a critical limitation, as the translocation of GLUT proteins to the cell surface is a key rate-controlling step in insulin-regulated glucose metabolism and a pivotal factor in the pathogenesis of insulin resistance.[2] To accurately assess the efficacy of therapeutic interventions targeting this process, a tool is needed that can measure transport activity independent of metabolic trapping.

3-O-Methyl-D-glucose (3-OMG) has emerged as an ideal tracer for this purpose. It is recognized and transported by GLUT proteins but is not a substrate for hexokinase due to the methyl group at the C-3 position.[1][3][4] Consequently, it is not metabolized or trapped within the cell, allowing it to move bidirectionally across the membrane.[2] By tracking the concentration of 3-OMG in plasma and tissue compartments over time, we can directly model the kinetics of membrane transport itself.

The Tracer: Mechanism and Advantages of ¹³C-3-OMG

Mechanism of Action

3-O-Methyl-D-glucose acts as a competitive inhibitor of glucose uptake.[5] Its structure is sufficiently similar to D-glucose to be recognized by GLUT transporters, but the modification at the C-3 position prevents phosphorylation by hexokinase.[3][4] This means that after entering the cell, ¹³C-3-OMG does not enter the glycolytic pathway and can freely move back out into the extracellular space. This property is the cornerstone of its utility, as it ensures that the measured kinetics are a pure reflection of bidirectional transport activity.

The Stable Isotope Advantage: Why [6-¹³C]?

The use of a stable, non-radioactive ¹³C label offers significant advantages over traditional radioisotopes ([¹¹C], [¹⁴C], [³H]):

  • Safety: Stable isotopes are non-radioactive and pose no radiation risk to subjects or researchers, making them ideal for studies in diverse populations, including pediatric and longitudinal trials.[6]

  • No Decay Correction: Unlike radioisotopes such as ¹¹C (half-life ~20 minutes), stable isotopes do not decay, simplifying sample handling and eliminating the need for complex decay corrections in kinetic models.[6]

  • High Analytical Precision: The incorporation of ¹³C at the 6-carbon position creates a distinct mass shift (M+1) that can be precisely quantified using mass spectrometry, separate from the naturally abundant isotopes of glucose.[1][7][8]

Exceptional Metabolic Stability

A critical requirement for a transport tracer is that it remains chemically unchanged in vivo. Studies have confirmed the remarkable stability of 3-OMG. In one investigation, after 60 minutes of circulation in rats, 97-100% of the tracer in the brain and over 99% in plasma was recovered as unmetabolized [¹⁴C]methylglucose.[3][4] This high degree of stability ensures that the model is tracking a single, known chemical entity, which is fundamental to its accuracy and reproducibility.

A Validated Workflow for Reproducible Kinetic Studies

Achieving reproducible results in kinetic modeling is contingent on a meticulously controlled experimental protocol. The primed-constant infusion technique is a validated and reliable approach for quantifying glucose kinetics.[9] It is designed to bring the tracer to a steady-state concentration in the plasma, which simplifies the mathematical modeling and improves the precision of the resulting parameters.

Step-by-Step Experimental Protocol
  • Subject Preparation: Subjects are typically studied after an overnight fast (5-15 hours) to achieve a basal metabolic state.[10][11] An intravenous catheter is placed for tracer infusion and a second catheter, often in a heated hand vein ("arterialized" venous sampling), is placed for blood collection.

  • Primed-Constant Infusion: The study begins with a priming bolus of ¹³C-3-OMG to rapidly fill the body's glucose distribution volume. This is immediately followed by a continuous infusion at a lower rate, designed to maintain a constant plasma concentration of the tracer. This method is superior to a simple bolus as it helps achieve isotopic equilibrium more efficiently.[9][12]

  • Blood Sampling: A baseline blood sample is taken before the infusion begins. After the infusion starts, blood is sampled at frequent, timed intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) to capture the tracer's kinetic profile.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant and immediately placed on ice. Plasma is separated via centrifugation and stored at -80°C until analysis.

  • Gold-Standard Analysis (GC/MS or LC-MS/MS): The concentrations of ¹³C-3-OMG and endogenous glucose in the plasma samples are quantified using either Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7][13] These methods offer exceptional sensitivity and specificity, allowing for the precise measurement of isotopic enrichment from small plasma volumes (as little as 50 µL).[1][9]

G cluster_prep Phase 1: Preparation cluster_infusion Phase 2: Tracer Administration cluster_sampling Phase 3: Data Collection cluster_analysis Phase 4: Analysis Subject Fasted Subject Catheter IV Catheter Placement Subject->Catheter Baseline Baseline Blood Sample Catheter->Baseline Prime Priming Bolus of ¹³C-3-OMG Baseline->Prime Infusion Constant Infusion Prime->Infusion Sampling Timed Blood Sampling Infusion->Sampling Processing Plasma Separation & Storage Sampling->Processing MS LC-MS/MS or GC/MS Analysis Processing->MS Modeling Kinetic Modeling MS->Modeling Params Calculate Transport Parameters (K1, k2) Modeling->Params

Caption: Experimental workflow for a reproducible ¹³C-3-OMG kinetic study.

Kinetic Modeling and Data Interpretation

The data from the timed plasma samples are analyzed using compartmental modeling. For 3-OMG, a two-compartment model is often sufficient and statistically robust.[2] This model represents two distinct pools: the plasma (or extracellular) space and the tissue (intracellular) space.

  • Compartment 1: Plasma. The tracer is introduced into and sampled from this compartment.

  • Compartment 2: Tissue. The tracer moves from plasma into the tissue space. Because it is not metabolized, it can also move back out.

The key parameters derived from this model are the rate constants for transport:

  • K₁ (or k₁): The rate constant for transport from plasma into the tissue compartment (influx). This parameter is a direct measure of glucose transport capacity.

  • k₂: The rate constant for transport from the tissue compartment back into plasma (efflux).

G Plasma Plasma Compartment (¹³C-3-OMG measured) Tissue Tissue Compartment (Intracellular Space) Plasma->Tissue K₁ (Influx) Tissue->Plasma k₂ (Efflux)

Caption: A two-compartment model for 3-O-Methyl-D-glucose kinetics.

Performance Data: The Foundation of Reproducibility

The reproducibility of the entire kinetic modeling process is built upon the precision of the underlying analytical measurement. The use of GC/MS to quantify 3-OMG in plasma is exceptionally precise.

AnalyteConcentrationIntra-Assay CV (%)Inter-Assay CV (%)
3-O-Methyl-D-glucose 0.25 atom% excess0.1% 3.7%
D-[U-¹³C]glucose0.25 atom% excess0.5%4.0%
D-[6,6-²H₂]glucose0.25 atom% excess0.8%1.0%
Table 1: Analytical precision for 3-O-Methyl-D-glucose and other tracers in human plasma using GC/MS. The coefficient of variation (CV) demonstrates the extremely high reproducibility of the 3-OMG measurement. Data from Shojaee-Moradie F, et al. (1996).[1]

This high analytical precision (with an intra-assay CV of just 0.1%) provides a robust foundation for the kinetic model, ensuring that variability in the final parameters is more likely to reflect true physiology than analytical error. This level of accuracy has led to the method being described as a "reproducible and accurate laboratory test".[14]

Comparison Guide: ¹³C-3-OMG vs. Alternative Tracers

The choice of tracer dictates what biological process is actually being measured. The following table compares ¹³C-3-OMG with other commonly used glucose tracers.

TracerWhat It Primarily MeasuresMetabolic FatePrimary Analytical MethodProsCons
3-O-Methyl-D-[6-¹³C]glucose (¹³C-3-OMG) Membrane Transport Only Transported but not metabolized or phosphorylated.[1][3]LC-MS/MS or GC/MSSpecifically isolates transport ; Stable isotope is safe for all populations; High analytical precision.[1]Does not provide information on downstream metabolism.
[¹⁸F]Fluorodeoxyglucose (FDG) Combined Transport & PhosphorylationTransported and phosphorylated by hexokinase, trapping it in the cell.[15]PET ImagingAllows for tissue-specific imaging of glucose uptake; Widely used in oncology.[16]Cannot separate transport from phosphorylation [2]; Involves ionizing radiation; Lower spatial resolution than other methods.
2-Deoxy-D-glucose (2-DG) Combined Transport & PhosphorylationSimilar to FDG, it is transported and phosphorylated, leading to intracellular trapping.[17][18]Scintillation Counting (¹⁴C/³H) or MSA classic, well-studied glucose analog.Cannot isolate transport ; Often requires radioisotopes; Underestimates glucose uptake in the presence of insulin.[17]
[U-¹³C]glucose or [6,6-²H₂]glucose Overall Glucose Flux (Appearance & Disappearance)Transported, phosphorylated, and enters all downstream metabolic pathways (e.g., glycolysis, glycogen synthesis).[10][11]LC-MS/MS or GC/MSMeasures whole-body glucose turnover and production[9]; Stable isotope is safe.Cannot distinguish transport from metabolism ; Provides a systemic, not tissue-specific, view without tissue biopsies.

Conclusion

For researchers aiming to quantify the rate of glucose transport across the cell membrane with high reproducibility and accuracy, 3-O-Methyl-D-[6-¹³C]glucose is a superior tool . Its fundamental properties—being a substrate for GLUT transporters but not for hexokinase—allow it to precisely isolate the transport step from downstream metabolism. When combined with a validated primed-constant infusion protocol and high-precision mass spectrometry analysis, the method provides a robust and reliable platform for investigating insulin resistance, developing novel diabetes therapies, and understanding the metabolic reprogramming that occurs in cancer. The use of a stable isotope ensures its applicability across a wide range of clinical and preclinical research settings, cementing its role as a gold-standard tracer for the independent estimation of glucose transport parameters.

References

  • Shojaee-Moradie F, Jackson AC, Jones RH, et al. Quantitative Measurement of 3-O-methyl-D-glucose by Gas Chromatography-Mass Spectrometry as a Measure of Glucose Transport in Vivo. Journal of Mass Spectrometry. 1996;31(9):961-966. Available from: [Link]

  • Bertoldo A, Peltoniemi P, Oikonen V, et al. Quantitative Assessment of Glucose Transport in Human Skeletal Muscle: Dynamic Positron Emission Tomography Imaging of [O-Methyl-11C]3-O-Methyl-d-Glucose. The Journal of Clinical Endocrinology & Metabolism. 2005;90(3):1796-1803. Available from: [Link]

  • Kim, J. K. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. 2021;36(1):51-62. Available from: [Link]

  • Kim, J. K. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. 2020. Available from: [Link]

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  • Nandakumaran, M. Maternal-fetal transport kinetics of 3-o-methyl glucose in diabetic model perfused human placenta: in vitro study. Journal of Diabetes & Metabolism. 2017. Available from: [Link]

  • Spencer, B. A. Kinetic Modeling Methods for the Measurement of Glucose Metabolism and Blood Flow with Total-Body PET. eScholarship, University of California. 2022. Available from: [Link]

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  • Kim, J. K. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism. 2021. Available from: [Link]

  • Grams, M., et al. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. Scientific Reports. 2021. Available from: [Link]

  • Widdas WF, Wright GH. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs. The American Journal of Physiology. 1983;244(6):R829-37. Available from: [Link]

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  • Narahara HT, Green JD. Use of tritiated 3-O-methyl-D-glucose for studies of membrane transport. Caveat. Biochimica et Biophysica Acta. 1982;688(1):5-10. Available from: [Link]

  • He, Z. R., et al. Kinetic differences and similarities among 3 tracers of myocardial glucose uptake. The Journal of Nuclear Medicine. 2000. Available from: [Link]

  • Kovar, J. L. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism. American Journal of Nuclear Medicine and Molecular Imaging. 2015. Available from: [Link]

  • European Commission. D5.4 Comparison of GlucoCEST contrast with 18F-FDG uptake. 2019. Available from: [Link]

  • Klepper J, et al. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome. Journal of Inherited Metabolic Disease. 1999;22(3):116-22. Available from: [Link]

  • Zhang H, et al. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer. Clinical Chemistry. 2009;55(3):438-445. Available from: [Link]

  • Spence, J. D., & Giral, P. True tracers: comparing FDG with glucose and FLT with thymidine. Journal of Nuclear Medicine. 2005. Available from: [Link]

  • Zhang, H., et al. A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. Clinical Chemistry. 2009. Available from: [Link]

  • Wang, X., et al. Simultaneous quantification of endogenous and exogenous plasma glucose by isotope dilution LC-MS/MS with in. Analytical and Bioanalytical Chemistry. 2019. Available from: [Link]

  • M'boungou Gwladys Jysmard, WANG Xin-ting, LIU Xiao-dong. The assay of the 3-o-methyl-d-glucose (3-OMG)in plasma with derivatization method by High Performance Liquid Chromatography. China Pharmaceutical University. 2010. Available from: [Link]

  • Cremer JE, Cunningham VJ, Seville MP. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry. 1990;54(3):987-991. Available from: [Link]

  • Cremer, J. E., et al. Metabolic Stability of 3-O-Methyl-d-Glucose in Brain and Other Tissues. ResearchGate. 1990. Available from: [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of NMR and MS for 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and metabolic research, the unambiguous characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural and purity assessment of 3-O-Methyl-D-[6-13C]glucose. As researchers and drug development professionals, the assurance of a molecule's identity, isotopic incorporation, and purity is non-negotiable. The cross-validation of orthogonal analytical techniques like NMR and MS provides a self-validating system, ensuring the highest level of confidence in experimental results.[1][2]

This guide will delve into the theoretical underpinnings and practical applications of both NMR and MS for the analysis of 3-O-Methyl-D-[6-13C]glucose, offering field-proven insights into experimental design and data interpretation.

The Imperative of Cross-Validation

In regulated environments, relying on a single analytical technique is often insufficient to fully characterize a novel or modified substance. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of robust scientific inquiry.[2] For isotopically labeled molecules, this process is even more critical. While MS provides exquisite sensitivity and precise mass information, NMR offers unparalleled structural detail and quantitative accuracy without the need for identical reference standards.[1][3] By leveraging the strengths of both, we create a comprehensive analytical package that is both trustworthy and scientifically sound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. For 3-O-Methyl-D-[6-13C]glucose, both ¹H and ¹³C NMR are indispensable.

Predicted NMR Spectra of 3-O-Methyl-D-[6-13C]glucose

The introduction of a ¹³C label at the C6 position introduces subtle but significant changes to the NMR spectra compared to the unlabeled analogue.

¹H NMR Spectroscopy: The protons on C6 (H6 and H6') will exhibit an additional coupling to the ¹³C nucleus, known as a one-bond carbon-proton coupling (¹J_C-H_), which is typically around 140 Hz. This will split the H6/H6' signals into doublets. Furthermore, the proton on C5 (H5) will show a two-bond carbon-proton coupling (²J_C-H), and the proton on C4 (H4) a three-bond coupling (³J_C-H_), leading to more complex splitting patterns for these signals.

¹³C NMR Spectroscopy: The most dramatic effect will be observed in the ¹³C NMR spectrum. The signal for the C6 carbon will be a singlet of high intensity due to the 99% enrichment. The signals for the adjacent carbons, C5 and C4, will appear as doublets due to one-bond (¹J_C-C_) and two-bond (²J_C-C_) carbon-carbon couplings, respectively.[4][5] These coupling constants provide valuable conformational information.[4]

NMR_Prediction cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR cluster_isotope_effects Isotopic Effects on Spectra H6 H6/H6' Protons H5 H5 Proton H6->H5 ³J_H-H_ H6_split H6/H6' Signal Splits (¹J_C-H_) H6->H6_split H4 H4 Proton H5->H4 ³J_H-H_ H5_split H5 Signal Complexity (²J_C-H_) H5->H5_split C6 C6 Carbon (Enriched) C5 C5 Carbon C6->C5 ¹J_C-C_ C4 C4 Carbon C5->C4 ¹J_C-C_ C5_split C5 Signal Splits (¹J_C-C_) C5->C5_split C4_split C4 Signal Splits (²J_C-C_) C4->C4_split

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte.[6]

Experimental Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 3-O-Methyl-D-[6-13C]glucose and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.[7][8]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

    • Transfer an exact volume of the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1), typically 5-7 times the longest T₁ of both the analyte and the internal standard, to ensure full relaxation of all protons.

      • A sufficient number of scans (NS) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mass Spectrometry (MS): The Molecular Weight Detective

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For 3-O-Methyl-D-[6-13C]glucose, MS confirms the molecular weight and provides information about the isotopic enrichment and fragmentation pattern.

Predicted Mass Spectrum of 3-O-Methyl-D-[6-13C]glucose

The unlabeled 3-O-Methyl-D-glucose has a molecular weight of 194.18 g/mol .[9][10] With one ¹³C atom, the molecular weight of 3-O-Methyl-D-[6-13C]glucose will increase by approximately 1 Da to 195.18 g/mol .

Expected Fragmentation:

Mass spectrometry of glucose and its derivatives often involves fragmentation through cleavage of the sugar ring and loss of water molecules.[1] For 3-O-Methyl-D-[6-13C]glucose, we can predict the following:

  • Molecular Ion: A prominent [M+H]⁺ or [M+Na]⁺ ion at m/z 196 or 218, respectively.

  • Key Fragments: Fragmentation pathways of glucose are complex.[1] However, we would expect to see fragments where the ¹³C label is retained or lost. For example, cleavage between C1 and C2 would result in fragments containing the C6 position, which would be shifted by +1 m/z compared to the unlabeled compound.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample 3-O-Methyl-D-[6-¹³C]glucose Dissolve Dissolve in appropriate solvent Sample->Dissolve LC Liquid Chromatography (Separation) Dissolve->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS Mass Spectrometry (Detection) Mass_Spectrum Mass Spectrum Acquisition MS->Mass_Spectrum Ionization->MS Molecular_Ion Identify Molecular Ion (m/z = 196 [M+H]⁺) Mass_Spectrum->Molecular_Ion Fragments Analyze Fragmentation Pattern Mass_Spectrum->Fragments Enrichment Determine Isotopic Enrichment Molecular_Ion->Enrichment

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Isotopic Enrichment

LC-MS is a powerful technique for separating complex mixtures and analyzing the components by mass spectrometry.

Experimental Protocol for LC-MS:

  • Sample Preparation:

    • Prepare a dilute solution of 3-O-Methyl-D-[6-13C]glucose in a suitable solvent (e.g., water/acetonitrile).

    • For enhanced sensitivity and chromatographic resolution, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed.[11][12][13]

  • LC-MS Parameters:

    • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar monosaccharides.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid.

    • MS Detector: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended to accurately determine the mass of the parent and fragment ions.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the labeled compound.

    • Analyze the mass spectrum to confirm the molecular weight and determine the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.

    • Identify and quantify any impurities based on their m/z values and retention times.

Cross-Validation: A Symbiotic Approach

The true power of this dual-technique approach lies in its ability to provide a cross-validated, comprehensive characterization of 3-O-Methyl-D-[6-13C]glucose.

Parameter NMR Analysis MS Analysis Cross-Validation Insight
Identity Confirmation Provides unambiguous structural elucidation through chemical shifts and coupling constants.Confirms the molecular weight of the isotopically labeled compound.NMR confirms the precise location of the methyl group and the ¹³C label, while MS confirms the overall mass is correct for this structure.
Isotopic Enrichment Can be determined by comparing the integrals of the ¹³C-coupled and uncoupled proton signals.Determined by the relative intensities of the mass peaks corresponding to the labeled and unlabeled species.Provides two independent measurements of isotopic enrichment, increasing confidence in the result.
Purity Assessment qNMR provides an absolute purity value against a certified internal standard.LC-MS separates and quantifies impurities based on their chromatographic and mass spectral properties.NMR can identify and quantify impurities that may not ionize well in MS, while MS can detect impurities present at very low levels that may be below the NMR detection limit.
Impurity Identification The structure of unknown impurities can often be elucidated from their NMR spectra.Provides the molecular weight of impurities, which can aid in their identification.Combining NMR and MS data can lead to the definitive identification of unknown impurities.
Complementary Strengths in Impurity Profiling

The synthesis of 3-O-Methyl-D-glucose can potentially lead to impurities such as unreacted starting materials, over-methylated products (e.g., 3,6-di-O-methyl-D-glucose), or isomers.[14]

  • NMR can readily distinguish between isomers based on their unique chemical shifts and coupling patterns. It can also quantify non-UV active impurities that might be missed by some MS detectors.

  • MS excels at detecting trace-level impurities and can provide molecular formulas for unknown peaks, guiding further structural elucidation by NMR.

Conclusion

The cross-validation of NMR and MS results provides a robust and defensible analytical package for the characterization of 3-O-Methyl-D-[6-13C]glucose. This dual-pronged approach ensures the structural integrity, isotopic enrichment, and purity of the compound, meeting the high standards required in research and drug development. By understanding the principles and applying the detailed protocols outlined in this guide, scientists can confidently generate high-quality, reliable data, paving the way for successful downstream applications.

References

  • Patras, M. A., Davalos, J. Z., & Kuhnert, N. (2023). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry, 58(10), e4972. [Link]

  • Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Infinix Bio. [Link]

  • Rivlin, M., & Navon, G. (2018). 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements. Journal of biomolecular NMR, 72(1-2), 93–103. [Link]

  • An, P., et al. (2019). Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring (dMRM) LC-MS. eScholarship. [Link]

  • Kline, P. C., Serianni, A. S., & Carmichael, I. (1993). 13C-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution. Carbohydrate research, 249(2), 281–303. [Link]

  • Zhang, Y., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. Journal of pharmaceutical and biomedical analysis, 234, 115537. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Zhang, Y., et al. (2023). Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma. ResearchGate. [Link]

  • ResearchGate. (2021, April). Mass spectrum of 3-O-Methyl-d-glucose with Retention Time (RT)= 13.283. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • IOSR Journal. (2013, November 15). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. [Link]

  • Yang, W.-B., Wang, S.-H., & Chen, Y.-T. (2020). qNMR as a Tool for Determination of Six Common Sugars in Foods. Bentham Science. [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method. PMC. [Link]

  • Podkorytov, I. S., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.GOV. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • bioRxiv. (2024, April 12). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • ACS Omega. (2023, September 29). Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. [Link]

  • YouTube. (2018, July 18). Isotopologues in NMR spectroscopy. [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • RSC Publishing. (2023, February 10). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • PubChem. (n.d.). 3-O-Methylglucose. [Link]

  • MP Biomedicals. (n.d.). 3-O-Methyl-D-Glucose. [Link]

  • ResearchGate. (2024, April 1). Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper. [Link]

Sources

Comparative Guide: Evaluating BBB Transport with 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In blood-brain barrier (BBB) research, distinguishing between transport capacity and metabolic consumption is a persistent challenge. While 2-Deoxy-D-glucose (2-DG) and its radiolabeled analogs ([18F]FDG) are the gold standards for measuring cerebral metabolic rate (


), they are imperfect tools for isolating transporter kinetics (

,

) because their accumulation is dependent on hexokinase activity.

3-O-Methyl-D-[6-13C]glucose (3-OMG) represents a precision alternative. As a non-metabolizable glucose analog labeled with a stable isotope, it allows for the exclusive quantification of GLUT1 bidirectional transport kinetics without the confounding variables of phosphorylation or radioactive decay. This guide evaluates the utility of 3-OMG against standard alternatives, providing a validated protocol for its application in high-field MRS and LC-MS workflows.

Mechanistic Rationale: The "Transport-Only" Advantage

To select the correct tracer, one must understand the specific biological fate of the molecule. The following diagram illustrates the critical divergence between standard glucose, 2-DG, and 3-OMG at the neurovascular unit.

Diagram 1: Differential Fate of Glucose Analogs at the BBB

BBB_Transport Blood Blood Plasma GLUT1 GLUT1 Transporter (Endothelium) Blood->GLUT1 3-OMG Blood->GLUT1 2-DG GLUT1->Blood Equilibrium Brain Brain Interstitium GLUT1->Brain Transport GLUT1->Brain Transport Brain->GLUT1 Efflux Neuron Intracellular Space Brain->Neuron Diffusion Brain->Neuron Uptake Neuron->Brain Efflux Neuron->Neuron Hexokinase (Trapped as 2-DG-6P)

Caption: 3-OMG (Blue) equilibrates across the BBB, measuring pure transport. 2-DG (Red) is trapped by phosphorylation, confounding transport with metabolism.

Comparative Analysis: 3-OMG vs. Alternatives

The choice of 3-O-Methyl-D-[6-13C]glucose is driven by the need for kinetic specificity and safety . The table below compares it against the most common alternatives.

Feature3-O-Methyl-D-[6-13C]glucose [18F]FDG / 2-DG L-Glucose
Primary Readout Bidirectional Transport (

,

)
Metabolic Rate (

)
Passive Leakage / Integrity
Metabolic Fate Not Metabolized (No Phosphorylation)Phosphorylated (Trapped)Not Transported (Stereoselectivity)
Kinetic Model Reversible Michaelis-Menten Irreversible (Sokoloff Model)Linear Diffusion
Detection Method 13C-MRS (In Vivo) or LC-MS (Ex Vivo)PET (In Vivo) or ScintillationLC-MS or Scintillation
Temporal Resolution Real-time (Dynamic MRS)High (PET dynamic frames)Low (requires sampling)
Safety Non-Radioactive (Stable Isotope)Radioactive (Ionizing)Non-Radioactive
Cost High (Isotope enrichment)High (Cyclotron dependent)Low
Why the [6-13C] Label?

While [1-13C]glucose is common, the [6-13C] position offers distinct advantages in NMR spectroscopy:

  • Spectral Clarity: The C6 resonance (~60-65 ppm) appears in a spectral region less crowded than the anomeric C1 region (~92-96 ppm), reducing overlap with glycogen or other carbohydrate signals in brain tissue.

  • No Anomeric Splitting: Unlike C1, which splits into

    
     and 
    
    
    
    anomers (complicating peak integration), C6 often presents as a simpler signal structure, improving quantification accuracy.

Experimental Protocol: In Vivo Kinetic Evaluation

Objective: Determine the transport kinetics (


 and 

) of GLUT1 at the BBB using 13C-MRS.
Phase 1: Preparation & Infusion
  • Subject: Male Wistar rats (250–300g), fasted for 6–12 hours to stabilize baseline glycemia.

  • Anesthesia:

    
    -chloralose (initial: 80 mg/kg, maintenance: 40 mg/kg/h) or Isoflurane (1.5–2%). Note: Avoid anesthetics that significantly alter glucose transport (e.g., high-dose barbiturates).
    
  • Cannulation: Femoral vein (infusion) and femoral artery (blood sampling).

Phase 2: The Infusion Protocol (Step-Function)

To solve the reversible Michaelis-Menten equation, we must create a steady-state plasma concentration.

  • Baseline Scan: Acquire a baseline 13C-MRS spectrum of the brain (Voxel size:

    
     mm centered on the striatum/cortex).
    
  • Bolus Injection: Inject 3-O-Methyl-D-[6-13C]glucose (0.5 g/kg) over 30 seconds.

  • Maintenance Infusion: Immediately follow with a variable rate infusion to clamp plasma 3-OMG levels at ~5–10 mM.

    • Validation: Sample arterial blood every 5–10 mins. Analyze plasma via a benchtop glucose analyzer (corrected for cross-reactivity) or rapid GC-MS.

Phase 3: Detection (13C MRS)
  • Equipment: 9.4T (or higher) Preclinical MRI/MRS system.

  • Sequence: Proton-decoupled 13C-MRS (e.g., NOE-enhanced).

  • Acquisition: Acquire spectra in 5-minute blocks for 60–90 minutes.

  • Target Signal: Monitor the rise of the C6 peak of 3-OMG until it plateaus (Equilibrium:

    
    ).
    
Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Administration cluster_2 Phase 3: Data Acquisition Step1 Fast Subject (Stabilize Glycemia) Step2 Cannulation (Art/Vein) Step1->Step2 Step3 Bolus Injection 3-OMG [6-13C] Step2->Step3 Step4 Maintenance Infusion (Clamp Plasma Conc.) Step3->Step4 Step5 13C-MRS Acquisition (Dynamic 5-min blocks) Step4->Step5 Concurrent Step6 Blood Sampling (Input Function Cp) Step4->Step6 Concurrent

Caption: Workflow for establishing steady-state kinetics using 13C-MRS detection.

Data Interpretation & Kinetic Modeling[1][2][3][4][5][6]

Unlike FDG, which uses an irreversible trapping model, 3-OMG data must be fitted to a Symmetric Reversible Michaelis-Menten Model .

The Equation

The rate of change in brain concentration (


) is defined as:


Where:

  • 
     : Maximum transport capacity ( 
    
    
    
    ).
  • 
     : Half-saturation constant (mM). Represents transporter affinity.[1][2]
    
  • 
     : Measured arterial concentration (Input function).
    
  • 
     : Measured brain concentration (from MRS).
    
Analysis Steps
  • Quantify: Integrate the C6 peak area from the MRS spectra. Normalize against an external reference (e.g., [1-13C]glucose phantom) or an internal stable metabolite (e.g., N-Acetylaspartate, assuming constant concentration).

  • Plot: Create a time-activity curve for

    
    .
    
  • Fit: Use non-linear regression (e.g., SAAM II or MATLAB) to fit the differential equation above to the data.

  • Validate:

    • If

      
       is found to be > 50 mM, the transport is non-saturable (passive diffusion), indicating BBB leakage.
      
    • Typical GLUT1

      
       for 3-OMG should be 1.5 – 3.5 mM .
      
Troubleshooting
  • Low Signal-to-Noise: If the C6 peak is weak, verify the enrichment of the 3-OMG source (>99% 13C) and ensure the maintenance infusion is sufficient to reach >2 mM in the brain.

  • Overlapping Peaks: If using low-field NMR, the C6 peak may overlap with lipid resonances. Use outer-volume suppression (OVS) or spectral editing sequences.

References

  • Pardridge, W. M., et al. (1990).[3] Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues. Journal of Neurochemistry. Link

    • Establishes that 3-OMG is not metabolized in the brain, valid
  • Gruetter, R., et al. (1998). Steady-state cerebral glucose concentrations and transport in the human brain. Journal of Neurochemistry. Link

    • Seminal work on using reversible Michaelis-Menten kinetics for glucose transport modeling.
  • Choi, I. Y., et al. (2001). Noninvasive measurements of [1-13C]glycogen turnover and metabolism in the human brain. Experimental Neurology. Link

    • Demonstrates the utility of 13C MRS in detecting glucose analogs and glycogen limits.
  • Kotb, M., & Miller, D. (2022). In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds. MDPI. Link

    • Provides comparative methodologies for LC-MS quantification of BBB perme
  • Shestov, A. A., et al. (2011). A new Michaelis–Menten-based kinetic model for transport and phosphorylation of glucose. American Journal of Physiology-Endocrinology and Metabolism. Link

    • Detailed mathematical modeling of glucose kinetics, contrasting 3-OMG and FDG approaches.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

Status: NON-RADIOACTIVE / NON-HAZARDOUS Primary Hazard: Biological Oxygen Demand (BOD) loading if released to waterways.

3-O-Methyl-D-[6-13C]glucose is a stable isotope-labeled glucose analog. Unlike Carbon-14 (


C), Carbon-13 (

C) is a stable, naturally occurring isotope and does not emit radiation . Consequently, this substance must not be disposed of in radioactive waste streams. Doing so incurs unnecessary costs and regulatory complications.

However, as a carbohydrate derivative, it acts as a nutrient source for bacteria. Direct disposal into municipal sewage systems (sink disposal) is generally discouraged for bulk quantities due to its contribution to Biological Oxygen Demand (BOD), which can violate local environmental discharge permits.

Chemical Profile & Safety Assessment

Before initiating disposal, verify the material against the following profile to ensure no cross-contamination with hazardous agents has occurred.

ParameterSpecificationOperational Implication
Chemical Name 3-O-Methyl-D-[6-13C]glucoseLabel clearly to distinguish from

C variants.
CAS Number 1462-12-0 (Unlabeled parent)Use parent CAS for safety data lookup; toxicity is identical.
Radioactivity None (Stable Isotope)Do not use Geiger counters or radioactive shielding.
Toxicity Non-toxic / Low HazardStandard PPE (gloves, goggles) is sufficient.
Metabolic Fate Non-metabolizableExcreted unchanged in urine/media.
RCRA Status Non-HazardousNot listed on EPA P-list or U-list.

Waste Stream Decision Matrix

The correct disposal method depends entirely on the state of the matter (solid vs. liquid) and whether it has been introduced into a biological system.

Workflow Visualization

The following logic flow dictates the compliant disposal path.

Waste_Decision_Tree Start Waste Material: 3-O-Methyl-D-[6-13C]glucose Is_Bio Is it mixed with biologicals? (Cells, Blood, Urine) Start->Is_Bio Is_Haz Is it mixed with hazardous chemicals? (Solvents, Toxins) Is_Bio->Is_Haz No Path_Bio Stream A: Biohazardous Waste Is_Bio->Path_Bio Yes Path_Chem Stream B: Hazardous Chemical Waste Is_Haz->Path_Chem Yes Path_Solid Stream C: Non-Haz Solid Waste Is_Haz->Path_Solid No (Solid Form) Path_Liquid Stream D: Non-Haz Liquid Waste Is_Haz->Path_Liquid No (Liquid/Buffer)

Figure 1: Decision matrix for determining the appropriate waste stream based on contamination status.

Detailed Disposal Protocols

Stream A: Biological Matrix (Urine, Media, Tissue)

Because 3-O-Methyl-D-glucose is transported by GLUT transporters but not metabolized, it accumulates or passes through biological systems unchanged.

  • Context: Used media, mouse urine, or cell lysates containing the tracer.

  • Protocol:

    • Classification: Treat as Biological Waste (Biohazard), not chemical waste.

    • Inactivation: Autoclave or treat with 10% bleach solution if required by your Biosafety Level (BSL) protocols.

    • Disposal: Place in red biohazard bags or sharps containers.

    • Labeling: No specific isotope label is required on the biohazard tag unless the facility demands specific inventory tracking for expensive reagents.

Stream C & D: Pure Chemical (Expired Stock or Leftovers)

This applies to dry powder or clean buffer solutions (e.g., PBS) containing the glucose analog.

Step 1: Container Selection
  • Solids: Use a high-density polyethylene (HDPE) wide-mouth jar.

  • Liquids: Use a chemically compatible glass or plastic bottle. Do not fill >90% to allow for thermal expansion.

Step 2: Labeling (Critical)

Improper labeling is the most common cause of rejection by EHS.

  • Must Read: "Non-Hazardous Chemical Waste."

  • Constituents: List "3-O-Methyl-D-[6-13C]glucose" and any buffer salts (e.g., "Sodium Phosphate").

  • Tag Note: Explicitly write "Stable Isotope - NON-RADIOACTIVE" on the tag to prevent confusion by waste handlers who see "13C".

Step 3: Aggregation
  • You may co-mingle this waste with other non-hazardous organic solids (e.g., other sugars, amino acids).

  • Do NOT mix with oxidizers, strong acids, or halogenated solvents.

Regulatory Context & Scientific Rationale

Why not the drain? (The BOD Issue)

While non-toxic, pouring glucose derivatives down the sink increases the Biological Oxygen Demand (BOD) of the wastewater.

  • Mechanism: Bacteria in the sewage system rapidly consume the glucose, depleting dissolved oxygen required by aquatic life.

  • Regulation: Most municipal water authorities (e.g., MWRA in the US) set strict limits on BOD discharge. A 1M solution of glucose has a massive theoretical oxygen demand.

  • Threshold: Small trace amounts (rinsing glassware) are generally acceptable, but stock solutions >50mL should always be collected.

The "13C" vs "14C" Distinction
  • 
    C (Stable):  Natural abundance is ~1.1%. Enriched compounds are chemically identical to the natural form but heavier. They carry no radiological hazard .
    
  • 
    C (Radioactive):  Unstable beta-emitter.
    
  • Self-Validating Step: If your facility requires a Geiger counter survey for the waste package, you have misclassified the isotope.

    
    C will not register on a Geiger counter.
    

Emergency Procedures (Spills)

ScenarioAction Plan
Dry Powder Spill 1. Wear nitrile gloves and N95 mask (to prevent inhalation of fine dust).2. Sweep up carefully to avoid dust generation.3.[1][2] Place in Non-Hazardous Solid Waste container.4. Wipe area with wet paper towels.
Liquid Spill 1. Absorb with paper towels or standard spill pads.2. Clean surface with water and detergent (sugar is sticky).3. Dispose of absorbents in regular trash unless the volume is massive (>1L), in which case use chemical waste.
Eye Contact Flush with water for 15 minutes.[3] The substance is a mild irritant (mechanical) but generally harmless.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15340, 3-O-Methyl-D-glucose. Source:[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Source:[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-O-Methyl-D-[6-13C]glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Risk" Framework

Immediate Operational Status: NON-RADIOACTIVE / STABLE ISOTOPE [1]

Handling 3-O-Methyl-D-[6-13C]glucose requires a shift in mindset. Unlike radiotracers (e.g.,


C or 

F), this compound does not emit ionizing radiation.[1] Therefore, lead shielding and Geiger counters are unnecessary and obstructive.[1]

However, because this is a stable isotope-labeled reagent used for high-precision Mass Spectrometry (MS) or NMR metabolic flux analysis, the primary risks are:

  • Analytical Contamination: Human skin secretions contain glucose and metabolic enzymes.[1] While 3-O-Methyl-glucose (3-OMG) is structurally distinct, biological contamination can introduce background noise in high-sensitivity MS applications.[1]

  • Reagent Loss:

    
    C-labeled compounds are high-value assets.[1] "Zero-Loss" handling protocols are required to prevent static dispersion or hygroscopic degradation.[1]
    

Hazard Analysis & Risk Matrix

This matrix distinguishes between risks to the operator and risks to the experiment.[1]

Hazard CategoryClassificationDescriptionCritical Control Point
Radiological NONE Stable Carbon-13 isotope.[1] No decay.[1]No shielding required.[1]
Chemical Toxicity Low / Irritant Non-metabolizable sugar analog.[1][2][3] May cause respiratory/eye irritation (GHS H315, H319, H335).[1]Standard fume hood or biosafety cabinet.[1]
Biological Context Dependent The neat powder is abiotic.[1] If used in cell culture/viral assays, BSL-2 rules apply.[1]Treat post-experimental samples as biohazards.[1]
Analytical High Sensitivity Susceptible to dilution by exogenous carbohydrates or moisture absorption.[1]Strict Glove Discipline (Nitrile).[1]

PPE Selection Standards

Do not default to generic "lab safety." Select PPE that balances protection with dexterity for handling milligram-quantity powders.[1]

A. Hand Protection (The Primary Barrier)[1]
  • Material: Nitrile (0.11 mm minimum thickness).[1]

    • Why: Latex proteins can interfere with certain MS downstream analyses.[1] Nitrile provides superior chemical resistance and eliminates allergen risks.[1]

  • Protocol:Double-Gloving is recommended during the weighing step.[1]

    • Inner Pair: Taped to lab coat cuff (prevents skin exposure).[1]

    • Outer Pair: Changed immediately if touched by non-sterile surfaces (door handles, keyboards) to prevent cross-contamination of the isotope.[1]

B. Respiratory & Eye Protection[1][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1]

    • Note: Safety glasses are insufficient if handling fine powders that can become airborne via static electricity.[1]

  • Respiratory:

    • Standard: Handling inside a certified Fume Hood is sufficient.[1]

    • Outside Hood: If weighing on an open bench (not recommended), an N95 respirator is required to prevent inhalation of fine sugar dust, which can be a respiratory irritant.[1]

C. Body Protection[1][5]
  • Lab Coat: High-neck, long-sleeved, buttoned.[1] Cotton/Polyester blend is acceptable.[1]

  • Anti-Static Measures: Use an anti-static wrist strap or mat when weighing.[1] Dry isotope powders are prone to static "jumping," leading to expensive loss of material.[1]

The "Zero-Loss" Handling Protocol[1]

This specific workflow is designed to maximize recovery of the


C-labeled reagent.
Step 1: Environmental Setup[1]
  • De-ionize: Place an ionizing bar or anti-static gun near the balance.[1]

  • De-humidify: Ensure the room humidity is <50%.[1] Sugars are hygroscopic; moisture will alter the weighed mass and isotopic concentration.[1]

Step 2: Weighing (The Critical Step)[1]
  • Do NOT use standard weighing paper (high loss due to retention).[1]

  • USE anti-static weighing boats or weigh directly into the pre-tared final vessel (e.g., a volumetric flask).[1]

  • Technique: Use a clean, stainless steel micro-spatula.[1] Do not pour from the source vial.

Step 3: Solvation
  • Solvent Choice: 3-OMG is highly soluble in water.[1] If preparing a stock solution (e.g., 100 mM), use degassed, LC-MS grade water .[1]

  • Reasoning: Dissolved oxygen can promote microbial growth during storage.[1] LC-MS grade ensures no background carbon sources interfere with the spectra.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for handling 3-O-Methyl-D-[6-13C]glucose, distinguishing between neat chemical handling and biological application.

G Start Start: 3-O-Methyl-D-[6-13C]glucose StateCheck State of Matter? Start->StateCheck Powder Neat Powder Handling StateCheck->Powder Solid Solution Aqueous Solution StateCheck->Solution Liquid StaticControl CRITICAL: Anti-Static Measures (Ionizer / Anti-static Boat) Powder->StaticControl BioCheck Biological Matrix? Solution->BioCheck Weighing Weighing Protocol (Nitrile Gloves + N95/Hood) StaticControl->Weighing NeatSol Stock Solution Prep (LC-MS Grade Water) Weighing->NeatSol Dissolve BioCheck->NeatSol No (Chemical Ref) BioSol In Vivo / Cell Culture (BSL-2 Protocols) BioCheck->BioSol Yes (Cells/Tissue) Storage Storage: -20°C (Desiccated) NeatSol->Storage BioSol->Storage

Figure 1: Decision logic for safe and effective handling of 3-O-Methyl-D-[6-13C]glucose, highlighting critical control points for static and biological hazards.

Disposal & Waste Management

Unlike radioactive isotopes, disposal of


C-labeled glucose follows standard chemical waste guidelines.[1]
  • Neat Compound/Stock Solutions:

    • Dispose of as Non-Hazardous Chemical Waste (unless mixed with toxic solvents like methanol/acetonitrile).[1]

    • Label container: "Contains 3-O-Methyl-D-glucose (Non-Radioactive)."[1]

  • Biological Waste:

    • If the compound was used in cell culture or animal studies, the waste stream is dictated by the biological agent, not the isotope.[1]

    • Autoclave or chemically disinfect (10% bleach) per BSL-2 standards.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 8973, 3-O-Methylglucose. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.